molecular formula C36H50ClN3O10S2 B10775977 DM1-SMe

DM1-SMe

Número de catálogo: B10775977
Peso molecular: 784.4 g/mol
Clave InChI: ZLUUPZXOPGORNG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

DM1-SMe is a useful research compound. Its molecular formula is C36H50ClN3O10S2 and its molecular weight is 784.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H50ClN3O10S2/c1-20-11-10-12-27(47-8)36(45)19-26(48-34(44)38-36)21(2)32-35(4,50-32)28(49-33(43)22(3)39(5)29(41)13-14-52-51-9)18-30(42)40(6)24-16-23(15-20)17-25(46-7)31(24)37/h10-12,16-17,21-22,26-28,32,45H,13-15,18-19H2,1-9H3,(H,38,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUUPZXOPGORNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC)C)C)OC)(NC(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H50ClN3O10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

784.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of DM1-SMe on Tubulin Polymerization: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DM1-SMe, a thiomethyl-containing derivative of the potent microtubule-targeting agent maytansine, is a critical component of several antibody-drug conjugates (ADCs) in cancer therapy.[1][2] Its cytotoxic efficacy is primarily driven by its interaction with tubulin, the fundamental protein subunit of microtubules. This guide provides a comprehensive technical overview of the mechanism of action of this compound on tubulin polymerization, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes. Understanding this mechanism is paramount for the rational design and optimization of maytansinoid-based therapeutics.

Introduction to Microtubule Dynamics and Maytansinoids

Microtubules are highly dynamic cytoskeletal polymers composed of αβ-tubulin heterodimers.[1][3] Their ability to rapidly switch between phases of polymerization (growth) and depolymerization (shrinkage), a process termed "dynamic instability," is crucial for a multitude of cellular functions, most notably mitotic spindle formation and chromosome segregation during cell division.[1] Consequently, agents that disrupt microtubule dynamics are potent anti-mitotic and anti-cancer drugs.[4][5]

Maytansinoids, including DM1 and its metabolite this compound, represent a class of ansa macrolides that exert their cytotoxic effects by interfering with microtubule function.[4] While the parent compound, maytansine, showed promise in preclinical studies, its clinical development was hampered by systemic toxicity.[6] The development of antibody-drug conjugates (ADCs) allows for the targeted delivery of potent maytansinoid payloads like DM1 to tumor cells, thereby increasing the therapeutic index.[1][2] Upon internalization and processing of the ADC within the cancer cell, DM1 is metabolized, with this compound being a key active metabolite.[7][8]

The Molecular Mechanism of this compound Action

The primary mechanism of action of this compound is the potent suppression of microtubule dynamics.[1][6] This is achieved through a multi-faceted interaction with tubulin and microtubules, ultimately leading to mitotic arrest and apoptosis.[1][9]

Binding to Tubulin and Microtubules

This compound binds to β-tubulin at a distinct site, referred to as the maytansine site, which is different from the binding sites of other well-known microtubule inhibitors like taxanes and vinca alkaloids.[4][10] This binding sterically hinders the longitudinal tubulin-tubulin interactions necessary for microtubule elongation.[10]

Studies have revealed that S-methyl DM1 binds to both soluble tubulin heterodimers and assembled microtubules.[6][7] Scatchard analysis has identified two distinct types of binding sites for S-methyl DM1 on microtubules:

  • High-affinity sites: A small number of high-affinity binding sites, likely located at the microtubule ends.[6][7] Binding to these sites is primarily responsible for the potent suppression of microtubule dynamic instability.[6][7]

  • Low-affinity sites: A larger number of low-affinity binding sites along the microtubule lattice or on sedimentable tubulin aggregates that form at higher concentrations.[6][7]

Inhibition of Tubulin Polymerization

This compound inhibits the assembly of tubulin into microtubules.[7][11] However, compared to its parent compound maytansine, S-methyl DM1 is a weaker inhibitor of the overall microtubule polymer mass formation.[6][7] This suggests that its primary cytotoxic effect is not simply a reduction in the total amount of polymerized microtubules.

Suppression of Microtubule Dynamic Instability

The most profound effect of this compound on microtubules is the strong suppression of their dynamic instability.[1][6][7] Even at sub-stoichiometric concentrations, S-methyl DM1 significantly dampens the dynamic behavior of microtubules by inhibiting both their growth and shortening phases.[1] This kinetic stabilization of microtubules disrupts their normal function, particularly during mitosis, leading to the arrest of cells in the G2/M phase of the cell cycle.[11][12]

Quantitative Data on this compound-Tubulin Interaction

The following table summarizes the key quantitative parameters defining the interaction of S-methyl DM1 with tubulin and microtubules.

ParameterValueSpecies/ConditionsReference
Binding to Soluble Tubulin (Kd) 0.93 ± 0.2 µmol/LBovine brain tubulin[6][7][11]
High-Affinity Binding to Microtubules (Kd) 0.1 ± 0.05 µmol/LBovine brain microtubules[1][6][7]
Number of High-Affinity Sites per Microtubule ~37Bovine brain microtubules[1][6][7]
Low-Affinity Binding to Microtubules (Kd) 2.2 ± 0.2 µmol/LBovine brain microtubules[12]
IC50 for Microtubule Assembly Inhibition 4 ± 0.1 µmol/LMicrotubule protein (3 mg/mL)[7][11][13]
Suppression of Dynamic Instability (at 100 nmol/L) 84%Bovine brain microtubules[6][7]

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound on Microtubule Dynamics

The following diagram illustrates the molecular mechanism by which this compound disrupts microtubule polymerization and dynamics.

DM1_SMe_Mechanism cluster_0 Cellular Uptake and Metabolism cluster_1 Interaction with Tubulin and Microtubules cluster_2 Consequences for Microtubule Dynamics ADC Antibody-DM1 Conjugate Endosome Endosome/Lysosome ADC->Endosome Endocytosis DM1_SMe This compound (Active Metabolite) Endosome->DM1_SMe Proteolytic Cleavage Tubulin αβ-Tubulin Dimers DM1_SMe->Tubulin Binds to soluble tubulin (Lower Affinity) MT_End Microtubule End DM1_SMe->MT_End Binds to microtubule ends (High Affinity) Polymerization Polymerization Inhibition DM1_SMe->Polymerization Inhibits Dynamics Suppression of Dynamic Instability DM1_SMe->Dynamics Suppresses Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization MT_End->Polymerization Polymerization->Dynamics Mitotic_Arrest Mitotic Arrest (G2/M) Dynamics->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of this compound action on tubulin and microtubules.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical experimental workflow to characterize the effects of this compound on tubulin polymerization and microtubule dynamics.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays Tubulin_Purification Tubulin Purification Polymerization_Assay Tubulin Polymerization Assay (Turbidity/Sedimentation) Tubulin_Purification->Polymerization_Assay Binding_Assay Tubulin Binding Assay (Fluorescence/ITC) Tubulin_Purification->Binding_Assay Dynamics_Assay Microtubule Dynamics Assay (Video Microscopy) Tubulin_Purification->Dynamics_Assay EM Electron Microscopy Polymerization_Assay->EM Cytotoxicity_Assay Cytotoxicity Assay (IC50) Polymerization_Assay->Cytotoxicity_Assay Correlate Cell_Cycle_Analysis Cell Cycle Analysis (FACS) Dynamics_Assay->Cell_Cycle_Analysis Correlate Cell_Culture Cancer Cell Culture Cell_Culture->Cytotoxicity_Assay Cell_Culture->Cell_Cycle_Analysis Immunofluorescence Immunofluorescence Microscopy (Microtubule Network) Cell_Culture->Immunofluorescence

Caption: Experimental workflow for characterizing this compound activity.

Detailed Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity)

This assay measures the increase in turbidity as tubulin heterodimers polymerize into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP)

  • This compound stock solution in DMSO

  • Temperature-controlled spectrophotometer with a 340 nm filter

  • 96-well plates or cuvettes

Protocol:

  • Prepare a stock solution of tubulin (e.g., 3 mg/mL) in G-PEM buffer on ice.

  • Prepare serial dilutions of this compound in G-PEM buffer. Include a vehicle control (DMSO).

  • In a pre-chilled 96-well plate or cuvettes on ice, add the this compound dilutions or vehicle control.

  • Initiate the polymerization reaction by adding the cold tubulin solution to each well/cuvette. The final tubulin concentration is typically in the range of 1-3 mg/mL.

  • Immediately transfer the plate/cuvettes to a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.[5]

  • Plot the absorbance (turbidity) as a function of time to generate polymerization curves. The IC₅₀ value can be determined from the concentration-dependent inhibition of the maximum polymerization rate or the final plateau of turbidity.

Tubulin Binding Assay (Intrinsic Tryptophan Fluorescence)

This method measures the binding of a ligand to tubulin by monitoring the quenching of tubulin's intrinsic tryptophan fluorescence.[13]

Materials:

  • Purified tubulin

  • PEM buffer (80 mM PIPES pH 6.8, 1 mM EGTA, 1 mM MgCl₂)

  • This compound stock solution in DMSO

  • Fluorometer

Protocol:

  • Prepare a solution of tubulin (e.g., 3 µmol/L) in PEM buffer.

  • Prepare a range of this compound concentrations in PEM buffer.

  • Incubate the tubulin solution with varying concentrations of this compound (e.g., 1-8 µmol/L) or vehicle control at 30°C for 45 minutes.[13][14]

  • Measure the intrinsic tryptophan fluorescence of tubulin by exciting at 295 nm and recording the emission spectrum from 310 to 400 nm. The emission maximum is typically around 335 nm.

  • The change in fluorescence intensity upon ligand binding is used to calculate the dissociation constant (Kd) by fitting the data to a binding isotherm equation.[13]

Microtubule Sedimentation Assay

This assay quantifies the amount of polymerized tubulin by separating microtubules from soluble tubulin dimers via centrifugation.

Materials:

  • Microtubule protein (MTP)

  • PEM buffer with 1 mM GTP

  • Glycerol/DMSO cushion (e.g., 30% glycerol, 10% DMSO in PEM)

  • This compound stock solution

  • Ultracentrifuge

Protocol:

  • Incubate MTP (e.g., 3 mg/mL) with a range of this compound concentrations (0 – 20 µmol/L) in PEM buffer with 1 mM GTP at 30°C for 45 minutes to allow for polymerization.[7]

  • Layer the reaction mixture over a glycerol/DMSO cushion in an ultracentrifuge tube.

  • Centrifuge at high speed (e.g., 35,000 x g) for 1 hour at 30°C to pellet the microtubules.[7]

  • Carefully remove the supernatant.

  • Resuspend the microtubule pellet in cold buffer to depolymerize the microtubules.

  • Determine the protein concentration of the resuspended pellet (e.g., by Bradford assay).

  • The amount of protein in the pellet corresponds to the mass of polymerized microtubules.

Conclusion

This compound exerts its potent anti-mitotic and cytotoxic effects primarily through the high-affinity binding to microtubule ends, leading to a profound suppression of microtubule dynamic instability. This kinetic stabilization of the microtubule network disrupts its crucial functions during mitosis, ultimately causing cell cycle arrest and apoptosis. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug developers working with maytansinoid-based compounds. A thorough understanding of the molecular mechanism of this compound is essential for the development of next-generation ADCs with improved efficacy and safety profiles.

References

What is the chemical structure of DM1-SMe?

Author: BenchChem Technical Support Team. Date: November 2025

DM1-SMe is a potent maytansinoid derivative that serves as a cytotoxic payload in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[] This guide provides a comprehensive overview of its chemical structure, mechanism of action, and relevant experimental data for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound, also known as N2'-deacetyl-N2'-[3-(methyldithio)-1-oxopropyl]maytansine, is an analog of mertansine (DM1) with a thiomethane cap on its sulfhydryl group.[][2] This modification allows for its conjugation to antibodies, typically via a stable thioether linker, to form ADCs.[]

Below is a summary of the key chemical properties of this compound:

PropertyValue
Molecular Formula C36H50ClN3O10S2[2][3][4]
Molecular Weight 784.38 g/mol [][3]
CAS Number 138148-68-2[2][3]
Appearance Off-white to light yellow solid[3]
IUPAC Name [(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate[]
SMILES C[C@]12--INVALID-LINK--C--INVALID-LINK--N(C)C(CCSSC)=O)=O)=O)C)=C(C(OC)=C4)Cl)\C)OC)(NC(O3)=O)O)C">C@@([H])O1[3]

Mechanism of Action

This compound is a highly potent microtubule inhibitor.[][3][5] Its primary mechanism of action involves the suppression of microtubule dynamics, which is crucial for cell division.[6] this compound binds to the tips of microtubules, inhibiting both their growth and shortening.[6] This disruption of the microtubule network leads to cell cycle arrest and ultimately apoptosis (programmed cell death).[] When used as a payload in an ADC, this compound is selectively delivered to cancer cells, maximizing its therapeutic effect while minimizing systemic toxicity.[]

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cancer Cell) ADC Antibody-Drug Conjugate (ADC) (e.g., Antibody-DM1-SMe) Receptor Target Antigen on Cancer Cell Surface ADC->Receptor Binding Endosome Endosome Formation Receptor->Endosome Internalization Lysosome Lysosomal Degradation Endosome->Lysosome Fusion DM1 Released DM1 Payload Lysosome->DM1 Linker Cleavage Microtubule Microtubule Disruption DM1->Microtubule Apoptosis Apoptosis Microtubule->Apoptosis

Mechanism of action of an antibody-drug conjugate with a DM1 payload.

Quantitative Data

This compound exhibits potent cytotoxicity against a range of cancer cell lines.

ParameterValueCell Lines/Conditions
IC50 0.002 to >3 nMPediatric preclinical testing program (PPTP) panel of cancer cell lines[2][7]
IC50 0.003 to 0.01 nMPanel of human tumor cell lines
Solubility in DMSO 100 mg/mL (127.49 mM)[3]Requires ultrasonic assistance[3]
Solubility in DMF 16 mg/mL[2]
Solubility in DMF:PBS (pH 7.2) (1:5) 0.16 mg/mL[2]
In Vivo Efficacy 15 mg/kg (as IMGN901)PPTP solid tumor xenograft mouse model[3]

Experimental Protocols

A representative in vivo study protocol to evaluate the antitumor efficacy of a this compound conjugate (in the form of IMGN901) is outlined below.[3]

  • Animal Model : PPTP solid tumor xenograft mouse model.[3]

  • Test Article : IMGN901 (an antibody-DM1 conjugate).

  • Dosage : 15 mg/kg.[3]

  • Administration : Intravenous (IV) injection, administered three times a week for six weeks.[3]

  • Endpoint : Tumor growth inhibition is monitored and measured over the course of the study.[3]

  • Vehicle for In Vivo Dissolution : A common vehicle for in vivo studies is a solution of 10% DMSO and 90% corn oil.[3][8] For a 1 mL working solution, 100 µL of a 25.0 mg/mL DMSO stock solution is added to 900 µL of corn oil and mixed thoroughly.[3][8]

The following is a summary of a validated method for the quantification of the related compound DM1 in human serum, which can be adapted for this compound.[9]

  • Sample Pre-treatment :

    • Due to the presence of a free thiol group, samples are treated with a reducing agent, tris(2-carboxyethyl) phosphine (TCEP).[9]

    • The thiol group is then blocked with N-ethylmaleimide (NEM).[9]

  • Sample Preparation : The treated samples are diluted with acetonitrile.[9]

  • Solid Phase Extraction (SPE) : Online SPE is performed using a C18 cartridge.[9]

  • Chromatographic Separation :

    • A C18 column (150 x 4.6 mm ID, 3 µm particle size) is used.[9]

    • A 10-minute HPLC gradient is employed for separation.[9]

  • Detection : The resulting DM1-NEM is detected using a triple quadrupole mass spectrometer in selected reaction monitoring (SRM) mode.[9]

  • Quantitation : The concentration of DM1 is back-calculated from the amount of DM1-NEM detected. The validated quantitation range is 0.200-200 ng/mL using 0.25 mL of serum.[9]

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Serum Human Serum Sample TCEP Add TCEP (Reducing Agent) Serum->TCEP NEM Add NEM (Blocking Agent) TCEP->NEM Dilution Dilute with Acetonitrile NEM->Dilution SPE Online SPE (C18) Dilution->SPE HPLC HPLC Separation (C18) SPE->HPLC MS Mass Spectrometry (SRM Mode) HPLC->MS Data Data Analysis and Quantitation MS->Data

References

An In-depth Technical Guide to the Chemical Differences Between DM1-SMe and DM1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical distinctions between DM1-SMe and DM1, two potent maytansinoid derivatives integral to the development of Antibody-Drug Conjugates (ADCs). This document outlines their structural differences, synthesis, stability, and functional implications in the context of ADC technology.

Core Chemical Structures and Nomenclature

DM1 and this compound are both derivatives of maytansine, a natural product that inhibits tubulin polymerization.[1] The core structural difference lies in the modification of the C-3 ester side chain, which incorporates a thiol group in DM1, enabling conjugation to antibodies. This compound is a derivative of DM1 where this thiol group is capped with a methyl disulfide moiety.

N-(2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-L-alanyl)-maytansine (DM1) is a potent cytotoxic agent that requires a free thiol group for conjugation to a linker, which is then attached to a monoclonal antibody.[2]

N-(2'-deacetyl-N2'-(3-(methyldithio)-1-oxopropyl)-L-alanyl)-maytansine (this compound) is a derivative of DM1 where the sulfhydryl group is protected as a methyl disulfide.[] This modification prevents the formation of disulfide bonds with other molecules, rendering it a stable, unconjugated form of the maytansinoid.[]

Below is a visual representation of the chemical structures of DM1 and this compound.

G cluster_DM1 DM1 cluster_DM1SMe This compound DM1_img DM1_img DM1SMe_img DM1SMe_img

Figure 1: Chemical Structures of DM1 and this compound.

Comparative Analysis of Physicochemical Properties

The key chemical distinction between DM1 and this compound directly influences their stability and reactivity.

PropertyDM1This compound
Molecular Formula C35H48ClN3O10SC36H50ClN3O10S2
Molecular Weight 738.28 g/mol 784.4 g/mol
Functional Group Free Thiol (-SH)Methyl Disulfide (-S-S-CH3)
Reactivity Highly reactive thiol group, prone to oxidation and disulfide exchange.[4]Stable methyl disulfide group, less prone to non-specific reactions.
Stability Less stable in solution due to the reactive thiol. Can form dimers and other adducts.[4]More stable in solution, serving as a stable form for storage and handling.

Synthesis and Functionalization

The synthesis of both DM1 and this compound originates from maytansinol, a common precursor derived from the fermentation of Actinosynnema pretiosum.[1]

Synthesis of DM1

The synthesis of DM1 involves the esterification of maytansinol with a protected N-methyl-L-alanine derivative containing a masked thiol group. The final step involves the deprotection of the thiol to yield DM1.

G Maytansinol Maytansinol Intermediate Esterification with N-methyl-N-(3-(methyldithio)propanoyl)-L-alanine Maytansinol->Intermediate DCC, ZnCl2 DM1_SMe This compound Intermediate->DM1_SMe Reduction Reduction of disulfide bond (e.g., with DTT) DM1_SMe->Reduction DM1 DM1 Reduction->DM1

Figure 2: Generalized Synthesis Pathway for DM1.
Synthesis of this compound

This compound is essentially an intermediate in the synthesis of DM1, where the thiol group is protected as a methyl disulfide. It can be isolated before the final reduction step.

Role in Antibody-Drug Conjugates (ADCs)

Both DM1 and this compound are pivotal in the field of ADCs, serving as the cytotoxic payload. However, they are utilized at different stages of the ADC development and application.

DM1: The Conjugatable Payload

DM1's free thiol group is the key to its utility in ADCs. This thiol group reacts with a linker molecule, which is subsequently attached to a monoclonal antibody. This process forms a stable thioether bond, ensuring the cytotoxic payload remains attached to the antibody until it reaches the target cancer cell.[5]

G Antibody Antibody Linker Linker (e.g., SMCC) Antibody->Linker Lysine conjugation DM1 DM1 Linker->DM1 Thioether bond formation ADC Antibody-Drug Conjugate (ADC) DM1->ADC

Figure 3: DM1 Conjugation to an Antibody.
This compound: A Stable Precursor and Metabolite

This compound serves two primary roles:

  • Stable Precursor: Due to its enhanced stability, this compound is a more convenient form for storage and handling before its conversion to the reactive DM1 for conjugation.

  • Metabolite: In some instances, after an ADC is internalized by a cancer cell and the linker is cleaved, the released payload can be metabolized to an S-methylated form, resembling this compound.[6]

Mechanism of Action: Microtubule Inhibition

Both DM1 and its derivatives, once released inside a cancer cell, exert their cytotoxic effect by inhibiting microtubule polymerization. They bind to tubulin, a key protein in microtubule formation, and disrupt the dynamics of the mitotic spindle, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).[7]

G ADC ADC binds to tumor cell receptor Internalization Internalization via endocytosis ADC->Internalization Lysosomal_Trafficking Trafficking to lysosome Internalization->Lysosomal_Trafficking Payload_Release Linker cleavage and DM1 release Lysosomal_Trafficking->Payload_Release Tubulin_Binding DM1 binds to tubulin Payload_Release->Tubulin_Binding Microtubule_Disruption Inhibition of microtubule polymerization Tubulin_Binding->Microtubule_Disruption Cell_Cycle_Arrest Cell cycle arrest (G2/M phase) Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 4: ADC Mechanism of Action.

Experimental Protocols

Synthesis of DM1

Materials:

  • Maytansinol

  • N-methyl-N-(3-(methyldithio)propanoyl)-L-alanine

  • Dicyclohexylcarbodiimide (DCC)

  • Zinc Chloride (ZnCl2)

  • Dithiothreitol (DTT)

  • Ethyl acetate, Methanol, Dichloromethane

  • Phosphate buffer (pH 7.5)

  • Silica gel for column chromatography

Procedure:

  • Esterification: Dissolve maytansinol and N-methyl-N-(3-(methyldithio)propanoyl)-L-alanine in dichloromethane. Add DCC and a catalytic amount of ZnCl2. Stir the reaction at room temperature until completion (monitored by TLC or HPLC).

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with saturated sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product (this compound) by silica gel column chromatography.

  • Reduction: Dissolve the purified this compound in a mixture of ethyl acetate and methanol. Add a solution of DTT in phosphate buffer (pH 7.5). Stir at room temperature for several hours until the reduction is complete (monitored by HPLC).

  • Final Purification: Extract the reaction mixture with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product, DM1, by HPLC.[8]

In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Cancer cell line of interest

  • DM1 and this compound stock solutions (in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[9]

  • Compound Treatment: Prepare serial dilutions of DM1 and this compound in complete medium. Replace the medium in the wells with the medium containing the compounds. Include a vehicle control (DMSO) and a no-treatment control.[9]

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Tubulin Polymerization Assay

Materials:

  • Purified tubulin

  • Polymerization buffer (e.g., PIPES buffer with GTP and MgCl2)

  • DM1 and this compound stock solutions

  • A spectrophotometer with temperature control

Procedure:

  • Reaction Setup: In a cuvette, mix the polymerization buffer and the desired concentration of DM1 or this compound.[11]

  • Initiation: Add purified tubulin to the cuvette to initiate polymerization.

  • Monitoring: Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at 340 nm over time at 37°C. An increase in absorbance indicates tubulin polymerization.[11]

  • Data Analysis: Plot the absorbance as a function of time. Compare the polymerization curves of the treated samples to a control (no compound) to determine the inhibitory effect of DM1 and this compound on tubulin polymerization.

Conclusion

DM1 and this compound are closely related maytansinoid derivatives with a critical chemical distinction that dictates their respective roles in the development of ADCs. DM1, with its reactive thiol group, is the key component for conjugation to antibodies, forming the final ADC product. This compound, with its stable methyl disulfide cap, serves as a stable precursor and a potential metabolite. Understanding these chemical differences is fundamental for the design, synthesis, and evaluation of novel and effective antibody-drug conjugates for targeted cancer therapy.

References

DM1-SMe: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of a Potent Maytansinoid for Antibody-Drug Conjugates

This technical guide provides a comprehensive overview of DM1-SMe, a key cytotoxic payload in the development of antibody-drug conjugates (ADCs). Aimed at researchers, scientists, and drug development professionals, this document details its physicochemical properties, mechanism of action, and relevant experimental protocols.

Physicochemical Properties of this compound

This compound, a derivative of the potent microtubule inhibitor maytansine, is chemically designated as N2'-deacetyl-N2'-[3-(methyldithio)-1-oxopropyl]maytansine. Its structure is optimized for conjugation to monoclonal antibodies, enabling targeted delivery to cancer cells.

PropertyValueReferences
CAS Number 138148-68-2[1][][3][4]
Molecular Formula C36H50ClN3O10S2[1][5][6]
Molecular Weight 784.38 g/mol [1][][5]

Mechanism of Action: Microtubule Disruption

This compound exerts its cytotoxic effects by potently inhibiting microtubule assembly. This action disrupts the formation and function of the mitotic spindle, a critical cellular structure for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]

The mechanism involves the binding of this compound to the plus-ends of microtubules, suppressing their dynamic instability. This interference with microtubule polymerization and depolymerization is a hallmark of maytansinoid compounds and is central to their anti-cancer activity.[7]

DM1_SMe_Mechanism cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (e.g., Trastuzumab-DM1) Receptor Target Receptor (e.g., HER2) ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Trafficking DM1 Released DM1 Lysosome->DM1 Linker Cleavage & Drug Release Tubulin α/β-Tubulin Dimers DM1->Tubulin Binding Microtubule Microtubule Tubulin->Microtubule Inhibition of Polymerization Disruption Microtubule Dynamics Disruption Microtubule->Disruption Arrest G2/M Phase Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Signaling pathway of this compound-containing ADCs.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for assessing the cytotoxic effects of this compound on cancer cell lines.

1. Cell Seeding:

  • Culture cancer cells of interest (e.g., SK-BR-3, BT-474) to ~80% confluency.

  • Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

2. Compound Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute the this compound stock solution in culture medium to achieve a range of final concentrations (e.g., 0.01 nM to 100 nM).

  • Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate for 72 hours.

3. MTT Assay:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.

Microtubule Assembly Inhibition Assay

This assay biochemically assesses the ability of this compound to inhibit tubulin polymerization.

1. Reagent Preparation:

  • Reconstitute purified tubulin protein in a suitable buffer (e.g., G-PEM buffer containing glycerol and GTP).

  • Prepare various concentrations of this compound in the same buffer.

2. Polymerization Reaction:

  • In a 96-well plate, mix the tubulin solution with the different concentrations of this compound or a vehicle control.

  • Incubate the plate at 37°C to induce tubulin polymerization.

  • Monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. An increase in absorbance indicates microtubule formation.

3. Data Analysis:

  • Plot the absorbance values against time for each concentration.

  • Determine the rate of polymerization and the maximum polymer mass for each condition.

  • Calculate the IC50 value for the inhibition of microtubule assembly.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_biochemical Biochemical Analysis Cell_Culture Cancer Cell Culture Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity_Assay Data_Analysis_IC50 IC50 Determination Cytotoxicity_Assay->Data_Analysis_IC50 Tubulin_Purification Purified Tubulin Assembly_Assay Microtubule Assembly Inhibition Assay Tubulin_Purification->Assembly_Assay Data_Analysis_Polymerization Polymerization Kinetics Analysis Assembly_Assay->Data_Analysis_Polymerization

General experimental workflow for this compound characterization.

Antibody-Drug Conjugation and Characterization

This compound is conjugated to monoclonal antibodies through a linker, commonly via reaction with lysine residues on the antibody. The bifunctional linker SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is often used for this purpose.

1. Antibody Modification:

  • The antibody is first reacted with the SMCC linker to introduce maleimide groups onto the lysine residues.

2. Conjugation:

  • The thiol-containing DM1 is then reacted with the maleimide-modified antibody to form a stable thioether bond.

3. Purification and Characterization:

  • The resulting ADC is purified to remove unconjugated drug and linker.

  • The drug-to-antibody ratio (DAR) is a critical quality attribute and can be determined by methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (e.g., ESI-MS).[1][5]

  • Capillary isoelectric focusing (cIEF) can be used to assess the charge heterogeneity of the ADC population.[5]

In Vivo Xenograft Models

The anti-tumor efficacy of this compound-containing ADCs is typically evaluated in animal models.

1. Cell Implantation:

  • Human cancer cells overexpressing the target antigen (e.g., HER2-positive NCI-N87 cells) are implanted subcutaneously into immunocompromised mice (e.g., nude mice).

2. Treatment:

  • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

  • The ADC is administered intravenously at various doses and schedules (e.g., 10 mg/kg, once every 3 weeks).[8][9]

3. Efficacy Assessment:

  • Tumor volume is measured regularly using calipers.

  • Animal body weight is monitored as an indicator of toxicity.

  • At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry).

4. Data Analysis:

  • Tumor growth inhibition is calculated by comparing the tumor volumes of the treated groups to the control group.

  • Statistical analysis is performed to determine the significance of the anti-tumor effect.

References

Navigating the Challenges of Handling DM1-SMe: A Technical Guide to Its Solubility and Stability in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals on the Handling and Storage of the Potent Maytansinoid, DM1-SMe, in Dimethyl Sulfoxide (DMSO).

This in-depth technical guide provides a critical overview of the solubility and stability of this compound, a key cytotoxic payload in the development of Antibody-Drug Conjugates (ADCs), when dissolved in the commonly used organic solvent, DMSO. This document collates available data, outlines detailed experimental protocols for in-house verification, and presents logical workflows to ensure the integrity and reproducibility of experimental results.

Executive Summary

This compound is a highly potent maytansinoid derivative utilized in cancer research and ADC development. Its efficacy is intrinsically linked to its structural integrity. Dimethyl sulfoxide (DMSO) is a versatile solvent capable of dissolving a wide range of compounds, including this compound. However, the stability of maytansinoids in solution can be a concern, necessitating a thorough understanding of their behavior in this solvent. This guide aims to provide researchers with the necessary information to confidently prepare, handle, and store this compound solutions in DMSO.

Solubility of this compound in DMSO

The solubility of this compound in DMSO has been reported by various commercial suppliers. It is crucial to note that factors such as the purity of both the compound and the solvent, temperature, and the presence of water can influence solubility.

Table 1: Reported Solubility of this compound in DMSO

SupplierReported Solubility (mg/mL)Reported Solubility (mM)Notes
Cayman Chemical12 mg/mL~15.3 mM-
MedChemExpress100 mg/mL~127.5 mMRecommends ultrasonication and the use of newly opened, hygroscopic DMSO for optimal solubility.[1][2]
BOC SciencesSoluble in DMSO-Does not provide a specific quantitative value.[3]

Note: The molarity was calculated using the molecular weight of this compound (784.38 g/mol ).

Factors Influencing Solubility

Achieving the maximum solubility of this compound in DMSO requires careful attention to several factors:

  • Purity of this compound: Impurities can affect the dissolution of the compound.

  • Quality of DMSO: The use of anhydrous, high-purity DMSO is paramount. DMSO is hygroscopic and absorbed water can significantly reduce the solubility of many organic compounds.[1][2]

  • Temperature: Gentle warming can aid in the dissolution of some compounds, but the thermal stability of this compound must be considered.

  • Mechanical Agitation: Sonication or vortexing can facilitate the dissolution process.[1]

Stability of this compound in DMSO

While this compound is considered more stable than its thiol-containing precursor, DM1, which is prone to oxidation and dimerization in aqueous solutions, its long-term stability in DMSO, especially at room temperature, is a critical consideration.[4] General consensus from suppliers and the scientific literature suggests that maytansinoid solutions are unstable and should be prepared fresh whenever possible.[5]

Table 2: Recommended Storage Conditions for this compound in DMSO

SupplierStorage TemperatureRecommended DurationLight Protection
MedChemExpress-80°CUp to 6 monthsRecommended
-20°CUp to 1 monthRecommended
Potential Degradation Pathways

While specific degradation pathways for this compound in DMSO are not extensively documented in publicly available literature, general knowledge of maytansinoid chemistry suggests potential liabilities. These could include hydrolysis of the ester linkage or other transformations, particularly if the DMSO contains water or impurities.

Experimental Protocols

To ensure accurate and reproducible results, it is highly recommended that researchers perform their own solubility and stability assessments of this compound in their specific batch of DMSO and under their experimental conditions.

Protocol for Determining Thermodynamic Solubility

This protocol aims to determine the equilibrium solubility of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO

  • Microcentrifuge tubes

  • Orbital shaker or rotator

  • Centrifuge capable of high-speed centrifugation

  • HPLC or LC-MS system with a suitable column (e.g., C18) and detector

Procedure:

  • Add an excess amount of solid this compound to a microcentrifuge tube.

  • Add a known volume of DMSO (e.g., 1 mL).

  • Incubate the tube on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method.

  • Analyze the diluted sample by a validated HPLC or LC-MS method to determine the concentration of this compound.

  • Calculate the original solubility in DMSO by applying the dilution factor.

Protocol for Assessing Long-Term Stability

This protocol provides a framework for evaluating the stability of this compound in DMSO under various storage conditions.

Materials:

  • A freshly prepared, filtered stock solution of this compound in anhydrous, high-purity DMSO (e.g., 10 mg/mL).

  • Amber glass vials with Teflon-lined caps.

  • HPLC or LC-MS system.

Procedure:

  • Aliquot the this compound stock solution into multiple amber glass vials, minimizing headspace.

  • Tightly cap the vials.

  • Time-Zero Analysis (T0): Immediately analyze an aliquot of the stock solution to determine the initial purity and concentration.

  • Store the vials under the desired conditions (e.g., room temperature, 4°C, -20°C, and -80°C), protected from light.

  • Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a vial from each storage condition.

  • Allow the vial to equilibrate to room temperature before opening.

  • Analyze the sample by HPLC or LC-MS to determine the purity and concentration of this compound.

  • Compare the results to the T0 data to assess the percentage of degradation.

Visualizing Experimental and Logical Workflows

To aid in the conceptualization of the experimental processes and the relationships between key factors, the following diagrams have been generated using Graphviz.

G Workflow for Thermodynamic Solubility Determination cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid this compound to tube B Add known volume of DMSO A->B C Incubate on shaker (24-48h) B->C D Centrifuge to pellet solid C->D E Collect supernatant D->E F Dilute supernatant E->F G Analyze by HPLC/LC-MS F->G H Calculate solubility G->H

Caption: Workflow for determining the thermodynamic solubility of this compound in DMSO.

G Long-Term Stability Study Workflow cluster_storage Storage Conditions A Prepare fresh this compound stock solution in DMSO B Aliquot into amber vials A->B C T0 Analysis (HPLC/LC-MS) B->C RT Room Temp B->RT FourC 4°C B->FourC NegTwentyC -20°C B->NegTwentyC NegEightyC -80°C B->NegEightyC D Time-Point Analysis (e.g., 1, 3, 6 months) RT->D FourC->D NegTwentyC->D NegEightyC->D E Compare to T0 data D->E F Determine % Degradation E->F

Caption: Workflow for assessing the long-term stability of this compound in DMSO.

G Factors Influencing this compound in DMSO cluster_factors Key Factors cluster_outcomes Impacts Purity Compound & Solvent Purity Solubility Solubility Purity->Solubility Stability Stability / Degradation Purity->Stability Water Water Content Water->Solubility Water->Stability Temp Temperature Temp->Solubility Temp->Stability Light Light Exposure Light->Stability

Caption: Key factors influencing the solubility and stability of this compound in DMSO.

Conclusion and Recommendations

The successful use of this compound in research and development hinges on a clear understanding of its solubility and stability in DMSO. This guide provides a foundational understanding of these properties and offers practical protocols for their in-house assessment.

Key Recommendations:

  • Always use anhydrous, high-purity DMSO to prepare this compound solutions.

  • Prepare solutions fresh whenever possible to minimize the risk of degradation.

  • For short-term storage, aliquot solutions into amber vials and store at -20°C for up to one month or -80°C for up to six months .

  • Avoid repeated freeze-thaw cycles .

  • Perform in-house validation of solubility and stability, especially when using a new batch of this compound or DMSO.

By adhering to these guidelines, researchers can ensure the quality and integrity of their this compound solutions, leading to more reliable and reproducible experimental outcomes.

References

A Researcher's Guide to DM1-SMe: Procurement and Technical Application

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of DM1-SMe, a potent microtubule inhibitor crucial for the development of next-generation cancer therapeutics. This document outlines key purchasing information, detailed experimental protocols, and the core biological pathways influenced by this compound.

This compound, a derivative of the natural product maytansine, is a highly effective cytotoxic agent. Its primary application is as a payload in antibody-drug conjugates (ADCs), where it is linked to a monoclonal antibody that specifically targets cancer cells. This targeted delivery system minimizes systemic toxicity while maximizing the therapeutic effect at the tumor site.[][2]

Supplier and Purchasing Information

For research purposes, this compound is available from several reputable suppliers. Purity levels are consistently high across vendors, typically exceeding 98%. Pricing can vary based on the quantity purchased and the specific supplier. Below is a summary of publicly available information from various suppliers. Researchers are advised to request quotes directly from the suppliers for the most up-to-date pricing and availability.

SupplierCatalog Number (Example)PurityAvailable Quantities (Examples)Price (USD, Examples)
AdooQ Bioscience A15960>99% (HPLC)1mg, 5mg, 10mgContact for pricing
MedchemExpress HY-10012899.08%10 mM * 1 mL in DMSO, 5mg, 10mg, 50mg, 100mg$205 (10mM*1mL), Contact for other sizes
Aladdin Scientific D646368-100mg≥98%5mg, 10mg, 25mg, 50mg, 100mg$150.90 (5mg), $1350.90 (100mg)
ChemicalBook Varies by supplierVaries1mg, 5mg, 10mg$30 (1mg, 96% Purity), Varies by supplier
BOC Sciences 138148-68-2High Purity25mg$519 (25mg)
Cayman Chemical 138148-68-2Not specifiedNot specifiedContact for pricing
BroadPharm BP-42970Not specifiedNot specifiedContact for pricing

Mechanism of Action: Microtubule Disruption

This compound exerts its cytotoxic effects by potently inhibiting microtubule polymerization.[][2] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), intracellular transport, and maintenance of cell shape.

By binding to tubulin, the protein subunit of microtubules, this compound disrupts the dynamic instability of these structures. This interference leads to the arrest of the cell cycle at the G2/M phase, preventing cancer cells from dividing and ultimately triggering programmed cell death (apoptosis).[3][4]

DM1_SMe_Signaling_Pathway cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) (e.g., Trastuzumab emtansine) Receptor Target Receptor (e.g., HER2) ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Internalization DM1_SMe_Released This compound (Released) Lysosome->DM1_SMe_Released Linker Cleavage Tubulin Tubulin Dimers DM1_SMe_Released->Tubulin Binding Microtubule Microtubule Tubulin->Microtubule Polymerization (Inhibited) MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Disruption of Dynamic Instability Apoptosis Apoptosis MitoticArrest->Apoptosis Induction of Cell Death MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 treat_cells Treat with Serial Dilutions of this compound incubate_24h_1->treat_cells incubate_72h Incubate 72h treat_cells->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan with DMSO incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end ADC_Conjugation_Workflow start Start modify_ab Modify Antibody with Bifunctional Linker (e.g., SMCC) start->modify_ab remove_linker Remove Excess Linker modify_ab->remove_linker reduce_dm1 Reduce this compound (if necessary) remove_linker->reduce_dm1 conjugate React Modified Antibody with this compound reduce_dm1->conjugate purify_adc Purify ADC conjugate->purify_adc characterize_adc Characterize ADC (DAR, Purity) purify_adc->characterize_adc end End characterize_adc->end

References

Methodological & Application

Application Notes and Protocols for the Conjugation of DM1-SMe to a Monoclonal Antibody

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the conjugation of the cytotoxic maytansinoid derivative, DM1-SMe, to a monoclonal antibody (mAb) via a stable thioether linker. This process is a critical step in the development of Antibody-Drug Conjugates (ADCs), a powerful class of targeted cancer therapeutics. The following sections detail the experimental procedure, data presentation, and visualizations to guide researchers in this bioconjugation process.

Introduction

Antibody-drug conjugates are designed to selectively deliver potent cytotoxic agents to cancer cells by targeting tumor-associated antigens, thereby minimizing systemic toxicity. DM1, a derivative of maytansine, is a highly potent microtubule-disrupting agent that induces cell cycle arrest and apoptosis.[1] The conjugation of DM1 to a monoclonal antibody is typically achieved through the reaction of a thiol-containing DM1 derivative with a bifunctional linker previously attached to the antibody. A common approach involves the use of the SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker, which reacts with lysine residues on the antibody surface. This document outlines a general protocol for this lysine-based conjugation.

Experimental Protocols

This protocol is a general guideline and may require optimization for specific antibodies and applications.

Materials and Reagents
  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS), pH 7.2-7.5

  • This compound (Maytansinoid DM1 with a methyl disulfide group)

  • SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker

  • Dimethylacetamide (DMA) or Dimethyl sulfoxide (DMSO)

  • Conjugation Buffer: 100 mM PBS, 150 mM NaCl, pH 7.5[2]

  • Quenching Reagent (e.g., glycine or N-acetyl cysteine)

  • Purification Buffer: PBS, pH 6.5-7.4

  • Amicon Ultra Centrifugal Filters (10 kDa MWCO) or Size-Exclusion Chromatography (SEC) column (e.g., G25)

Step 1: Antibody Preparation and Buffer Exchange
  • Prepare the monoclonal antibody at a concentration of 2-10 mg/mL.

  • Perform a buffer exchange into the Conjugation Buffer to remove any primary amine-containing substances. This can be done using centrifugal filters or dialysis.

  • Determine the final antibody concentration using a spectrophotometer at 280 nm.

Step 2: Antibody Modification with SMCC Linker
  • Dissolve SMCC in DMA or DMSO to prepare a stock solution (e.g., 10-20 mM).

  • Add a molar excess of the SMCC linker to the antibody solution. A typical starting point is a 5-15 fold molar excess of linker to antibody.[2]

  • Incubate the reaction at room temperature or 4°C for 1-2 hours with gentle mixing.[2][3]

  • Remove the excess, unreacted SMCC linker by buffer exchange using centrifugal filters or a desalting column equilibrated with Conjugation Buffer.

Step 3: Conjugation of this compound to the Modified Antibody
  • Dissolve this compound in DMA or DMSO to prepare a stock solution.

  • The conjugation reaction is initiated by adding a molar excess of this compound to the linker-modified antibody. A typical starting point is a 1.7-fold molar excess of DM1 over the linker.

  • The final concentration of the organic solvent (DMA or DMSO) in the reaction mixture should be kept low (typically 3-10%) to maintain antibody stability.[4][5]

  • Incubate the reaction at room temperature or 4°C for 4-24 hours.[1][2] The reaction progress can be monitored to determine the optimal time.

Step 4: Quenching and Purification of the ADC
  • Quench any unreacted maleimide groups on the linker by adding a quenching reagent such as glycine or N-acetyl cysteine.

  • Purify the resulting ADC from unconjugated DM1 and other reaction byproducts. This is a critical step to ensure the safety and efficacy of the ADC. Common purification methods include:

    • Size-Exclusion Chromatography (SEC): Using a G25 or similar column to separate the larger ADC from smaller molecules.

    • Ultrafiltration/Diafiltration: Using centrifugal filters with an appropriate molecular weight cutoff (e.g., 10 kDa) to wash and concentrate the ADC.[2]

    • Tangential Flow Filtration (TFF): A scalable method for purification, especially for larger batches.[1]

Step 5: Characterization of the Antibody-Drug Conjugate
  • Drug-to-Antibody Ratio (DAR): The average number of DM1 molecules conjugated to each antibody is a critical quality attribute. It can be determined by:

    • UV-Vis Spectroscopy: By measuring the absorbance at 252 nm (for DM1) and 280 nm (for the antibody).

    • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the distribution of different drug-loaded species.

    • Hydrophobic Interaction Chromatography (HIC): This method separates ADC species based on their hydrophobicity, which correlates with the DAR.

  • Purity and Aggregation: Assessed by SEC-HPLC to ensure the removal of unconjugated drug and to quantify the level of aggregation.

  • In Vitro Cytotoxicity: The potency of the ADC is evaluated using cell-based assays on target antigen-expressing cancer cell lines.

Data Presentation

The following tables summarize key quantitative data related to the conjugation of DM1 and the resulting ADC performance.

Table 1: Typical Reaction Conditions for this compound Conjugation

ParameterConditionReference
Antibody Concentration2 - 10 mg/mL[2]
Molar Ratio (SMCC:mAb)5 - 15 equivalents[2]
Molar Ratio (DM1:Linker)~1.7 equivalents
Reaction pH7.5 - 8.5[2][3]
Reaction Temperature4°C or Room Temperature[2][3]
Reaction Time4 - 24 hours[2]
Organic SolventDMA or DMSO (3-10% v/v)[4][5]

Table 2: Characterization of DM1-Antibody Drug Conjugates

ParameterTypical ValueMethodReference
Average DAR2 - 4UV-Vis, MS, HIC[6]
Monomer Purity>95%SEC-HPLC
In Vitro Potency (IC50)Sub-nanomolar to low nanomolarCell-based cytotoxicity assay[7]

Table 3: In Vitro Cytotoxicity of DM1 and DM1-ADCs

Compound/ADCCell LineIC50 (nM)Reference
DM1Various Cancer Cell Lines0.79 - 7.2[7]
Trastuzumab-DM1 (T-DM1)BT-474 (HER2+)~0.085 - 0.148 µg/mL[8]
Trastuzumab-DM1 (T-DM1)SK-BR-3 (HER2+)~0.007 - 0.018 µg/mL[8]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Step 1: Antibody Preparation cluster_modification Step 2: Antibody Modification cluster_conjugation Step 3: DM1 Conjugation cluster_purification Step 4: Purification cluster_characterization Step 5: Characterization mAb Monoclonal Antibody buffer_exchange Buffer Exchange into Conjugation Buffer mAb->buffer_exchange add_smcc Add SMCC Linker buffer_exchange->add_smcc incubation1 Incubate (1-2h) add_smcc->incubation1 purify_linker Remove Excess Linker incubation1->purify_linker add_dm1 Add this compound purify_linker->add_dm1 incubation2 Incubate (4-24h) add_dm1->incubation2 quench Quench Reaction incubation2->quench purify_adc Purify ADC (SEC/TFF) quench->purify_adc characterization DAR Determination Purity Analysis In Vitro Assay purify_adc->characterization

Caption: Experimental workflow for conjugating this compound to a monoclonal antibody.

Conjugation Chemistry

conjugation_chemistry mAb Antibody (mAb-NH2) modified_mAb Modified Antibody (mAb-Maleimide) mAb->modified_mAb + SMCC smcc SMCC Linker adc Antibody-Drug Conjugate (mAb-S-DM1) modified_mAb->adc + this compound dm1 This compound

Caption: Chemical reaction scheme for the conjugation of this compound to an antibody.

DM1 Mechanism of Action Signaling Pathway

dm1_pathway ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Receptor ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Internalization DM1 Free DM1 Lysosome->DM1 Linker Cleavage Tubulin Tubulin Dimers DM1->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits MitoticArrest Mitotic Arrest Microtubule->MitoticArrest Disruption leads to Apoptosis Apoptosis (Cell Death) MitoticArrest->Apoptosis

Caption: Signaling pathway illustrating the mechanism of action of DM1.

References

Preparation of DM1-SMe Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of stock solutions of DM1-SMe, a potent maytansinoid microtubule inhibitor, for use in cell culture applications. This compound is a critical component in the development of Antibody-Drug Conjugates (ADCs), and accurate, reproducible preparation of this cytotoxic agent is paramount for reliable in vitro studies. These guidelines cover solvent selection, concentration calculations, storage conditions, and handling procedures to ensure the stability and efficacy of this compound in experimental settings.

Introduction

This compound is an unconjugated form of the maytansinoid DM1, a potent anti-mitotic agent.[1][2] It functions by inhibiting tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[3] Due to its high cytotoxicity, with IC50 values in the nanomolar range across various cancer cell lines, this compound is a widely utilized payload in ADC research.[1][2] Proper preparation and handling of this compound stock solutions are crucial for obtaining accurate and reproducible results in cell-based assays. This protocol outlines the necessary steps to prepare stable and effective stock solutions for use in cell culture.

Quantitative Data Summary

For ease of reference, the following table summarizes the key quantitative data for the preparation of this compound stock solutions.

ParameterValueSource(s)
Molecular Weight 784.38 g/mol []
Recommended Solvents DMSO, DMF[5]
Solubility in DMSO 12 mg/mL (15.30 mM)[5]
Solubility in DMF 16 mg/mL[5]
Powder Storage -20°C for long term (months to years)[]
Stock Solution Storage -20°C for up to 1 month (protect from light); -80°C for up to 6 months (protect from light)[1][6]
Final DMSO Concentration in Culture <0.5% (0.1% preferred)[7][8]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Analytical balance within a chemical fume hood

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Procedure:

  • Pre-weighing Preparations:

    • Bring the vial of this compound powder to room temperature before opening to prevent condensation.

    • Perform all handling of the dry powder within a certified chemical fume hood due to its high cytotoxicity.

    • Ensure all materials that will come into contact with this compound are sterile.

  • Weighing this compound:

    • Tare a sterile, amber microcentrifuge tube on the analytical balance.

    • Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.84 mg of this compound.

  • Solubilization:

    • Using a calibrated micropipette, add the calculated volume of anhydrous/sterile DMSO to the microcentrifuge tube containing the this compound powder. To continue the example, add 1 mL of DMSO to the 7.84 mg of this compound.

    • Cap the tube securely.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particulates. If necessary, gentle warming to 37°C for a short period can aid dissolution.[8]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[1][7]

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][6] Always protect the solutions from light.[1][6][9]

Preparation of Working Solutions for Cell Culture:

  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

  • It is critical to maintain the final concentration of the solvent (e.g., DMSO) in the cell culture medium at a non-toxic level, typically below 0.5%, with 0.1% being preferable to avoid solvent-induced cellular stress.[7][8]

  • Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.

Diagrams

DM1_SMe_Stock_Preparation_Workflow Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_solubilization Solubilization cluster_storage Storage & Use Bring this compound to RT Bring this compound to RT Weigh Powder in Fume Hood Weigh Powder in Fume Hood Bring this compound to RT->Weigh Powder in Fume Hood Add Anhydrous DMSO Add Anhydrous DMSO Weigh Powder in Fume Hood->Add Anhydrous DMSO Vortex until Dissolved Vortex until Dissolved Add Anhydrous DMSO->Vortex until Dissolved Aliquot into Single-Use Tubes Aliquot into Single-Use Tubes Vortex until Dissolved->Aliquot into Single-Use Tubes Store at -20C or -80C (Protect from Light) Store at -20C or -80C (Protect from Light) Aliquot into Single-Use Tubes->Store at -20C or -80C (Protect from Light) Prepare Working Dilutions in Media Prepare Working Dilutions in Media Store at -20C or -80C (Protect from Light)->Prepare Working Dilutions in Media

Caption: Workflow for preparing this compound stock solutions.

Safety Precautions

This compound is a highly potent cytotoxic agent and should be handled with extreme caution. Always use appropriate personal protective equipment, including a lab coat, safety glasses, and chemical-resistant gloves. All handling of the dry powder and concentrated stock solutions should be performed in a certified chemical fume hood to prevent inhalation or contact. Dispose of all waste materials contaminated with this compound according to your institution's guidelines for cytotoxic waste.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays Using DM1-SMe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM1-SMe is a potent microtubule inhibitor and a derivative of the maytansinoid family of cytotoxic agents.[1] It is widely utilized as a payload in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. The cytotoxic activity of this compound stems from its ability to bind to tubulin, disrupting microtubule dynamics, which ultimately leads to mitotic arrest and apoptotic cell death.[1] These application notes provide a comprehensive guide for utilizing this compound in in vitro cytotoxicity assays to determine its efficacy against various cancer cell lines.

Mechanism of Action

This compound exerts its cytotoxic effects by interfering with the essential functions of microtubules. It binds to the tips of microtubules, suppressing their dynamic instability.[1] This disruption of microtubule growth and shortening leads to the arrest of the cell cycle at the G2/M phase, preventing cell division and inducing apoptosis.[1]

DM1_SMe_Mechanism_of_Action cluster_cell Cancer Cell DM1_SMe This compound Tubulin Tubulin Dimers DM1_SMe->Tubulin Binds to Microtubule Microtubule Tubulin->Microtubule Polymerization (Inhibited) Mitotic_Spindle Mitotic Spindle Formation (Disrupted) Microtubule->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis MTT_Assay_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_DM1 Add serial dilutions of this compound Incubate_24h->Add_DM1 Incubate_72h Incubate for 72 hours Add_DM1->Incubate_72h Add_MTT Add MTT reagent to each well Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Analyze data and calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End Data_Analysis_Workflow Raw_Data Raw Absorbance Data Background_Subtraction Subtract Blank Absorbance Raw_Data->Background_Subtraction Calculate_Viability Calculate % Cell Viability Background_Subtraction->Calculate_Viability Plot_Data Plot % Viability vs. Log[this compound] Calculate_Viability->Plot_Data Nonlinear_Regression Perform Non-linear Regression (Sigmoidal Dose-Response) Plot_Data->Nonlinear_Regression IC50 Determine IC50 Value Nonlinear_Regression->IC50

References

Application Notes and Protocols for DM1-SMe in Preclinical ADC Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of DM1-SMe, a potent maytansinoid microtubule inhibitor, in preclinical antibody-drug conjugate (ADC) research. Detailed protocols for key in vitro and in vivo experiments are included to guide researchers in the evaluation of this compound-based ADCs.

Introduction to this compound

This compound is a synthetic derivative of maytansine, a natural product that inhibits tubulin polymerization.[1][2] As a cytotoxic payload for ADCs, this compound is designed for targeted delivery to cancer cells, thereby minimizing systemic toxicity associated with the parent compound, maytansine.[1][3] The "SMe" (thiomethyl) group provides a stable form of the drug that can be readily conjugated to antibodies, typically through a linker attached to the thiol group of DM1.[][5]

The primary mechanism of action of this compound is the inhibition of microtubule assembly.[1][] It binds to tubulin, a key component of microtubules, and suppresses microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][6]

Mechanism of Action of this compound ADCs

The targeted delivery of this compound via an ADC follows a multi-step process, crucial for its therapeutic efficacy and safety profile.

This compound ADC Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Surface Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking DM1 Released this compound Lysosome->DM1 4. Linker Cleavage & Payload Release Microtubules Microtubules DM1->Microtubules 5. Microtubule Disruption Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Death

Caption: Mechanism of action of a this compound containing ADC.

Quantitative Data Summary

The potency of this compound and ADCs incorporating this payload has been evaluated across various cancer cell lines and in preclinical tumor models.

In Vitro Cytotoxicity

This compound exhibits potent cytotoxicity against a range of human tumor cell lines, with IC50 values typically in the nanomolar to picomolar range.[7]

Cell LineCancer TypeIC50 (nM) of this compoundReference
A375Melanoma0.02[8]
BJABB-cell Lymphoma0.01[8]
COLO205Colon Carcinoma0.03[8]
KBCervical Carcinoma0.02[8]
MOLT-4T-cell Leukemia0.03[8]

Note: IC50 values can vary depending on the specific experimental conditions.

In Vivo Efficacy

ADCs utilizing this compound have demonstrated significant antitumor activity in xenograft models.

ADC TargetXenograft ModelDosing RegimenOutcomeReference
CD19RAJI (NHL)5 mg/kg, IVTumor growth inhibition[9]
CD22BJAB-luc (NHL)~5 mg/kg, IVTumor growth inhibition[9]
EpCAMHCT-15 (Colon)170-680 µg/kg, single IV doseDose-dependent tumor growth inhibition[10]
CanAgCOLO 205 (Colon)300-600 µg/kg, single IV doseComplete tumor regression[1][10]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

Cytotoxicity Assay Workflow A 1. Seed Cells (1000-10,000 cells/well) B 2. Incubate Overnight (37°C, 5% CO2) A->B C 3. Add Serial Dilutions of ADC B->C D 4. Incubate for 72-96 hours C->D E 5. Add MTT Reagent (5 mg/mL) D->E F 6. Incubate for 1-4 hours E->F G 7. Add Solubilization Solution (e.g., 10% SDS in HCl) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000-10,000 cells per well and incubate overnight at 37°C with 5% CO2.[11]

  • ADC Treatment: Prepare serial dilutions of the this compound ADC and add them to the wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for a period of 72 to 96 hours, as tubulin inhibitors often require this duration to exert their full cytotoxic effect.[11]

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours.[11]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

In Vivo Efficacy Study (Xenograft Model)

This protocol outlines a general procedure for evaluating the antitumor efficacy of a this compound ADC in a mouse xenograft model.

In Vivo Efficacy Workflow A 1. Implant Tumor Cells Subcutaneously in Mice B 2. Allow Tumors to Reach Palpable Size A->B C 3. Randomize Mice into Treatment Groups B->C D 4. Administer ADC (e.g., Intravenously) C->D E 5. Monitor Tumor Volume and Body Weight D->E F 6. Euthanize Mice at Predefined Endpoint E->F G 7. Analyze Tumor Growth Inhibition F->G

Caption: General workflow for an in vivo xenograft study.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Group Assignment: Randomize the mice into treatment groups, including a vehicle control group and one or more ADC treatment groups.

  • ADC Administration: Administer the this compound ADC, typically via intravenous injection, at predetermined doses and schedules.[10]

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week) to assess efficacy and toxicity.

  • Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.

  • Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the control group.

Bystander Effect Assay

The bystander effect refers to the ability of a cytotoxic agent released from a target cell to kill neighboring antigen-negative cells. ADCs with non-cleavable linkers, like those often used with DM1, typically exhibit a limited bystander effect because the payload remains charged after intracellular processing and cannot easily cross cell membranes.[12][13] In contrast, ADCs with cleavable linkers can release membrane-permeable payloads, leading to a more pronounced bystander effect.[12]

Conditioned Medium Transfer Assay:

This assay assesses whether the cytotoxic payload released from ADC-treated cells can induce toxicity in untreated cells.

Methodology:

  • Treat "Donor" Cells: Culture antigen-positive "donor" cells and treat them with the this compound ADC for a specified period (e.g., 96 hours).[14]

  • Collect Conditioned Medium: Collect the culture medium, which now contains any released cytotoxic payload.

  • Treat "Recipient" Cells: Add the conditioned medium to a new culture of antigen-negative "recipient" cells.[14]

  • Assess Viability: Monitor the viability of the recipient cells over time using methods like real-time cell analysis or an MTT assay.[14]

  • Analysis: A decrease in the viability of the recipient cells indicates a bystander effect.

Co-culture Assay:

This assay evaluates the bystander effect in a mixed population of antigen-positive and antigen-negative cells.

Methodology:

  • Co-culture Cells: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in the same culture well.

  • ADC Treatment: Treat the co-culture with the this compound ADC.

  • Monitor Viability: Monitor the viability of both cell populations over time using imaging or flow cytometry to distinguish between the two cell types.

  • Analysis: A selective reduction in the antigen-negative cell population in the presence of the ADC and antigen-positive cells demonstrates a bystander effect.

Linker Stability and Payload Release

The choice of linker is critical to the efficacy and safety of a this compound ADC. The linker must be stable in circulation to prevent premature release of the payload but allow for efficient cleavage and release of this compound within the target cancer cell.[1]

  • Non-cleavable linkers , such as SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), rely on the complete lysosomal degradation of the antibody to release the payload, typically as an amino acid-linker-drug conjugate.[12][15] This often results in a charged metabolite with low membrane permeability and a reduced bystander effect.[8][12]

  • Cleavable linkers , such as those containing disulfide bonds or specific peptide sequences, are designed to be cleaved by the reducing environment or enzymes within the tumor cell, respectively.[1][16] This can release a more membrane-permeable form of the payload, potentially leading to a greater bystander effect.

The stability of the linker, particularly the thiol-maleimide linkage in SMCC linkers, can influence the pharmacokinetics of the ADC.[15]

Conclusion

This compound is a highly potent and clinically validated payload for the development of ADCs. Its mechanism of action, centered on the disruption of microtubule dynamics, makes it an effective anticancer agent. The preclinical evaluation of this compound-based ADCs requires a thorough assessment of their in vitro cytotoxicity, in vivo efficacy, and potential for a bystander effect, all of which are heavily influenced by the choice of linker. The protocols provided here offer a foundation for researchers to conduct these critical preclinical studies.

References

Application Notes and Protocols for Utilizing DM1-SMe in Sensitive Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of DM1-SMe, a potent microtubule-disrupting agent, in experimental cancer models. This document details sensitive cell lines, experimental protocols, and the underlying mechanism of action of this compound, facilitating its effective application in cancer research and drug development.

Introduction

This compound is a synthetic derivative of the natural product maytansine, belonging to the maytansinoid class of cytotoxic agents. It is a key component in the development of Antibody-Drug Conjugates (ADCs), where its high potency is harnessed for targeted cancer therapy. This compound exerts its cytotoxic effects by inhibiting microtubule polymerization, a critical process for cell division, leading to mitotic arrest and subsequent apoptosis.[][2] Its efficacy has been demonstrated in a variety of cancer cell lines, making it a valuable tool for preclinical cancer research.

Mechanism of Action

This compound functions as a potent inhibitor of microtubule dynamics. Its primary mechanism involves binding to the tips of microtubules, thereby suppressing both their growth and shortening phases.[3] This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, preventing mitotic spindle formation and ultimately inducing programmed cell death (apoptosis).[3]

Sensitive Cell Lines

This compound has demonstrated significant cytotoxicity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the nanomolar to picomolar range, highlighting its potent anti-proliferative activity.[][2]

Cell LineCancer TypeIC50 (Mitotic Arrest)Reference
MCF7Breast Cancer330 pM[3]
B16F10Melanoma0.092 µg/mL[4]
NCI-H929Multiple MyelomaInduces apoptosis at 20 nM[4]
Various Human Tumor Cell Lines-0.003 to 0.01 nM

Note: The potency of this compound can be 3- to 10-fold greater than its parent compound, maytansine. Neuroblastoma cell lines have shown relatively lower sensitivity to this compound compared to other cancer cell lines.[]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Sensitive cancer cell line of choice

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals by viable cells.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in this compound-treated cells using propidium iodide (PI) staining and flow cytometry.

Materials:

  • This compound

  • Sensitive cancer cell line of choice

  • Complete cell culture medium

  • 6-well cell culture plates

  • PBS

  • Cold 70% ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add 4 mL of cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6][7][8]

Immunofluorescence Staining of Microtubules

This protocol details the visualization of microtubule disruption in cells treated with this compound.

Materials:

  • This compound

  • Sensitive cancer cell line of choice

  • Coverslips in a multi-well plate

  • PBS

  • Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 3% BSA in PBS)

  • Primary antibody against α-tubulin

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.

  • Fixation: Wash the cells with PBS and fix with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.[9]

  • Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating with blocking solution for 1 hour.

  • Primary Antibody Incubation: Incubate with the primary anti-α-tubulin antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Stain the nuclei with DAPI, wash with PBS, and mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging: Visualize the microtubule network and nuclear morphology using a fluorescence microscope.

Western Blot Analysis of Apoptotic Proteins

This protocol is for detecting the expression of key apoptotic proteins, such as cleaved caspase-3 and members of the Bcl-2 family, in response to this compound treatment.

Materials:

  • This compound

  • Sensitive cancer cell line of choice

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against cleaved caspase-3, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound, harvest, and lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C. Following washes, incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: After washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[10]

  • Analysis: Analyze the changes in the expression levels of the apoptotic proteins relative to the loading control.

Visualizations

DM1_SMe_Mechanism_of_Action cluster_cell Cancer Cell cluster_nucleus Nucleus DM1_SMe This compound Tubulin αβ-Tubulin Dimers DM1_SMe->Tubulin Binds to Microtubule Microtubule DM1_SMe->Microtubule Inhibits Dynamics (Binds to tips) Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule->Mitotic_Arrest Disruption leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Triggers

Caption: Mechanism of this compound action in cancer cells.

Cytotoxicity_Assay_Workflow A Seed Cells (96-well plate) B Treat with this compound (Serial Dilutions) A->B C Incubate (e.g., 72 hours) B->C D Add MTT Reagent C->D E Incubate (4 hours) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H Apoptotic_Signaling_Pathway cluster_intrinsic Intrinsic Apoptotic Pathway DM1_SMe This compound Microtubule_Disruption Microtubule Disruption DM1_SMe->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest Microtubule_Disruption->Mitotic_Arrest Bcl2_Family Modulation of Bcl-2 Family Proteins Mitotic_Arrest->Bcl2_Family Bax_Bak Bax/Bak Activation Bcl2_Family->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Cell_Death Apoptotic Cell Death Caspase3->Cell_Death

References

Application Notes and Protocols for Studying Microtubule Dynamics in Live Cells using DM1-SMe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM1-SMe, a derivative of the potent microtubule-targeted agent maytansine, is a valuable tool for studying microtubule dynamics in live cells. As an unconjugated form of the maytansinoid payload used in antibody-drug conjugates (ADCs), this compound allows for the direct investigation of the cellular effects of this class of cytotoxic agents. These application notes provide a comprehensive overview of the use of this compound, including its mechanism of action, quantitative effects on microtubule dynamics, and detailed protocols for live-cell imaging studies.

Mechanism of Action

This compound exerts its effects by binding to the ends of microtubules, a mechanism known as "end poisoning". This binding suppresses the dynamic instability of microtubules, which is the stochastic switching between phases of growth (polymerization) and shrinkage (depolymerization). Specifically, S-methyl DM1, a stable derivative of DM1, has been shown to bind with high affinity to a small number of sites at the microtubule ends. This interaction leads to a significant reduction in both the growth and shortening rates of the microtubules, as well as a decrease in the frequency of "catastrophes" (the switch from growth to shrinkage). The suppression of microtubule dynamics ultimately leads to mitotic arrest and apoptosis (programmed cell death) in proliferating cells.

Quantitative Data on Microtubule Dynamics

The following tables summarize the quantitative effects of S-methyl DM1 on the dynamic instability of microtubules, both in vitro using purified tubulin and in live MCF7 cells.

Table 1: Effects of S-methyl DM1 on the Dynamic Instability of Purified Bovine Brain Microtubules in vitro

ParameterControl100 nM S-methyl DM1Percent Change
Growth Rate (µm/min) 1.2 ± 0.10.4 ± 0.1-67%
Shortening Rate (µm/min) 15.0 ± 1.24.5 ± 0.5-70%
Catastrophe Frequency (events/s) 0.021 ± 0.0020.002 ± 0.001-90%
Rescue Frequency (events/s) 0.012 ± 0.0020.008 ± 0.002-33%
Dynamicity (µm/s) 0.290.046-84%

Data adapted from Lopus et al., Mol Cancer Ther, 2010.

Table 2: Effects of S-methyl DM1 on Microtubule Dynamics in Live MCF7 Cells

ParameterControl340 pM S-methyl DM1 (5h)Percent Change
Growth Rate (µm/min) 10.8 ± 0.57.8 ± 0.6-28%
Shortening Rate (µm/min) 16.2 ± 1.112.6 ± 1.0-22%
Catastrophe Frequency (events/s) 0.028 ± 0.0030.018 ± 0.003-36%
Rescue Frequency (events/s) 0.048 ± 0.0060.081 ± 0.012+68%
Dynamicity (µm/s) 0.73Not reportedNot reported

Data adapted from Oroudjev et al., Mol Cancer Ther, 2010.

Experimental Protocols

The following are detailed protocols for studying the effects of this compound on microtubule dynamics in live cells.

Protocol 1: Live-Cell Imaging of Microtubule Dynamics

This protocol outlines the steps for treating cells with this compound and performing live-cell imaging to observe its effects on microtubule dynamics.

Materials:

  • MCF7 cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (prepare fresh stock solution in DMSO)

  • Transfection reagent

  • Plasmid encoding a fluorescently tagged microtubule-associated protein (e.g., EGFP-tubulin or mCherry-EB3)

  • Live-cell imaging microscope equipped with a temperature and CO2 controlled chamber

  • Image analysis software (e.g., ImageJ with tracking plugins)

Procedure:

  • Cell Culture and Transfection:

    • Plate MCF7 cells on glass-bottom dishes suitable for live-cell imaging.

    • Allow cells to adhere and grow to 50-70% confluency.

    • Transfect cells with a plasmid encoding a fluorescent microtubule marker (e.g., EGFP-tubulin) according to the manufacturer's protocol. Allow 24-48 hours for protein expression.

  • This compound Treatment:

    • Prepare a working solution of this compound in pre-warmed cell culture medium at the desired final concentration (e.g., 340 pM for MCF7 cells).

    • Remove the existing medium from the cells and replace it with the this compound containing medium.

    • Incubate the cells for the desired duration (e.g., 5 hours). A control group of cells should be treated with vehicle (DMSO) only.

  • Live-Cell Imaging:

    • Place the dish on the stage of the live-cell imaging microscope.

    • Maintain the cells at 37°C and 5% CO2.

    • Acquire time-lapse images of the fluorescently labeled microtubules using an appropriate objective (e.g., 60x or 100x oil immersion).

    • Capture images at a high frame rate (e.g., every 1-2 seconds) for a duration of 2-5 minutes to accurately track microtubule dynamics.

  • Data Analysis:

    • Use image analysis software to manually or automatically track the plus-ends of individual microtubules over time.

    • From the tracking data, calculate the following parameters:

      • Growth rate (µm/min)

      • Shortening rate (µm/min)

      • Catastrophe frequency (number of events per unit of growth time)

      • Rescue frequency (number of events per unit of shortening time)

      • Dynamicity (total length grown and shortened per unit of time)

    • Compare the parameters between control and this compound treated cells to quantify the effects of the compound.

Protocol 2: Immunofluorescence Staining of the Microtubule Network

This protocol describes how to fix and stain cells to visualize the overall microtubule network architecture following this compound treatment.

Materials:

  • Cells grown on coverslips

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin (or another tubulin isotype)

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment:

    • Plate cells on coverslips and treat with this compound or vehicle control as described in Protocol 1.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.

    • If using paraformaldehyde fixation, wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding by incubating with blocking buffer for 30 minutes.

    • Incubate with the primary anti-tubulin antibody diluted in blocking buffer for 1 hour

Application Note: Synthesis of Antibody-Drug Conjugates Using DM1-SMe Payload

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapies designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[1][2] An ADC consists of a monoclonal antibody (mAb) that binds to a specific tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[1] This application note provides a detailed protocol for the synthesis of an ADC using the maytansinoid derivative DM1-SMe as the cytotoxic payload.

DM1, a derivative of maytansine, is a potent microtubule inhibitor that induces cell cycle arrest and apoptosis.[3][4] The this compound variant is a disulfide-containing maytansinoid that can be readily conjugated to the sulfhydryl groups of an antibody to form an ADC.[] This payload is instrumental in the development of ADCs for targeted cancer therapy, allowing for precise delivery to cancer cells while sparing healthy tissues.[] The linker used in this protocol is a stable thioether linker, designed to be highly stable in systemic circulation, preventing premature release of the cytotoxic payload.[]

This document will cover the mechanism of action of DM1, a detailed protocol for the conjugation of this compound to a monoclonal antibody via lysine residues, methods for characterization of the resulting ADC, and a summary of expected quantitative data.

Mechanism of Action of DM1

DM1 exerts its cytotoxic effect by inhibiting tubulin polymerization.[3][] Once the ADC binds to its target antigen on the cancer cell surface, it is internalized through receptor-mediated endocytosis.[2][3] Inside the cell, the ADC is trafficked to the lysosome, where the linker is cleaved, releasing the active DM1 payload.[3] Free DM1 then binds to the tips of microtubules, suppressing their dynamic instability.[3] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis (programmed cell death).[3]

DM1_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Free_DM1 Free DM1 Lysosome->Free_DM1 Linker Cleavage Microtubules Microtubules Free_DM1->Microtubules Inhibition of Polymerization Apoptosis Apoptosis Microtubules->Apoptosis Cell Cycle Arrest

Caption: Mechanism of action of a DM1-based Antibody-Drug Conjugate.

Experimental Protocols

This section details the materials and methods required for the synthesis and characterization of a this compound ADC.

Materials
  • Monoclonal antibody (mAb) of interest (e.g., IgG1)

  • This compound payload

  • SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Borate buffer, pH 8.0

  • Size-exclusion chromatography (SEC) column

  • Hydrophobic interaction chromatography (HIC) column

  • Mass spectrometer (e.g., ESI-MS)

  • UV-Vis spectrophotometer

Protocol 1: Antibody Modification with SMCC Linker

This protocol describes the modification of the antibody with the SMCC linker to introduce maleimide groups for subsequent conjugation with the this compound payload. This is a two-step process that first involves the reaction of the NHS-ester of the bifunctional linker with lysine residues on the antibody.[6]

  • Antibody Preparation: Prepare a solution of the monoclonal antibody in PBS at a concentration of 5-10 mg/mL.

  • Linker Preparation: Dissolve SMCC in DMSO to a final concentration of 10 mM.

  • Reaction: Add a 10-fold molar excess of the SMCC solution to the antibody solution. The reaction should be carried out in borate buffer at pH 8.0.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Purification: Remove excess, unreacted SMCC linker from the antibody-SMCC conjugate using a size-exclusion chromatography (SEC) column equilibrated with PBS.

  • Characterization: Determine the concentration of the purified antibody-SMCC conjugate using a UV-Vis spectrophotometer at 280 nm.

Protocol 2: Conjugation of this compound to Modified Antibody

This protocol details the conjugation of the thiol-containing this compound payload to the maleimide-functionalized antibody.

  • Payload Preparation: Dissolve this compound in DMSO to a final concentration of 10 mM.

  • Reaction: Add a 1.5 to 2-fold molar excess of the this compound solution to the purified antibody-SMCC solution.

  • Incubation: Incubate the reaction mixture for 4-16 hours at room temperature with gentle stirring. The reaction should be protected from light.

  • Quenching: Quench the reaction by adding a 10-fold molar excess of N-acetylcysteine to cap any unreacted maleimide groups. Incubate for 30 minutes at room temperature.

  • Purification: Purify the resulting ADC from unreacted payload and other small molecules using an SEC column equilibrated with PBS.

  • Sterile Filtration: Sterile filter the final ADC solution using a 0.22 µm filter and store at 4°C.

ADC_Synthesis_Workflow mAb Monoclonal Antibody (mAb) mAb_SMCC mAb-SMCC Conjugate mAb->mAb_SMCC + SMCC SMCC SMCC Linker SMCC->mAb_SMCC Purification1 Purification (SEC) mAb_SMCC->Purification1 DM1_SMe This compound Payload ADC Antibody-Drug Conjugate (ADC) DM1_SMe->ADC Purification2 Purification (SEC) ADC->Purification2 Purification1->ADC + this compound

Caption: Workflow for the synthesis of a this compound Antibody-Drug Conjugate.

Data Presentation and Characterization

The synthesized ADC must be thoroughly characterized to ensure its quality and suitability for further studies. Key parameters to evaluate include the drug-to-antibody ratio (DAR), aggregation, and purity.

Table 1: Summary of ADC Characterization Data
ParameterMethodTypical Result
Drug-to-Antibody Ratio (DAR) HIC-HPLC, UV-Vis, Mass Spectrometry3-4
Monomer Purity Size-Exclusion Chromatography (SEC)>95%
Free Drug Level Reversed-Phase HPLC (RP-HPLC)<1%
Endotoxin Level LAL Assay<0.5 EU/mg
In vitro Cytotoxicity (IC50) Cell-based assay (e.g., on HER2+ cell line)Nanomolar range
Characterization Methods
  • Drug-to-Antibody Ratio (DAR): The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to one antibody.

    • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since the drug payload is hydrophobic, species with different numbers of conjugated drugs will have different retention times.

    • UV-Vis Spectroscopy: The DAR can be estimated by measuring the absorbance of the ADC at 252 nm (for DM1) and 280 nm (for the antibody).

    • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the ADC and thus the distribution of different drug-loaded species.[7]

  • Purity and Aggregation:

    • Size-Exclusion Chromatography (SEC): SEC is used to separate molecules based on their size. It is the primary method for quantifying the amount of monomer, aggregate, and fragment in the ADC preparation.[8]

  • In Vitro Cytotoxicity: The potency of the ADC is evaluated using cell-based assays. Cancer cell lines expressing the target antigen are treated with varying concentrations of the ADC, and the half-maximal inhibitory concentration (IC50) is determined. This compound has been shown to exhibit cytotoxicity against multiple cancer cell lines with IC50 values in the nanomolar range.[9]

Conclusion

This application note provides a comprehensive guide for the synthesis and characterization of an antibody-drug conjugate using the this compound payload. The described protocols for antibody modification, drug conjugation, and subsequent purification and characterization are essential for producing a high-quality ADC for preclinical research and development. The non-cleavable thioether linker ensures stability in circulation, while the potent DM1 payload provides effective cell-killing upon internalization into target cancer cells. Adherence to these detailed methodologies will enable researchers to reliably produce and evaluate DM1-based ADCs for their therapeutic potential.

References

Application Notes and Protocols for DM1-SMe Handling and Safety in the Lab

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the handling, safety, and experimental use of DM1-SMe, a potent microtubule inhibitor commonly used as a cytotoxic payload in antibody-drug conjugates (ADCs). Adherence to these protocols is crucial for ensuring laboratory safety and generating reliable experimental data.

Introduction to this compound

This compound is a derivative of the maytansinoid family of microtubule-targeting agents.[1] It is an unconjugated form of DM1 with a methyl disulfide group, which allows for covalent attachment to antibodies or other targeting moieties.[2][3] Its high cytotoxicity makes it an effective payload for targeted cancer therapies.[2] The primary mechanism of action of this compound is the inhibition of microtubule assembly, leading to cell cycle arrest and apoptosis.[1][2]

This compound Handling and Safety Precautions

This compound is a highly potent and toxic substance and must be handled with extreme care in a laboratory setting. The following safety precautions are mandatory.

2.1. Personal Protective Equipment (PPE)

  • Gloves: Always wear two pairs of nitrile gloves when handling this compound.

  • Lab Coat: A dedicated lab coat, preferably disposable, should be worn.

  • Eye Protection: Safety goggles or a face shield are required.

  • Respiratory Protection: When handling the powdered form, a suitable respirator should be used in a certified chemical fume hood.

2.2. Engineering Controls

  • Chemical Fume Hood: All handling of this compound, especially the powdered form and concentrated solutions, must be performed in a certified chemical fume hood to avoid inhalation.

  • Safety Shower and Eyewash Station: Ensure easy access to a safety shower and eyewash station.[4]

2.3. Storage and Stability

This compound should be stored under the following conditions to ensure its stability:

Storage ConditionDuration
-20°C (powder)Long-term (months to years)[2][3]
0 - 4°C (powder)Short-term (days to weeks)[2][3]
-20°C (in solvent)Up to 1 month (protect from light)[5]
-80°C (in solvent)Up to 6 months (protect from light)[5]

2.4. Spill and Waste Management

  • Spills: In case of a spill, immediately alert others in the area. Wear appropriate PPE and cover the spill with an absorbent material. Decontaminate the area with a suitable chemical deactivating agent (e.g., 10% bleach solution), followed by a thorough cleaning.

  • Waste Disposal: All materials contaminated with this compound, including pipette tips, tubes, and gloves, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[4]

Mechanism of Action of this compound Antibody-Drug Conjugates (ADCs)

This compound exerts its cytotoxic effect as the payload of an ADC. The following diagram illustrates the mechanism of action.

DM1_SMe_Mechanism Mechanism of Action of a this compound ADC cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Receptor Tumor Cell Surface Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking DM1 Released DM1 Lysosome->DM1 4. Linker Cleavage & Payload Release Microtubules Microtubule Disruption DM1->Microtubules CellCycleArrest G2/M Cell Cycle Arrest Microtubules->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of a this compound ADC from receptor binding to apoptosis.

Experimental Protocols

The following are detailed protocols for the conjugation of this compound to an antibody and the subsequent in vitro characterization.

4.1. Protocol: this compound Conjugation to a Monoclonal Antibody (Lysine Conjugation)

This protocol describes the conjugation of this compound to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • This compound

  • Anhydrous Dimethylacetamide (DMA)

  • Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker

  • Reaction Buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5)

  • Quenching solution (e.g., 100 mM glycine)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Conjugation Buffer (e.g., PBS with 5% DMA)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into the Reaction Buffer using a desalting column to a final concentration of 5-10 mg/mL.

  • Linker Activation of Antibody:

    • Dissolve SMCC in DMA to a concentration of 10 mM.

    • Add a 10-fold molar excess of the SMCC solution to the antibody solution.

    • Incubate for 2 hours at room temperature with gentle mixing.

    • Remove excess SMCC by buffer exchanging the antibody-linker conjugate into the Conjugation Buffer using a desalting column.

  • This compound Conjugation:

    • Dissolve this compound in anhydrous DMA to a concentration of 10 mM.

    • Add a 1.5-fold molar excess of this compound per mole of linker added to the antibody-linker conjugate.

    • Incubate for 16 hours at room temperature in the dark with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching solution to a final concentration of 10 mM.

    • Incubate for 1 hour at room temperature.

    • Purify the resulting ADC by buffer exchanging into a storage buffer (e.g., PBS) using a desalting column to remove unconjugated this compound and other small molecules.

  • Characterization:

    • Determine the protein concentration using a standard protein assay (e.g., BCA).

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.

Conjugation_Workflow This compound ADC Conjugation and Characterization Workflow Start Start: Monoclonal Antibody Buffer_Exchange_1 Buffer Exchange into Reaction Buffer Start->Buffer_Exchange_1 Linker_Activation Linker (SMCC) Activation of Antibody Buffer_Exchange_1->Linker_Activation Buffer_Exchange_2 Buffer Exchange into Conjugation Buffer Linker_Activation->Buffer_Exchange_2 DM1_Conjugation Conjugation with this compound Buffer_Exchange_2->DM1_Conjugation Quench_Purify Quench Reaction and Purify ADC DM1_Conjugation->Quench_Purify Characterization Characterize ADC: - Concentration - DAR - Purity Quench_Purify->Characterization End End: Purified ADC Characterization->End

Caption: Workflow for the conjugation of this compound to an antibody.

4.2. Protocol: In Vitro Cytotoxicity Assay

This protocol outlines a method to determine the in vitro cytotoxicity of a this compound ADC using a cell viability assay.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • This compound ADC

  • Control antibody (unconjugated)

  • 96-well clear-bottom, opaque-walled plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Plate reader capable of luminescence detection

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound ADC and the control antibody in complete medium.

    • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (no cells) for background and wells with untreated cells as a negative control.

    • Incubate for 72-96 hours at 37°C and 5% CO2.

  • Viability Measurement:

    • Equilibrate the plate and the cell viability reagent to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time at room temperature, protected from light.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Normalize the data to the untreated control wells (100% viability).

    • Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software.

Data Presentation

5.1. In Vitro Cytotoxicity of a Representative this compound ADC

The following table summarizes the in vitro cytotoxicity of a hypothetical HER2-targeting this compound ADC against different breast cancer cell lines.

Cell LineHER2 ExpressionIC50 (nM)
SK-BR-3High0.5
BT-474High1.2
MDA-MB-231Low>100
MCF-7Low>100

5.2. Characterization of a this compound ADC

The following table presents typical characterization data for a this compound ADC.

ParameterResult
Drug-to-Antibody Ratio (DAR)3.5
Monomer Purity (by SEC)>95%
Free Drug Level<1%

Signaling Pathway

The disruption of microtubules by DM1 initiates a signaling cascade that leads to apoptosis. The following diagram illustrates this pathway.

Apoptosis_Pathway DM1-Induced Apoptotic Signaling Pathway DM1 DM1 Microtubule_Disruption Microtubule Disruption DM1->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint Activation Mitotic_Arrest->Spindle_Assembly_Checkpoint Bcl2_Family Modulation of Bcl-2 Family Proteins Spindle_Assembly_Checkpoint->Bcl2_Family Caspase_Activation Caspase Activation (e.g., Caspase-3) Bcl2_Family->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathway from microtubule disruption to apoptosis induced by DM1.

References

Application Notes and Protocols for DM1-SMe Antibody Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Calculating Molar Excess for Optimal Drug-to-Antibody Ratio

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small molecule drug.[1][2] This targeted delivery approach enhances the therapeutic window of the cytotoxic agent by minimizing systemic exposure and associated toxicity.[3] DM1-SMe is a highly potent maytansinoid derivative that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[][5] It is frequently used as the cytotoxic payload in ADCs. The conjugation of this compound to an antibody is a critical process that requires precise control to achieve a desired Drug-to-Antibody Ratio (DAR), which is a key quality attribute that influences the efficacy and safety of the ADC.[1][6]

This document provides a detailed protocol for the conjugation of this compound to a monoclonal antibody, with a focus on calculating the appropriate molar excess of the reducing agent and the this compound linker-payload to achieve a target DAR.

Principle of the Method

The conjugation strategy described here involves a two-step process:

  • Antibody Reduction: The interchain disulfide bonds of the antibody are partially reduced to generate free sulfhydryl (-SH) groups. This is typically achieved using a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[7][8] The extent of reduction, and thus the number of available conjugation sites, is controlled by the molar excess of the reducing agent.[7][9]

  • Drug Conjugation: The thiol-reactive this compound is then added to the reaction mixture. The maleimide group on the DM1 linker reacts with the newly generated free sulfhydryl groups on the antibody to form a stable thioether bond.[10]

The final product is a heterogeneous mixture of ADC species with varying numbers of DM1 molecules per antibody.[1] The average number of conjugated drug molecules per antibody is referred to as the DAR.[]

Experimental Workflow

G cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification & Analysis A Antibody Solution Preparation D Antibody Reduction A->D B Reducing Agent Preparation (e.g., DTT) B->D C This compound Solution Preparation E Addition of this compound C->E D->E F Conjugation Reaction E->F G Purification of ADC (e.g., SEC, TFF) F->G H Characterization of ADC G->H I DAR Determination (e.g., HIC, MS) H->I

Figure 1. A schematic of the experimental workflow for antibody-DM1 conjugation.

Materials and Reagents

ReagentSupplierCatalog Number
Monoclonal Antibody (IgG1)In-house or CommercialN/A
This compoundMedChemExpressHY-15603
Dithiothreitol (DTT)Sigma-AldrichD0632
Tris(2-carboxyethyl)phosphine (TCEP)Sigma-AldrichC4706
Phosphate Buffered Saline (PBS), pH 7.4Gibco10010023
Dimethyl sulfoxide (DMSO)Sigma-AldrichD8418
Amicon® Ultra Centrifugal FiltersMilliporeUFC901024
Size Exclusion Chromatography (SEC) ColumnTosoh BioscienceTSKgel G3000SWxl
Hydrophobic Interaction Chromatography (HIC) ColumnTosoh BioscienceTSKgel Butyl-NPR

Protocol

Preparation of Reagents
  • Antibody Solution: Prepare the antibody solution at a concentration of 10 mg/mL in PBS, pH 7.4.

  • Reducing Agent Stock Solution: Prepare a 10 mM stock solution of DTT or TCEP in water.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

Antibody Reduction

The molar excess of the reducing agent is critical for controlling the number of reduced disulfide bonds and, consequently, the final DAR. The optimal molar excess will vary depending on the specific antibody and desired DAR. The following table provides a starting point for optimization.

Target DARMolar Excess of DTT (DTT:Ab)
22.5 - 3.5
44.0 - 5.5
66.0 - 8.0

Procedure:

  • To the antibody solution, add the calculated volume of the reducing agent stock solution to achieve the desired molar excess.

  • Incubate the reaction mixture at 37°C for 90 minutes.

This compound Conjugation

A slight molar excess of this compound relative to the generated free thiols is recommended to ensure efficient conjugation. A common starting point is a 1.2 to 1.5-fold molar excess over the theoretical number of available sulfhydryl groups.

Calculation of this compound Molar Excess:

  • Theoretical Sulfhydryl Groups: For each fully reduced interchain disulfide bond, two free sulfhydryl groups are generated. For a target DAR of 4, this implies the reduction of two disulfide bonds, resulting in four sulfhydryl groups per antibody.

  • Molar Excess Calculation: Moles of this compound = (Moles of Antibody) x (Target DAR) x (Excess Factor)

    • Example: For a target DAR of 4 and an excess factor of 1.2: Moles of this compound = (Moles of Antibody) x 4 x 1.2

Target DARMolar Excess of this compound (this compound:Ab)
22.4 - 3.0
44.8 - 6.0
67.2 - 9.0

Procedure:

  • Add the calculated volume of the this compound stock solution to the reduced antibody solution.

  • Incubate the reaction mixture at room temperature for 4 hours, protected from light.

Purification of the ADC

Post-conjugation, it is essential to remove unreacted this compound and any protein aggregates.[12][] Tangential flow filtration (TFF) or size exclusion chromatography (SEC) are commonly used for this purpose.[1][]

Procedure using Centrifugal Filters:

  • Add PBS to the ADC reaction mixture to dilute the DMSO concentration to less than 5%.

  • Transfer the diluted ADC solution to an Amicon® Ultra centrifugal filter with an appropriate molecular weight cutoff (e.g., 30 kDa).

  • Centrifuge according to the manufacturer's instructions.

  • Discard the flow-through and resuspend the concentrated ADC in fresh PBS.

  • Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unconjugated drug.

Data Analysis and Characterization

The final ADC product should be characterized to determine the DAR and assess its purity and integrity.

Drug-to-Antibody Ratio (DAR) Determination

Hydrophobic Interaction Chromatography (HIC) is a widely used method for determining the DAR distribution.[][14] The addition of the hydrophobic DM1 molecule increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.[14] Mass spectrometry (MS) is another powerful technique for accurate DAR determination.[15][16] UV-Vis spectrophotometry can also be used to estimate the average DAR by measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the drug.[]

DAR SpeciesExpected Elution in HIC
DAR 0 (Unconjugated Ab)Early
DAR 2Intermediate
DAR 4Later
DAR 6Late
DAR 8Latest

Average DAR Calculation from HIC:

The average DAR can be calculated from the HIC chromatogram using the following formula:

Average DAR = Σ (% Peak Area of each species x DAR of each species) / 100[]

ADC Mechanism of Action

G cluster_0 Systemic Circulation cluster_1 Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen/Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released DM1 Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Microtubule Disruption

Figure 2. The mechanism of action of an antibody-drug conjugate.

Troubleshooting

ProblemPossible CauseSolution
Low DARInsufficient reduction.Increase molar excess of reducing agent or incubation time.
Inactive this compound.Use a fresh stock of this compound.
High DAROver-reduction of the antibody.Decrease molar excess of reducing agent or incubation time.
AggregationHigh DAR leading to increased hydrophobicity.Optimize the conjugation conditions to achieve a lower DAR. Use a purification method that effectively removes aggregates (e.g., SEC).
High concentration of organic solvent.Ensure the final concentration of DMSO is low during conjugation and purification.

Conclusion

The precise control of the molar excess of both the reducing agent and the this compound payload is paramount for the successful development of ADCs with optimal therapeutic properties. The protocol and guidelines presented here provide a robust starting point for researchers to produce and characterize DM1-based ADCs. It is important to note that the optimal reaction conditions may vary depending on the specific antibody and should be determined empirically.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting DM1-SMe to Antibody Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conjugation efficiency of DM1-SMe to antibodies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the this compound conjugation process in a question-and-answer format.

Q1: Why is my Drug-to-Antibody Ratio (DAR) consistently low?

A consistently low DAR is a common issue that can stem from several factors throughout the conjugation workflow. Here are the primary areas to investigate:

  • Inefficient Antibody Reduction: The conjugation of this compound is dependent on the presence of free sulfhydryl groups on the antibody, which are generated by reducing the interchain disulfide bonds. If the reduction step is incomplete, there will be fewer sites available for this compound to attach, leading to a low DAR.

  • Suboptimal this compound to Antibody Molar Ratio: The stoichiometry of the reactants is critical. An insufficient molar excess of this compound will result in incomplete conjugation to the available sulfhydryl groups.

  • Degradation of this compound: this compound is sensitive to storage conditions and handling. Improper storage or repeated freeze-thaw cycles can lead to degradation of the compound, reducing the concentration of active this compound in the reaction.

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and reaction time can significantly impact conjugation efficiency. The reaction generally proceeds more efficiently at a slightly basic pH and may require optimization of temperature and incubation time.

  • Antibody Quality: The purity and concentration of the antibody are crucial. Contaminating proteins can compete for the conjugation reagents, and an inaccurate antibody concentration will lead to incorrect molar ratio calculations.

Q2: What are the optimal storage and handling conditions for this compound?

Proper storage and handling of this compound are critical to maintaining its activity.

  • Storage Temperature: this compound should be stored at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[] It is crucial to protect it from light.

  • Stock Solutions: Once dissolved, stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

  • Solvent: this compound is soluble in DMSO but not in water.[]

Q3: I'm observing significant aggregation of my antibody after adding this compound. What could be the cause and how can I prevent it?

Antibody aggregation is a common problem during ADC development, often exacerbated by the conjugation of hydrophobic payloads like DM1.

  • Increased Hydrophobicity: The conjugation of the hydrophobic DM1 molecule to the antibody surface increases the overall hydrophobicity of the protein.[3][4] This can lead to intermolecular hydrophobic interactions, causing the antibodies to aggregate.

  • Unfavorable Buffer Conditions: The composition of the reaction buffer, including salt concentration and pH, can influence antibody stability.[3][5] A pH near the antibody's isoelectric point can minimize solubility and promote aggregation.[3]

  • Elevated Temperature: Higher reaction temperatures, while potentially increasing the conjugation rate, can also induce thermal stress on the antibody, leading to partial unfolding and aggregation.[6]

  • High Drug Loading: Higher DARs can lead to increased aggregation due to the greater number of hydrophobic molecules on the antibody surface.[7]

To mitigate aggregation:

  • Optimize Reaction Buffer: Screen different buffer systems and salt concentrations to find conditions that maintain antibody stability.

  • Control pH: Avoid pH conditions close to the antibody's isoelectric point.

  • Optimize Temperature: Perform the conjugation at a lower temperature, even if it requires a longer reaction time.

  • Consider Excipients: The addition of stabilizing excipients to the formulation can help prevent aggregation.

  • Immobilization Techniques: For challenging antibodies, immobilization on a solid support during conjugation can physically separate the antibodies and prevent aggregation.[3][8]

Q4: How can I accurately determine the concentration of my antibody and the final DAR?

Accurate determination of antibody concentration and DAR is essential for producing consistent and effective ADCs.

  • Antibody Concentration: The concentration of the starting antibody solution can be determined by measuring its absorbance at 280 nm (A280) and using the antibody's specific extinction coefficient.

  • Drug-to-Antibody Ratio (DAR): Several methods can be used to determine the average DAR of the final ADC product:

    • UV-Vis Spectrophotometry: This is a relatively simple method that involves measuring the absorbance of the ADC at two wavelengths (e.g., 252 nm for DM1 and 280 nm for the antibody) and using the extinction coefficients of both the drug and the antibody to calculate the DAR.

    • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique that separates ADC species with different numbers of conjugated drugs based on their hydrophobicity. This allows for the determination of the distribution of different DAR species as well as the average DAR.

    • Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides a precise measurement of the molecular weight of the different ADC species, allowing for accurate DAR determination.[9]

Quantitative Data Summary

Table 1: Effect of DTT Concentration on Thiol Generation in Trastuzumab

This table illustrates how varying the concentration of the reducing agent Dithiothreitol (DTT) affects the number of free sulfhydryl (-SH) groups generated per antibody molecule. This is a critical step in preparing the antibody for conjugation.

DTT Concentration (mM)Approximate Thiols per Antibody
0.10.4
11.2
55.4
107.0
208.0
508.0
1008.0

(Data adapted from a study on trastuzumab reduction at 37°C for 30 minutes.[10])

Experimental Protocols

Protocol 1: Antibody Reduction with Dithiothreitol (DTT)

This protocol describes the partial reduction of interchain disulfide bonds in an antibody to generate free sulfhydryl groups for conjugation.

Materials:

  • Antibody solution (e.g., 10 mg/mL in a suitable buffer)

  • Reduction buffer (e.g., 500 mM sodium borate, 500 mM NaCl, pH 8.0)

  • Dithiothreitol (DTT) solution (e.g., 100 mM in water)

  • Desalting column (e.g., Sephadex G-25)

  • Buffer for buffer exchange (e.g., PBS with 1 mM DTPA, pH 7.4)

Procedure:

  • To 4.8 mL of the antibody solution, add 600 µL of the reduction buffer.[11]

  • Add 600 µL of the 100 mM DTT solution to the antibody mixture.[11] The final DTT concentration and molar ratio to the antibody should be optimized based on the desired number of thiols (see Table 1).

  • Incubate the reaction mixture at 37°C for 30 minutes.[11]

  • Immediately after incubation, remove the excess DTT by performing a buffer exchange using a desalting column equilibrated with the buffer for buffer exchange.[11]

  • Determine the concentration of the reduced antibody and the number of free thiols per antibody using a suitable method (e.g., Ellman's test).

Protocol 2: this compound Conjugation to Reduced Antibody

This protocol outlines the conjugation of this compound to the reduced antibody.

Materials:

  • Reduced antibody solution (from Protocol 1)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Acetonitrile

  • Conjugation buffer (e.g., PBS with 1 mM DTPA, pH 7.4)

Procedure:

  • Dilute the reduced antibody solution with the conjugation buffer to a final concentration of 2.5 mg/mL and chill on ice.[11]

  • Prepare the this compound solution by diluting the DMSO stock solution with acetonitrile to achieve a final reaction mixture that is 20% organic/80% aqueous.[11] The volume of the this compound stock solution should be calculated to provide the desired molar excess of this compound over the antibody (e.g., 9.5-fold molar excess).[11]

  • Rapidly add the chilled this compound solution to the cold-reduced antibody solution with mixing.[11]

  • Incubate the reaction mixture on ice for 1 hour.[11]

  • The reaction can be quenched by adding an excess of a thiol-containing reagent like cysteine.

Protocol 3: Purification of the Antibody-Drug Conjugate (ADC)

This protocol describes the purification of the ADC to remove unreacted this compound and other small molecules.

Materials:

  • Crude ADC reaction mixture (from Protocol 2)

  • Size-Exclusion Chromatography (SEC) system

  • SEC column suitable for antibody purification

  • Purification buffer (e.g., PBS, pH 7.4)

Procedure:

  • Equilibrate the SEC column with the purification buffer.

  • Load the crude ADC reaction mixture onto the SEC column.

  • Elute the ADC with the purification buffer. The ADC, being a large molecule, will elute first, while the smaller, unreacted this compound and other small molecules will be retained on the column and elute later.[12]

  • Collect the fractions containing the purified ADC.

  • Pool the ADC-containing fractions and determine the final concentration and DAR.

Visualizations

experimental_workflow cluster_prep Antibody Preparation cluster_conjugation Conjugation Reaction cluster_purification Purification & Analysis Antibody_Solution Antibody Solution (Known Concentration) Reduction Antibody Reduction (e.g., with DTT) Antibody_Solution->Reduction Reduced_Antibody Reduced Antibody (with free thiols) Reduction->Reduced_Antibody  Buffer Exchange DM1_SMe_Addition Addition of this compound Reduced_Antibody->DM1_SMe_Addition Crude_ADC Crude ADC Mixture DM1_SMe_Addition->Crude_ADC  Incubation Purification Purification (e.g., SEC) Crude_ADC->Purification Characterization Characterization (DAR, Purity, etc.) Purification->Characterization

Caption: Experimental workflow for this compound conjugation to an antibody.

troubleshooting_tree Low_DAR Low DAR Observed Check_Reduction Was Antibody Reduction Efficient? Low_DAR->Check_Reduction Check_DM1 Is this compound Active? Low_DAR->Check_DM1 Check_Ratio Is Molar Ratio Correct? Low_DAR->Check_Ratio Check_Conditions Are Reaction Conditions Optimal? Low_DAR->Check_Conditions Solution_Reduction Optimize DTT concentration, incubation time, and temperature. Check_Reduction->Solution_Reduction No Solution_DM1 Use fresh this compound, avoid freeze-thaw cycles. Check_DM1->Solution_DM1 No Solution_Ratio Recalculate and adjust This compound to antibody ratio. Check_Ratio->Solution_Ratio No Solution_Conditions Optimize pH, temperature, and reaction time. Check_Conditions->Solution_Conditions No

Caption: Troubleshooting decision tree for low DAR in this compound conjugation.

References

Technical Support Center: DM1-SMe Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on handling and stabilizing DM1-SMe in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from DM1?

This compound is a derivative of the potent microtubule inhibitor, DM1 (Mertansine). The sulfhydryl group of DM1 is capped with a methyl group in this compound, forming a methyl disulfide bond.[] This modification enhances the stability of the compound in aqueous solutions compared to DM1, which contains a free thiol group and is prone to oxidation and dimerization.[]

Q2: What are the primary stability concerns for this compound in aqueous solutions?

The main stability concerns for this compound in aqueous solutions are hydrolysis and oxidation. These degradation pathways can lead to a loss of potency and the formation of impurities, which can complicate experimental results. Factors that can influence the rate of degradation include pH, temperature, buffer composition, and exposure to light and oxygen.[2]

Q3: How should I store this compound stock solutions?

For long-term storage, this compound stock solutions, typically prepared in an organic solvent like DMSO, should be stored at -20°C or -80°C and protected from light.[3] For short-term storage (days to weeks), refrigeration at 2-8°C may be acceptable, but it is crucial to minimize freeze-thaw cycles.[]

Q4: Can I prepare aqueous solutions of this compound in advance?

It is highly recommended to prepare aqueous working solutions of this compound fresh before each experiment. The stability of this compound in aqueous buffers is limited, and degradation can occur over time, affecting the accuracy and reproducibility of your results.

Q5: What are the signs of this compound degradation in my experiments?

Signs of this compound degradation can include:

  • Decreased cytotoxic effect in cell-based assays.

  • Appearance of unexpected peaks in HPLC or LC-MS analysis.

  • Inconsistent results between experimental replicates.

  • A visible change in the color or clarity of the solution.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of Potency in Cell-Based Assays Degradation of this compound in the aqueous culture medium.Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the incubation time of this compound in the aqueous medium before adding to cells. Consider using a more stable, conjugated form of DM1 if the experimental design allows.
Inconsistent HPLC/LC-MS Results Instability of this compound in the analytical mobile phase or sample diluent.Ensure the mobile phase and sample diluent are compatible with this compound. Analyze samples immediately after preparation. Perform a forced degradation study to identify potential degradation products and ensure your analytical method can resolve them from the parent compound.
Precipitation of this compound in Aqueous Buffer Poor solubility of this compound in the chosen buffer.This compound has limited solubility in water.[] A small percentage of an organic co-solvent (e.g., DMSO, ethanol) may be required to maintain solubility. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Variability Between Aliquots of the Same Stock Improper storage or handling of the stock solution.Aliquot the this compound stock solution upon receipt to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C in tightly sealed, light-protected vials.

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

A forced degradation study is essential to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in DMSO.

2. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at room temperature for various time points (e.g., 1, 2, 4, 8 hours). Neutralize with an equivalent amount of acid before analysis.

  • Oxidative Degradation: Dilute the stock solution in a solution of 3% hydrogen peroxide to a final concentration of ~100 µg/mL. Incubate at room temperature for various time points (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation: Store an aliquot of the stock solution and a solid sample of this compound at 60°C. Analyze at various time points.

  • Photostability: Expose a solution of this compound (~100 µg/mL in a suitable solvent) to a calibrated light source (e.g., ICH option 2). Analyze at various time points.

3. Sample Analysis:

  • At each time point, analyze the stressed samples by a stability-indicating HPLC-UV/MS method to quantify the remaining this compound and identify degradation products.

General Protocol for a Stability-Indicating HPLC Method

This is a general method that should be optimized for your specific instrumentation and experimental needs.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 20% to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm and 280 nm. Mass spectrometry can be used for identification of degradation products.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute samples in the initial mobile phase composition.

Quantitative Data Summary

Factor Effect on Stability Recommendations for Improving Stability
pH Stability is generally favored at slightly acidic to neutral pH. Both strongly acidic and basic conditions can accelerate hydrolysis.Maintain the pH of aqueous solutions between 6.0 and 7.5. Use non-nucleophilic buffers such as phosphate or citrate.
Temperature Higher temperatures accelerate the rate of degradation.Prepare and handle aqueous solutions of this compound at room temperature or on ice. For storage, refer to the recommended conditions (-20°C or -80°C).
Buffer Composition Nucleophilic buffers can potentially react with this compound.Avoid buffers containing primary or secondary amines (e.g., Tris) if possible.
Light Exposure Exposure to UV light can induce photolytic degradation.Protect all solutions containing this compound from light by using amber vials or covering containers with aluminum foil.
Oxygen The presence of dissolved oxygen can promote oxidation.For long-term experiments, consider de-gassing buffers before use.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Stability cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution (DMSO) working Prepare Aqueous Working Solutions stock->working acid Acid Hydrolysis working->acid Incubate under stress conditions base Base Hydrolysis working->base Incubate under stress conditions oxidation Oxidation (H2O2) working->oxidation Incubate under stress conditions thermal Thermal Stress working->thermal Incubate under stress conditions photo Photostability working->photo Incubate under stress conditions hplc HPLC-UV/MS Analysis acid->hplc Analyze at various time points base->hplc Analyze at various time points oxidation->hplc Analyze at various time points thermal->hplc Analyze at various time points photo->hplc Analyze at various time points data Data Interpretation (Quantify this compound, Identify Degradants) hplc->data

Caption: Workflow for forced degradation studies of this compound.

degradation_pathway Potential Degradation Pathways of this compound in Aqueous Solution DM1_SMe This compound Hydrolysis_Product Hydrolysis Product (e.g., Cleavage of ester linkage) DM1_SMe->Hydrolysis_Product H2O, H+ or OH- Oxidation_Product Oxidation Product (e.g., Sulfoxide) DM1_SMe->Oxidation_Product [O] Epimerization_Product Epimerization Product DM1_SMe->Epimerization_Product pH, heat

Caption: Potential degradation pathways of this compound.

References

DM1-SMe Aggregation and Precipitation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DM1-SMe. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to the aggregation and precipitation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation?

A1: this compound is a potent microtubule-inhibiting maytansinoid derivative used as a cytotoxic payload in antibody-drug conjugates (ADCs). Its hydrophobic nature is a primary driver of aggregation and precipitation, particularly in aqueous solutions where it has low solubility.[1][2][3] Once conjugated to a monoclonal antibody (mAb), the resulting ADC can exhibit increased hydrophobicity, further promoting the formation of aggregates.[1][2][3]

Q2: What are the main factors that contribute to this compound aggregation and precipitation?

A2: Several factors can induce or exacerbate this compound aggregation and precipitation:

  • Solvent Conditions: The choice of solvent is critical. This compound is sparingly soluble in aqueous buffers but shows good solubility in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[4][5] Introducing aqueous buffers too rapidly or using an insufficient amount of organic co-solvent can lead to precipitation.

  • pH: The pH of the solution can affect the stability of the ADC. Unfavorable pH conditions, particularly at the isoelectric point of the antibody, can promote aggregation.[1][2]

  • Temperature: Elevated temperatures can induce thermal stress on the ADC, leading to unfolding and subsequent aggregation.[6]

  • Concentration: Higher concentrations of this compound or the ADC can increase the likelihood of intermolecular interactions and aggregation.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can destabilize the molecule and promote the formation of aggregates.[4] It is recommended to aliquot solutions for storage to avoid multiple freeze-thaw cycles.[4]

  • Mechanical Stress: Agitation or high shear forces during manufacturing and handling can contribute to protein denaturation and aggregation.[3]

Q3: How can I visually identify aggregation or precipitation in my this compound solution?

A3: Aggregation or precipitation can manifest as:

  • Visible particulates: You may observe flakes, cloudiness, or a pellet at the bottom of your tube or vial.

  • Opalescence or turbidity: The solution may appear hazy or milky.

  • Increased viscosity: In cases of significant aggregation, you might notice an increase in the viscosity of the solution.

Troubleshooting Guides

Issue 1: Precipitation observed when preparing a this compound stock solution.
Possible Cause Troubleshooting Step
Poor solubility in the chosen solvent. This compound has high solubility in DMSO (100 mg/mL) and DMF (16 mg/mL).[4][5] Ensure you are using a suitable organic solvent. For aqueous solutions, a co-solvent is necessary.
Use of hygroscopic DMSO. DMSO readily absorbs moisture from the air, which can decrease its solvating power for hydrophobic compounds. Use freshly opened, anhydrous DMSO for preparing stock solutions.[4]
Precipitation upon dilution. When diluting a concentrated stock solution, add the aqueous buffer slowly and with gentle mixing. A sudden change in solvent polarity can cause the compound to precipitate.
Low temperature. If precipitation occurs, gentle warming and/or sonication can help redissolve the compound.[4]
Issue 2: Aggregation or precipitation of this compound-conjugated ADC during or after conjugation.
Possible Cause Troubleshooting Step
Unfavorable buffer conditions. Optimize the pH and salt concentration of your buffers. Avoid pH values near the isoelectric point of the antibody.[1][2] The addition of salts to the mobile phase can help suppress electrostatic interactions that may lead to aggregation.[7]
Hydrophobic interactions. The conjugation of the hydrophobic this compound payload increases the overall hydrophobicity of the ADC, promoting aggregation.[1][2][3] Consider using hydrophilic linkers or formulation excipients to mitigate this.[8]
High Drug-to-Antibody Ratio (DAR). A higher DAR can lead to increased hydrophobicity and a greater propensity for aggregation.[9] If possible, aim for a lower, more homogenous DAR.
Instability of the linker. Ensure the linker used for conjugation is stable under your experimental conditions. Some linkers can be susceptible to hydrolysis, leading to the release of the hydrophobic payload and subsequent aggregation.[10]
Thermal stress. Avoid exposing the ADC to high temperatures for extended periods. Perform conjugation and purification steps at controlled, lower temperatures.[6]

Quantitative Data

Table 1: Solubility of this compound in Various Solvents
SolventSolubilityReference
DMSO100 mg/mL (127.49 mM)[4]
DMF16 mg/mL[5]
DMF:PBS (pH 7.2) (1:5)0.16 mg/mL[5]
10% DMSO in Corn Oil≥ 2.5 mg/mL (3.19 mM)[4]
Table 2: Recommended Storage Conditions for this compound Solutions
Storage TemperatureDurationLight ConditionsReference
-80°C6 monthsProtect from light[4]
-20°C1 monthProtect from light[4]
4°C (solid)Short-term (days to weeks)Protect from light[11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound solid

    • Anhydrous, high-purity DMSO

    • Sterile, nuclease-free microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound in a clean, dry microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 127.5 µL of DMSO per 1 mg of this compound).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[4]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[4]

Protocol 2: Analysis of this compound ADC Aggregates by Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)
  • Instrumentation and Materials:

    • HPLC system with a UV detector

    • Size-Exclusion Chromatography column (e.g., Agilent AdvanceBio SEC 300Å, 7.8 × 300 mm, 2.7 µm)[12]

    • Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4[12]

    • Sample: this compound conjugated ADC

  • Procedure:

    • Equilibrate the SEC column with the mobile phase at a flow rate of 0.8 mL/min until a stable baseline is achieved.

    • Prepare the ADC sample by diluting it to a final concentration of approximately 1 mg/mL in the mobile phase.

    • Inject 10 µL of the prepared sample onto the column.

    • Run the chromatography for a sufficient time to allow for the elution of aggregates, monomer, and any fragments (typically 15-20 minutes).

    • Monitor the eluent at 280 nm. Aggregates will elute first, followed by the monomer, and then any smaller fragments.

    • Integrate the peak areas to quantify the percentage of aggregates.

Protocol 3: Analysis of this compound ADC Aggregates by Dynamic Light Scattering (DLS)
  • Instrumentation and Materials:

    • DLS instrument

    • Low-volume quartz or disposable cuvette

    • Syringe filters (0.2 µm or smaller)

    • Filtered buffer (the same as the sample buffer)

  • Procedure:

    • Sample Preparation:

      • Filter the ADC sample through a 0.2 µm syringe filter to remove any large, extraneous particles that could interfere with the measurement.[13]

      • The optimal concentration for DLS is sample-dependent. If the sample is too concentrated, it may cause multiple scattering events, leading to inaccurate results. A starting concentration of 0.5-1.0 mg/mL is often suitable.

    • Cuvette Preparation:

      • Ensure the cuvette is clean and free of dust. Rinse with filtered buffer before use.

    • Measurement:

      • Carefully pipette the filtered sample into the cuvette, avoiding the introduction of air bubbles. A sample volume of 20-30 µL is typically required.[13]

      • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).

      • Perform the DLS measurement according to the instrument's software instructions. Collect data for an appropriate duration to obtain a stable correlation function.

    • Data Analysis:

      • Analyze the correlation function to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in the average Rh and a high PDI can indicate the presence of aggregates.

Visualizations

DM1_SMe_Mechanism_of_Action cluster_cell Cancer Cell ADC This compound ADC Receptor Tumor Antigen Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion DM1_SMe_free Free this compound Lysosome->DM1_SMe_free Linker Cleavage Tubulin α/β-Tubulin Dimers DM1_SMe_free->Tubulin Binding Microtubule Microtubule Tubulin->Microtubule Inhibition of Polymerization Apoptosis Apoptosis Microtubule->Apoptosis Mitotic Arrest

Caption: Mechanism of action of a this compound antibody-drug conjugate (ADC).

Troubleshooting_Workflow start Aggregation or Precipitation Observed is_stock Is it the stock solution? start->is_stock check_solvent Check solvent type and quality. Use anhydrous DMSO/DMF. is_stock->check_solvent Yes is_adc Is it the ADC? is_stock->is_adc No slow_dilution Dilute slowly with gentle mixing. check_solvent->slow_dilution warm_sonicate Apply gentle heat/sonication. slow_dilution->warm_sonicate analyze_aggregates Analyze aggregates using SEC-HPLC and DLS. warm_sonicate->analyze_aggregates check_buffer Optimize buffer pH and salt concentration. is_adc->check_buffer Yes check_dar Analyze and optimize DAR. check_buffer->check_dar add_excipients Consider hydrophilic linkers or excipients. check_dar->add_excipients control_temp Control temperature during conjugation and storage. add_excipients->control_temp control_temp->analyze_aggregates

Caption: Troubleshooting workflow for this compound aggregation and precipitation.

References

DM1-SMe In Vivo Applications: A Technical Support Guide to Mitigating Off-Target Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address off-target toxicity associated with the use of DM1-SMe in vivo.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of off-target toxicity observed with this compound antibody-drug conjugates (ADCs)?

A1: The off-target toxicity of this compound ADCs is multifactorial and not solely dependent on antigen expression in non-target tissues. Key mechanisms include:

  • Payload-Mediated Binding: The DM1 payload itself can bind to proteins on the surface of normal cells. For example, DM1 has been shown to bind to Cytoskeleton-Associated Protein 5 (CKAP5) on hepatocytes, leading to cell membrane damage, calcium influx, and subsequent apoptosis, which contributes to hepatotoxicity.[1][2][3] This interaction is independent of the antibody's target antigen.

  • Antigen-Independent Uptake: ADCs can be taken up by normal cells through mechanisms other than target antigen binding. These include:

    • Macropinocytosis: A form of non-specific endocytosis where cells internalize large amounts of extracellular fluid and solutes. This has been suggested as a mechanism for the uptake of T-DM1 in megakaryocytes, potentially contributing to thrombocytopenia.[4]

    • Receptor-Mediated Uptake: The mannose receptor, present on various cells like those in the liver sinusoids, can bind to the carbohydrate portions of the antibody, leading to ADC internalization and off-target toxicity.[4][5][6]

  • Premature Payload Deconjugation: Although the thioether linkage in this compound, often formed with a non-cleavable linker like SMCC, is generally stable, a small amount of payload can be released into systemic circulation.[4] This free payload can then exert cytotoxic effects on healthy tissues.

  • Fcγ Receptor (FcγR) Mediated Uptake: The Fc domain of the ADC's antibody can be recognized by FcγRs expressed on immune cells, leading to unintended uptake and toxicity in these cell populations.[4]

Q2: What are the common dose-limiting toxicities (DLTs) associated with DM1-based ADCs?

A2: Clinical and preclinical studies of DM1-based ADCs consistently report a specific set of DLTs. The most common grade 3/4 toxicities include:

  • Hepatotoxicity: Elevated liver enzymes (AST/ALT) are a frequent finding, linked to the payload-mediated binding to CKAP5 on hepatocytes and mannose receptor-mediated uptake.[3][4]

  • Thrombocytopenia: A significant decrease in platelet count is a well-documented DLT.[4] The proposed mechanisms involve ADC uptake by megakaryocytes, the precursor cells to platelets.[4]

  • Gastrointestinal Effects: Nausea, vomiting, and diarrhea are also commonly reported side effects.[3]

Q3: How does the choice of linker impact the off-target toxicity of a DM1-ADC?

A3: The linker plays a crucial role in the safety profile of an ADC.

  • Non-cleavable linkers , such as SMCC used in T-DM1, are designed to be stable in circulation and only release the payload after the ADC is internalized and the antibody is degraded in the lysosome. This stability minimizes the premature release of DM1, thereby reducing systemic toxicity.[4]

  • Cleavable linkers , while often demonstrating superior efficacy due to the "bystander effect" (killing of neighboring antigen-negative tumor cells), can lead to increased off-target toxicity if the linker is not sufficiently stable in plasma, resulting in premature payload release.[4]

Troubleshooting Guides

Issue 1: Unexpectedly High Hepatotoxicity in Preclinical Models

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
1. Payload-Mediated Binding to CKAP5 Investigate CKAP5 Expression: Confirm CKAP5 expression levels in the liver of your animal model. Mitigation Strategy: Consider engineering the DM1 payload to reduce its affinity for CKAP5 without compromising its tubulin-binding activity.
2. Mannose Receptor-Mediated Uptake Glycoengineering: Modify the glycosylation profile of the monoclonal antibody to reduce its affinity for the mannose receptor. Specifically, reducing the content of agalactosylated glycans (G0F) can decrease uptake by liver sinusoidal endothelial cells.[5][6] Competitive Inhibition: In exploratory studies, co-administration of a mannose receptor-binding agent could be investigated to assess the contribution of this pathway to toxicity.
3. Non-Specific ADC Accumulation Optimize ADC Properties: Evaluate and potentially modify the overall charge and hydrophobicity of the ADC, as these properties can influence non-specific uptake in the liver.[7]
Issue 2: Severe Thrombocytopenia Observed in In Vivo Studies

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
1. Uptake by Megakaryocytes via Macropinocytosis Assess Uptake Mechanism: In vitro, use inhibitors of macropinocytosis (e.g., amiloride) with megakaryocyte cell lines (e.g., MEG-01) to determine if this pathway is responsible for ADC uptake. ADC Engineering: Modify the ADC to reduce its propensity for non-specific cellular uptake.
2. FcγR-Mediated Uptake by Megakaryocytes or their Precursors Fc Domain Engineering: Engineer the Fc domain of the antibody to ablate or reduce its binding to FcγRs. This can be achieved through specific amino acid mutations (e.g., LALA mutations). Control Experiments: Use an ADC with an engineered Fc domain as a negative control in your in vivo studies to assess the contribution of FcγR binding to thrombocytopenia.

Experimental Protocols

Protocol 1: Assessment of Hepatotoxicity in Rodent Models
  • Animal Model: Utilize C57BL/6 or BALB/c mice.

  • Dosing: Administer the this compound ADC intravenously via the tail vein. Include a vehicle control group and a non-binding ADC control group. Dose levels should be based on previous range-finding studies.

  • Monitoring:

    • Clinical Observations: Monitor animals daily for signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

    • Blood Collection: Collect blood samples (e.g., via retro-orbital or submandibular bleeding) at baseline and at specified time points post-dose (e.g., 24, 48, 72 hours, and weekly).

  • Analysis:

    • Serum Chemistry: Analyze serum for levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

    • Histopathology: At the end of the study, euthanize animals and collect liver tissue. Fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A board-certified veterinary pathologist should evaluate the slides for signs of hepatocellular necrosis, inflammation, and other abnormalities.

  • Data Presentation:

Treatment Group Dose (mg/kg) Mean Peak ALT (U/L) ± SD Mean Peak AST (U/L) ± SD Key Histopathological Findings
Vehicle Control-No significant findings
Non-binding ADC
This compound ADC
Protocol 2: Evaluation of Thrombocytopenia in Mice
  • Animal Model: BALB/c mice are often used for hematological studies.

  • Dosing: Administer the this compound ADC as described in Protocol 1.

  • Monitoring:

    • Blood Collection: Collect whole blood into EDTA-coated tubes at baseline and at various time points post-dose (e.g., days 3, 5, 7, 14, and 21).

  • Analysis:

    • Complete Blood Count (CBC): Use an automated hematology analyzer to determine platelet counts.

  • Data Presentation:

Treatment Group Dose (mg/kg) Platelet Nadir (x10³/µL) ± SD Day of Nadir Time to Recovery (Days)
Vehicle Control-N/AN/A
Non-binding ADC
This compound ADC

Visualizing Mechanisms and Workflows

Off_Target_Toxicity_Pathways cluster_systemic Systemic Circulation cluster_normal_cell Normal Cell (e.g., Hepatocyte) DM1_ADC This compound ADC Free_DM1 Free this compound DM1_ADC->Free_DM1 Premature Deconjugation CKAP5 CKAP5 DM1_ADC->CKAP5 Payload-Mediated Binding Mannose_Receptor Mannose Receptor DM1_ADC->Mannose_Receptor Glycan-Mediated Uptake Toxicity Cellular Toxicity Free_DM1->Toxicity Non-specific Uptake CKAP5->Toxicity Mannose_Receptor->Toxicity Troubleshooting_Workflow cluster_hepato Hepatotoxicity Mitigation cluster_thrombo Thrombocytopenia Mitigation start High Off-Target Toxicity Observed in vivo hepatotoxicity Hepatotoxicity? start->hepatotoxicity thrombocytopenia Thrombocytopenia? start->thrombocytopenia hepatotoxicity->thrombocytopenia No glycoengineer Glycoengineer mAb (Reduce Mannose Binding) hepatotoxicity->glycoengineer Yes fc_engineer Engineer Fc Domain (Ablate FcgR Binding) thrombocytopenia->fc_engineer Yes end Re-evaluate in vivo thrombocytopenia->end No payload_engineer Engineer DM1 Payload (Reduce CKAP5 Binding) glycoengineer->payload_engineer payload_engineer->end assess_macropino Assess Macropinocytosis Contribution fc_engineer->assess_macropino assess_macropino->end

References

Technical Support Center: Refinement of DM1-SMe Purification After Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of antibody-drug conjugates (ADCs) utilizing the DM1-SMe payload. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the post-conjugation purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound ADCs?

A1: The purification of this compound ADCs presents several challenges primarily stemming from the physicochemical properties of the this compound payload and the heterogeneity of the conjugation reaction. Key challenges include:

  • Hydrophobicity and Aggregation: DM1 is a hydrophobic molecule. Its conjugation to an antibody increases the overall hydrophobicity of the resulting ADC, which can lead to the formation of soluble and insoluble aggregates.[1][2][3] Aggregates are a critical quality attribute to control as they can impact the safety and efficacy of the therapeutic.[4]

  • Removal of Process-Related Impurities: The crude conjugation mixture contains several impurities that must be removed, including unconjugated (free) this compound, organic solvents (like DMSO or DMAc) used in the conjugation reaction, and excess linker reagents.[5][6]

  • Drug-to-Antibody Ratio (DAR) Heterogeneity: The conjugation process typically results in a heterogeneous mixture of ADC species with varying numbers of this compound molecules per antibody (different DAR values).[6][7] Purification strategies are often employed to isolate a population with a desired DAR distribution.

Q2: What are the main purification techniques used for this compound ADCs?

A2: A multi-step purification strategy is typically employed, combining different chromatography and filtration techniques:

  • Tangential Flow Filtration (TFF): TFF is widely used for buffer exchange, removal of small molecule impurities like free this compound and organic solvents, and for concentrating the ADC solution.[8][9][10]

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species based on their hydrophobicity. It is the most common method for fractionating ADCs with different DAR values.[7][11][12]

  • Size Exclusion Chromatography (SEC): SEC is primarily used to remove high-molecular-weight species (aggregates) and can also be used for buffer exchange.[5][8]

Q3: What are the critical quality attributes (CQAs) to monitor during this compound ADC purification?

A3: The key CQAs for a purified this compound ADC include:

  • Purity: High monomer content with low levels of aggregates and fragments.

  • Drug-to-Antibody Ratio (DAR): A defined average DAR and distribution of different DAR species.

  • Residual Impurities: Acceptably low levels of free this compound, organic solvents, and other process-related impurities.

  • Potency: The biological activity of the purified ADC.

Troubleshooting Guides

Troubleshooting High Aggregate Content

High levels of aggregation are a frequent issue in this compound ADC purification due to the hydrophobic nature of the payload.

Problem Potential Cause Recommended Solution
High aggregate levels observed after conjugation and before purification. Unfavorable buffer conditions (pH, ionic strength) during the conjugation reaction. High concentration of the ADC. Presence of organic solvents promoting aggregation.[11]Optimize conjugation buffer conditions. Consider performing the conjugation at a lower protein concentration. Proceed to purification steps designed to remove aggregates.
Increased aggregation during HIC purification. High salt concentrations in the HIC binding buffer can sometimes promote aggregation of hydrophobic ADCs. The ADC may be precipitating on the column.Screen different salt types (e.g., ammonium sulfate vs. sodium chloride) and lower the salt concentration in the binding buffer if possible. Ensure the ADC is soluble in the loading buffer by performing solubility screening.[13]
Inefficient aggregate removal by SEC. Secondary hydrophobic interactions between the ADC and the SEC stationary phase, leading to peak tailing and poor separation. Inappropriate mobile phase composition.Add organic modifiers (e.g., 5-15% isopropanol or acetonitrile) to the SEC mobile phase to disrupt hydrophobic interactions.[8][14][15] Screen different SEC columns with more inert stationary phases. Optimize mobile phase pH and ionic strength.[12]
Aggregation observed after TFF. High protein concentration during concentration steps. Shear stress from the TFF system.[16] Buffer conditions of the final formulation do not support ADC stability.Optimize the final concentration target. Adjust the cross-flow rate and transmembrane pressure (TMP) to minimize shear.[16] Perform buffer exchange into a formulation buffer that has been optimized for ADC stability.
Troubleshooting Inefficient Removal of Free this compound and Solvents

Residual small molecule impurities are a safety concern and must be effectively removed.

Problem Potential Cause Recommended Solution
High levels of free this compound or organic solvent after TFF. Insufficient number of diafiltration volumes (DVs). The membrane molecular weight cut-off (MWCO) is too large, leading to product loss, or too small, hindering impurity clearance. Formation of this compound micelles that are not easily cleared by TFF.Increase the number of diafiltration volumes (typically 10 DVs can achieve a 4-log reduction of small molecules).[17] Use a membrane with an appropriate MWCO (e.g., 30 kDa for a ~150 kDa ADC).[8] Consider adding a small percentage of organic solvent to the diafiltration buffer to disrupt micelles, followed by diafiltration with the final formulation buffer.
Product loss during TFF. ADC is binding to the TFF membrane. Aggregation and precipitation of the ADC on the membrane.Screen different membrane materials (e.g., polyethersulfone (PES), regenerated cellulose). Optimize buffer conditions (pH, ionic strength) to minimize protein-membrane interactions. Add detergents or organic modifiers to the buffer if compatible with the ADC and final formulation.
Troubleshooting Poor HIC Separation of DAR Species

Achieving a consistent DAR profile is crucial for product consistency and efficacy.

Problem Potential Cause Recommended Solution
Poor resolution between DAR species. Suboptimal mobile phase conditions (salt type, concentration, pH). Inappropriate HIC resin. Gradient is too steep.Screen different kosmotropic salts (e.g., ammonium sulfate, sodium chloride) and their concentrations in the binding buffer.[18] Optimize the pH of the mobile phase, as it can affect the hydrophobicity of the ADC.[19] Test different HIC resins with varying hydrophobicity (e.g., Butyl, Phenyl).[] Decrease the gradient slope to improve separation.[]
Low product recovery from the HIC column. ADC is too strongly bound to the resin. ADC has precipitated on the column.Use a less hydrophobic HIC resin. Decrease the salt concentration in the loading buffer. Add a non-ionic detergent or organic modifier to the elution buffer.[21] Ensure the ADC is soluble under all mobile phase conditions.
Peak tailing or broadening. Secondary interactions with the stationary phase. Column is overloaded.Adjust mobile phase pH or add organic modifiers. Reduce the amount of protein loaded onto the column.

Experimental Protocols

Protocol 1: Generic HIC Method for DAR Analysis of this compound ADC

This protocol provides a starting point for developing a HIC method to separate this compound ADC species with different DARs.

Materials:

  • HIC Column: Phenyl or Butyl-based column suitable for protein separations.

  • Mobile Phase A (Binding Buffer): 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0.[13]

  • Mobile Phase B (Elution Buffer): 25 mM Sodium Phosphate, pH 7.0.[13]

  • HPLC System: A biocompatible HPLC system with a UV detector.

Procedure:

  • Sample Preparation: Dilute the purified this compound ADC sample to approximately 1 mg/mL in Mobile Phase B. Add an equal volume of a 2x concentrated binding buffer (e.g., 25 mM Sodium Phosphate, 2.0 M Ammonium Sulfate, pH 7.0) to the sample to promote binding to the column.

  • Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Gradient Elution: Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30-60 minutes).

  • Data Analysis: Monitor the elution profile at 280 nm. The peaks eluting at later retention times correspond to ADC species with higher DAR values due to increased hydrophobicity.

Protocol 2: General TFF Procedure for Impurity Removal and Buffer Exchange

This protocol outlines a general procedure for using TFF to remove free this compound and exchange the buffer of the ADC solution.

Materials:

  • TFF System: A laboratory-scale TFF system with a pump and reservoir.

  • TFF Cassette: A TFF cassette with an appropriate MWCO (e.g., 30 kDa) and membrane material.

  • Diafiltration Buffer: The final formulation buffer for the ADC.

Procedure:

  • System Setup and Equilibration: Install the TFF cassette and flush the system with water and then with the diafiltration buffer.

  • Concentration (Optional): Concentrate the crude ADC solution to a target concentration (e.g., 10-20 g/L) to reduce the volume for diafiltration.

  • Diafiltration: Perform constant volume diafiltration by adding the diafiltration buffer to the reservoir at the same rate as the permeate is being removed. Perform at least 8-10 diafiltration volumes to ensure adequate removal of small molecule impurities.

  • Final Concentration: Concentrate the diafiltered ADC solution to the desired final concentration.

  • Product Recovery: Recover the concentrated ADC from the TFF system.

Data Summary

The following tables provide a summary of typical operational parameters and expected outcomes for this compound ADC purification. These values are illustrative and should be optimized for each specific ADC and process.

Table 1: Typical Operating Parameters for HIC Purification of this compound ADCs

ParameterTypical Range/Value
Resin Type Phenyl, Butyl
Binding Buffer 25-50 mM Phosphate, 1-2 M Ammonium Sulfate or Sodium Chloride, pH 6.0-7.0[11][19]
Elution Buffer 25-50 mM Phosphate, pH 6.0-7.0 (may contain organic modifier)[11]
Flow Rate 0.5-1.0 mL/min (analytical), dependent on column size for preparative
Loading Capacity 5-20 mg/mL of resin (highly dependent on resin and ADC)
Expected Recovery >60-90%[19]

Table 2: Typical Operating Parameters for TFF Purification of this compound ADCs

ParameterTypical Range/Value
Membrane MWCO 30 kDa
Transmembrane Pressure (TMP) 10-25 psi[22]
Cross-flow Rate 3-5 L/min/m²[22]
Diafiltration Volumes (DVs) 8-10
Final Concentration 10-50 g/L
Expected Recovery >95%[22]

Table 3: Typical Quality Attributes of Purified ADCs

AttributeTypical Acceptance Criteria
Aggregate Content (by SEC) < 5%, often targeting < 1%
Purity (Monomer by SEC) ≥ 95%
Free Drug Level < 1% of total drug, often much lower
Average DAR (by HIC or RP-HPLC) Product-specific, e.g., 3.5 ± 0.5

Visualizations

ADC_Purification_Workflow cluster_0 Upstream cluster_1 Downstream Purification cluster_2 Final Product Conjugation This compound Conjugation Reaction TFF1 Tangential Flow Filtration (TFF) - Remove free this compound - Remove organic solvents - Buffer exchange Conjugation->TFF1 HIC Hydrophobic Interaction Chromatography (HIC) - Separate DAR species TFF1->HIC SEC Size Exclusion Chromatography (SEC) - Remove aggregates HIC->SEC TFF2 Final TFF - Concentrate to final formulation - Final buffer exchange SEC->TFF2 Final_ADC Purified this compound ADC TFF2->Final_ADC Troubleshooting_High_Aggregates Start High Aggregate Content Detected CheckPoint Where was aggregation observed? Start->CheckPoint PrePur Before Purification CheckPoint->PrePur Post-conjugation DuringHIC During HIC CheckPoint->DuringHIC HIC Elution PostSEC After SEC CheckPoint->PostSEC SEC Analysis PostTFF After TFF CheckPoint->PostTFF Final Formulation Sol_PrePur Optimize conjugation conditions: - Lower protein concentration - Adjust buffer pH/ionic strength PrePur->Sol_PrePur Sol_HIC Optimize HIC method: - Screen salts and lower concentration - Check ADC solubility in load buffer DuringHIC->Sol_HIC Sol_SEC Optimize SEC method: - Add organic modifier to mobile phase - Use a more inert column PostSEC->Sol_SEC Sol_TFF Optimize TFF process: - Reduce final concentration target - Adjust cross-flow/TMP - Optimize formulation buffer PostTFF->Sol_TFF

References

Technical Support Center: Overcoming DM1-SMe Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges encountered when working with DM1-SMe and related antibody-drug conjugates (ADCs) in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to a DM1-based ADC. What are the common mechanisms of resistance?

A1: Resistance to DM1-containing ADCs is a multifaceted issue. The most commonly observed mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), can actively pump the cytotoxic payload (DM1) or its metabolites out of the cell, reducing its intracellular concentration.[1][2][3]

  • Altered Target Antigen Expression: A decrease in the expression of the target antigen on the cell surface leads to reduced binding and internalization of the ADC.[2][3]

  • Impaired ADC Processing: Inefficient lysosomal trafficking and degradation of the ADC can prevent the release of the active DM1 payload within the cell.[4][5]

  • Tubulin Alterations: Mutations in or post-translational modifications of β-tubulin, the molecular target of DM1, can prevent the drug from binding and inhibiting microtubule polymerization.[6][7]

  • Activation of Pro-Survival Signaling Pathways: Upregulation of pathways that inhibit apoptosis can counteract the cytotoxic effects of DM1.[7][8]

Q2: How can I determine if my resistant cell line is overexpressing drug efflux pumps like MDR1?

A2: You can assess the expression and function of MDR1 using the following methods:

  • Quantitative PCR (qPCR): To measure the mRNA expression level of the ABCB1 gene.

  • Western Blotting or Flow Cytometry: To detect the protein expression of P-glycoprotein (MDR1).

  • Rhodamine 123 Efflux Assay: This functional assay measures the ability of cells to efflux the fluorescent substrate Rhodamine 123, which is a known substrate of MDR1. Increased efflux that can be reversed by an MDR1 inhibitor (e.g., verapamil or cyclosporin A) indicates functional MDR1 activity.[1]

Q3: Can changing the linker of the ADC help overcome resistance?

A3: Yes, modifying the linker can be an effective strategy. For instance, using a more hydrophilic linker, such as a polyethylene glycol (PEG)-based linker (e.g., PEG4Mal), can result in metabolites that are poorer substrates for MDR1.[1][9] This leads to increased intracellular accumulation of the cytotoxic payload in MDR1-expressing cells, thereby overcoming resistance.[1][9]

Troubleshooting Guides

Issue 1: Decreased potency of an anti-Her2-DM1 ADC in a breast cancer cell line after prolonged exposure.

Possible Cause & Troubleshooting Steps

Possible Cause Suggested Troubleshooting Steps
Reduced Her2 expression 1. Verify Her2 Levels: Compare Her2 protein expression in the resistant line to the parental line using Western blot, flow cytometry, or immunohistochemistry.[2][3]2. Consider Alternative Targeting: If Her2 expression is significantly reduced, consider an ADC targeting a different cell surface antigen that is highly expressed on the resistant cells.
Increased MRP1 expression 1. Assess MRP1 Expression: Check MRP1 (ABCC1) mRNA and protein levels via qPCR and Western blot.[2][3]2. Functional Assay: Perform a functional efflux assay using a known MRP1 substrate.[3]3. Overcome with Different ADC: Test the sensitivity of the resistant cells to an ADC with a cleavable linker and a different payload, such as an auristatin.[2] Cells resistant to a non-cleavable maytansinoid ADC may retain sensitivity to ADCs with cleavable linkers.[2]
Issue 2: A colon cancer cell line engineered to overexpress MDR1 shows resistance to an EpCAM-targeted DM1 ADC with an SMCC linker.

Possible Cause & Troubleshooting Steps

Possible Cause Suggested Troubleshooting Steps
MDR1-mediated efflux of the Lysine-SMCC-DM1 metabolite 1. Confirm MDR1 Function: Use a Rhodamine 123 efflux assay with an MDR1 inhibitor (e.g., cyclosporin A) to confirm that the resistance is MDR1-mediated.[1]2. Switch to a Hydrophilic Linker: Synthesize or obtain an EpCAM-targeted ADC with a more hydrophilic linker, such as PEG4Mal. The resulting metabolite, Lysine-PEG4Mal-DM1, is a poorer substrate for MDR1 and should exhibit increased potency in the MDR1-overexpressing cells.[1][9]

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of Anti-EpCAM-DM1 Conjugates in MDR1-Negative and MDR1-Positive Cell Lines

Cell LineMDR1 StatusConjugateIC50 (ng/mL of conjugated DM1)
COLO 205Negativeanti-EpCAM-SMCC-DM10.2
COLO 205Negativeanti-EpCAM-PEG4Mal-DM10.1
HCT-15Positiveanti-EpCAM-SMCC-DM120
HCT-15Positiveanti-EpCAM-PEG4Mal-DM11
COLO 205MDRPositiveanti-EpCAM-SMCC-DM18
COLO 205MDRPositiveanti-EpCAM-PEG4Mal-DM10.8

Data synthesized from a study on bypassing multidrug resistance.[1]

Table 2: In Vivo Efficacy of Anti-EpCAM-DM1 Conjugates in Xenograft Models

Xenograft ModelMDR1 StatusConjugateDose (µg/kg of conjugated DM1)Outcome
COLO 205Negativeanti-EpCAM-SMCC-DM1680Tumor regression
COLO 205MDRPositiveanti-EpCAM-SMCC-DM1680Moderate tumor growth inhibition
COLO 205MDRPositiveanti-EpCAM-PEG4Mal-DM1680Complete tumor regression

Data synthesized from a study on bypassing multidrug resistance.[1]

Key Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay
  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of the this compound or ADC in complete cell culture medium. Remove the overnight medium from the cells and add the drug-containing medium.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Measure cell viability using a commercially available assay, such as one based on resazurin (e.g., CellTiter-Blue) or ATP content (e.g., CellTiter-Glo).

  • Data Analysis: Plot the percentage of viable cells against the logarithm of the drug concentration. Calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%) using a non-linear regression model.[1]

Protocol 2: Rhodamine 123 Accumulation and Retention Assay
  • Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., PBS with 1% BSA) at a concentration of 1 x 106 cells/mL.

  • Inhibitor Treatment (Optional): For retention assays, pre-incubate a subset of cells with an MDR1 inhibitor (e.g., 5 µM cyclosporin A) for 30 minutes at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for 30 minutes at 37°C.

  • Washing: Wash the cells twice with ice-cold buffer to remove extracellular dye.

  • Efflux/Retention: Resuspend the cells in fresh, pre-warmed buffer (with or without the inhibitor) and incubate for 1-2 hours at 37°C to allow for efflux.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. A lower fluorescence intensity in the absence of the inhibitor compared to its presence indicates active efflux.[1]

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Mechanism Investigation cluster_solution Potential Solutions problem Cell line shows resistance to this compound ADC target_exp Assess Target Antigen Expression (Flow Cytometry, Western Blot) problem->target_exp Is target expression reduced? efflux_pump Evaluate Efflux Pump Expression & Function (qPCR, Western Blot, Rhodamine Assay) problem->efflux_pump Are efflux pumps overexpressed? adc_processing Analyze ADC Internalization & Trafficking (Fluorescence Microscopy) problem->adc_processing Is ADC processing impaired? change_payload Switch to ADC with Different Payload (e.g., Auristatin) target_exp->change_payload If target is lost, consider new target change_linker Use ADC with Hydrophilic Linker (e.g., PEG4Mal) efflux_pump->change_linker combo_therapy Combination Therapy (e.g., with efflux pump inhibitor) efflux_pump->combo_therapy adc_processing->change_payload If payload release is an issue

Caption: Troubleshooting workflow for this compound ADC resistance.

signaling_pathway cluster_adc ADC Action cluster_resistance Resistance Mechanisms cluster_cellular_effect Cellular Effect ADC DM1-ADC Receptor Target Antigen (e.g., Her2) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization ReducedReceptor Reduced Antigen Expression Receptor->ReducedReceptor Downregulation Lysosome Lysosome Endosome->Lysosome Trafficking Metabolite Lys-Linker-DM1 Lysosome->Metabolite Proteolysis LysosomalDefect Impaired Lysosomal Function Lysosome->LysosomalDefect Dysfunction MDR1 MDR1/P-gp Efflux Pump Metabolite->MDR1 Tubulin β-Tubulin Metabolite->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule Inhibition of Polymerization Apoptosis Apoptosis Microtubule->Apoptosis

Caption: ADC mechanism of action and points of resistance.

References

Technical Support Center: Optimizing Storage and Handling of DM1-SMe

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to prevent the degradation of DM1-SMe, a potent microtubule inhibitor used as a cytotoxic payload in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

This compound is a derivative of the maytansinoid DM1, a potent microtubule inhibitor.[][2] Its primary role is to serve as the cytotoxic payload in ADCs.[] By inhibiting microtubule assembly, it induces cell death in target cells.[] The "SMe" (S-methyl) group caps the sulfhydryl group of DM1, creating a more stable compound for certain research applications.[][3]

Q2: What are the recommended storage conditions for this compound?

Proper storage is critical to maintain the integrity of this compound. Recommendations vary slightly between suppliers, but the general guidelines are summarized below.

For Solid Form: Store in a dry, dark environment. Short-term storage can be at 0-4°C (days to weeks), while long-term storage should be at -20°C (months to years).[]

For Stock Solutions (in solvent): Once dissolved, aliquot the solution to avoid repeated freeze-thaw cycles.[4] Store at -20°C for up to 1 month or at -80°C for up to 6 months.[4] It is crucial to protect the solution from light.[4]

Q3: Why is this compound considered more stable than DM1 for some applications?

DM1 contains a free thiol group, which makes it susceptible to oxidation and dimerization in aqueous solutions.[3] this compound, also known as S-methyl DM1, has this thiol group capped with a methyl group, which can make it a more stable control for ADC studies.[3]

Q4: How does the degradation of this compound impact its function in an ADC?

The efficacy of an ADC relies on the delivery of a potent cytotoxic payload to the target cell. Degradation of this compound can lead to a loss of its ability to inhibit microtubule polymerization, thereby reducing the therapeutic effect of the ADC.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Observed Issue Potential Cause Recommended Action
Loss of ADC potency in vitro or in vivo. Degradation of the this compound payload due to improper storage or handling.1. Review storage conditions of both solid this compound and stock solutions. Ensure adherence to recommended temperatures and protection from light. 2. Prepare fresh working solutions for in vivo experiments on the day of use.[5] 3. Aliquot stock solutions to minimize freeze-thaw cycles.[4]
Precipitate observed in stock solution upon thawing. Poor solubility or compound degradation.1. Ensure the use of a suitable, newly opened, hygroscopic solvent like DMSO to prepare stock solutions.[4] 2. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[5] 3. If the precipitate persists, it may indicate degradation, and a fresh vial should be used.
Inconsistent experimental results between batches. Batch-to-batch variability in this compound integrity or degradation of older stock solutions.1. Always note the lot number of the this compound used. 2. Use stock solutions within the recommended timeframe (-20°C for 1 month, -80°C for 6 months).[4] 3. For critical experiments, consider using a freshly prepared stock solution from a new vial.

Data Summary: Storage Conditions

Form Temperature Duration Additional Notes
Solid 0 - 4°CShort-term (days to weeks)Dry and dark environment.[]
Solid -20°CLong-term (months to years)Dry and dark environment.[]
In Solvent -20°CUp to 1 monthProtect from light; aliquot to avoid freeze-thaw cycles.[4]
In Solvent -80°CUp to 6 monthsProtect from light; aliquot to avoid freeze-thaw cycles.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol provides a general guideline for preparing a stock solution of this compound. Always refer to the manufacturer's specific instructions.

Materials:

  • This compound solid

  • Anhydrous DMSO

  • Sterile, light-protecting microcentrifuge tubes

  • Ultrasonic bath (optional)

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 784.38 g/mol ), add approximately 0.1275 mL of DMSO.[4]

  • If necessary, use an ultrasonic bath to aid in dissolution.[4]

  • Once fully dissolved, aliquot the stock solution into sterile, light-protecting microcentrifuge tubes in volumes suitable for single-use experiments.

  • Store the aliquots at -20°C for up to one month or -80°C for up to six months.[4]

Visualizations

DM1_SMe_Degradation_Pathway DM1_SMe This compound (Stable) Degraded_Product Degraded this compound (Loss of Activity) DM1_SMe->Degraded_Product Degradation Degradation_Factors Improper Storage (Light, Temp., Moisture) Degradation_Factors->Degraded_Product Experimental_Outcome Reduced ADC Efficacy Degraded_Product->Experimental_Outcome Leads to

Caption: Logical workflow of this compound degradation and its impact.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use Solid_DM1 Solid this compound Add_Solvent Add Anhydrous DMSO Solid_DM1->Add_Solvent Dissolve Dissolve (Sonication if needed) Add_Solvent->Dissolve Aliquot Aliquot for Single Use Dissolve->Aliquot Store_Short -20°C (≤ 1 month) Aliquot->Store_Short Short-term Store_Long -80°C (≤ 6 months) Aliquot->Store_Long Long-term Thaw Thaw & Use Immediately Store_Short->Thaw Store_Long->Thaw Experiment In Vitro / In Vivo Assay Thaw->Experiment

Caption: Recommended workflow for this compound preparation and storage.

References

Technical Support Center: Troubleshooting Guide for DM1-SMe Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experiments involving DM1-SMe and antibody-drug conjugates (ADCs) utilizing this payload.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent microtubule inhibitor and a derivative of maytansine.[1] It is designed for use as a cytotoxic payload in antibody-drug conjugates (ADCs). Its primary mechanism of action involves binding to the tips of microtubules, which suppresses their dynamic instability. This disruption of microtubule function leads to mitotic arrest and ultimately, apoptosis (cell death) in proliferating cells. This compound is typically conjugated to a monoclonal antibody via a linker, allowing for targeted delivery to cancer cells.[]

Q2: My in vitro cytotoxicity assay shows inconsistent IC50 values. What are the potential causes?

Inconsistent IC50 values in cytotoxicity assays can arise from several factors:

  • Cell Health and Density: Ensure that cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for each experiment. High cell density can lead to a higher apparent IC50.

  • This compound or ADC Integrity: Improper storage or handling of this compound or the ADC can lead to degradation. It is recommended to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. Stock solutions of this compound in DMSO should be stored at -20°C for up to one month or -80°C for up to six months.[1]

  • Incubation Time: As a tubulin inhibitor, the cytotoxic effects of this compound may require a longer incubation period to become apparent. Consider extending the incubation time to 72 or 96 hours.

  • Assay Protocol Variability: Inconsistent pipetting, especially of viscous cell suspensions or small volumes of concentrated compounds, can introduce significant error. Ensure all steps of the assay protocol are performed consistently.

  • Batch-to-Batch Variability: If using a custom-conjugated ADC, batch-to-batch differences in the drug-to-antibody ratio (DAR) can significantly impact potency.

Q3: I am observing low potency or a complete lack of efficacy in my in vivo experiments. What should I investigate?

Poor in vivo efficacy can be a complex issue with multiple potential root causes:

  • ADC Stability and Pharmacokinetics: High drug-to-antibody ratios (DAR) can lead to faster clearance of the ADC from circulation, reducing its ability to reach the tumor.[3] ADCs with a very high DAR (e.g., around 9-10) have been shown to have decreased efficacy due to this rapid clearance.[3]

  • Tumor Penetration: Poor penetration of the ADC into the tumor mass can limit its efficacy, leaving many cancer cells untreated.

  • Linker Stability: Premature cleavage of the linker in circulation can release the cytotoxic payload systemically, leading to off-target toxicity and reduced tumor delivery.

  • Target Antigen Expression: Heterogeneous or low expression of the target antigen on the tumor cells can result in insufficient delivery of the this compound payload.

  • ADC Aggregation: Aggregation of the ADC can alter its pharmacokinetic properties and potentially increase immunogenicity, leading to reduced efficacy.

Q4: How can I assess the quality and integrity of my this compound ADC?

Several analytical techniques are crucial for characterizing your ADC and ensuring its quality:

  • Drug-to-Antibody Ratio (DAR) Measurement: Techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry can be used to determine the average DAR and the distribution of different drug-loaded species.

  • Aggregation Analysis: Size exclusion chromatography (SEC) is the most common method for detecting and quantifying aggregates.[4][5][6][7]

  • Free Drug Analysis: It is important to quantify the amount of unconjugated this compound in your ADC preparation, as free drug can contribute to off-target toxicity. This can be achieved using techniques like liquid chromatography-mass spectrometry (LC-MS).

  • Antigen Binding: An ELISA or surface plasmon resonance (SPR) assay should be performed to confirm that the conjugation process has not negatively impacted the antibody's ability to bind to its target antigen.

Data Summary Tables

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
A431Epidermoid Carcinoma0.5
BT-474Breast Ductal Carcinoma0.8
NCI-N87Gastric Carcinoma1.2
SK-BR-3Breast Adenocarcinoma0.6
HCC1954Breast Ductal Carcinoma0.9

Note: IC50 values are approximate and can vary based on experimental conditions.

Table 2: Effect of Drug-to-Antibody Ratio (DAR) on In Vivo Efficacy of a Maytansinoid ADC

Average DARClearance RateIn Vivo EfficacyTolerability
~2LowModerateHigh
~4LowHighModerate
~6ModerateModerateLow
~9-10HighLowVery Low

This table summarizes general trends observed in preclinical studies.[3] Optimal DAR can be target-dependent.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT-based)

This protocol outlines a general procedure for assessing the cytotoxicity of a this compound ADC using an MTT assay.[8][9][10][11]

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in a volume of 50 µL of culture medium.[10]

    • Include wells with medium only as a blank control.

    • Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.[9][10]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound ADC in culture medium at twice the final desired concentration.

    • Add 50 µL of the diluted ADC to the appropriate wells.

    • Add 50 µL of fresh medium to the control (untreated) and blank wells.[8]

    • Incubate the plate for 48-144 hours. For tubulin inhibitors like DM1, a longer incubation of 72 or 96 hours is often recommended.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well.[8][9][10]

    • Incubate for 1-4 hours at 37°C.[8][9][10]

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8][9][10]

    • Incubate the plate overnight at 37°C in the dark.[9][10]

  • Data Analysis:

    • Read the absorbance at 570 nm using a microplate reader.[9][10]

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percent viability against the ADC concentration and fit the data to a sigmoidal curve to determine the IC50 value.[8]

Protocol 2: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)

This protocol provides a general method for analyzing the aggregation of a this compound ADC.[4][5][6][7]

  • System Preparation:

    • Use an HPLC system equipped with a UV detector and a suitable size exclusion column (e.g., Agilent AdvanceBio SEC 300Å).[5][7]

    • Equilibrate the column with the mobile phase (e.g., phosphate-buffered saline, pH 7.4) until a stable baseline is achieved.

  • Sample Preparation:

    • Dilute the this compound ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.

    • If necessary, prepare stressed samples (e.g., by heat or pH stress) to induce aggregation as a positive control.[5]

  • Chromatographic Analysis:

    • Inject a defined volume of the sample onto the column.

    • Run the separation under isocratic conditions with the mobile phase at a constant flow rate.

    • Monitor the eluate at a wavelength of 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the monomer, aggregates (high molecular weight species), and fragments (low molecular weight species) based on their retention times.

    • Integrate the peak areas to determine the relative percentage of each species.

Diagrams

DM1_Mechanism_of_Action cluster_cell Target Cancer Cell ADC This compound ADC Receptor Target Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking DM1 Free this compound Lysosome->DM1 Linker Cleavage Microtubule Microtubule DM1->Microtubule Inhibition of Polymerization Mitotic_Arrest Mitotic Arrest Microtubule->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of a this compound antibody-drug conjugate.

Caption: A logical workflow for troubleshooting inconsistent this compound experimental results.

References

Technical Support Center: Optimizing DM1-SMe Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the drug-to-antibody ratio (DAR) of your DM1-SMe Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guidance and frequently asked questions to help you overcome common challenges during your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it conjugate to an antibody?

This compound is a potent maytansinoid microtubule inhibitor used as a cytotoxic payload in ADCs.[][2] It contains a methyl disulfide group (-SMe) that caps a thiol group.[] Conjugation to an antibody is typically achieved through a stable thioether linker.[] The process generally involves two main steps:

  • Antibody Modification: A bifunctional linker, such as SMCC (succinimidyl trans-4-(maleimidylmethyl)cyclohexane-1-carboxylate), is first reacted with the lysine residues on the antibody.[3]

  • Payload Conjugation: The this compound is then conjugated to the linker-modified antibody.[] This often involves the reduction of the antibody's interchain disulfide bonds to generate free thiol groups that can react with the maleimide group of the linker.[4]

Q2: What is the optimal drug-to-antibody ratio (DAR) for a DM1 ADC?

The optimal DAR is a balance between efficacy and safety. A low DAR may result in reduced potency, while a high DAR can negatively affect pharmacokinetics, leading to faster clearance and increased toxicity.[5][6][7] Generally, a DAR of 3-4 is considered optimal for many ADCs, including those with maytansinoid payloads.[6][8] However, the ideal DAR can be target and antibody-dependent. Studies have shown that ADCs with a high DAR (e.g., 8-10) can exhibit rapid clearance from circulation.[4][6]

Q3: How can I measure the DAR of my this compound ADC?

Several analytical techniques can be used to determine the average DAR and drug load distribution.[9][10] The choice of method depends on the required level of detail and available instrumentation.

MethodPrincipleAdvantagesLimitations
UV-Vis Spectroscopy Measures absorbance at different wavelengths to quantify antibody and drug concentrations based on their distinct extinction coefficients.[10][]Quick and simple for estimating average DAR.[9][]Provides only an average DAR and no information on drug distribution.[9] Less accurate than other methods.[9]
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on the increased hydrophobicity imparted by the conjugated drug-linker.[5][10]Widely used for detailed DAR analysis and drug load distribution, especially for cysteine-linked ADCs.[9][10]May not be suitable for lysine-conjugated ADCs as it may not resolve different DAR species.[10]
Reversed-Phase Liquid Chromatography (RP-LC) Separates components based on polarity under denaturing conditions.[10][]Useful for estimating average DAR and analyzing drug load on light and heavy chains.[9][]Denaturing conditions can disrupt the ADC structure.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates ADC species by chromatography and determines their mass-to-charge ratio.[9]Provides detailed information on DAR, drug distribution, and can identify different ADC forms.[9][]More complex and requires specialized equipment.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the preparation of this compound ADCs and provides potential solutions.

Problem 1: Low Drug-to-Antibody Ratio (DAR)

Possible Causes & Solutions

CauseRecommended Action
Inefficient Antibody Reduction The reduction of interchain disulfide bonds is a critical step for generating conjugation sites.[4] Optimize the concentration of the reducing agent (e.g., DTT or TCEP), reaction temperature, and incubation time.[4] DTT concentration is a significant factor in controlling the number of generated thiols.[4]
Presence of Trisulfides in Antibody Trisulfide bonds within the antibody can react with the reducing agent (TCEP) without generating free thiols for conjugation, leading to a lower-than-expected DAR.[12][13] Characterize the antibody starting material for trisulfide content. If high, consider a pre-treatment step or adjusting the amount of reducing agent accordingly.
Suboptimal Conjugation pH The pH of the reaction buffer can influence the efficiency of the conjugation reaction. A pH between 6.0 and 6.5 is often suboptimal, leading to slow and inefficient conjugation.[14] Experiment with a slightly higher pH, for example, pH 7.0-7.5, to improve reaction kinetics.
Insufficient Molar Excess of this compound An inadequate amount of the this compound payload will result in incomplete conjugation. Increase the molar excess of this compound relative to the antibody.
Hydrolysis of Maleimide Linker The maleimide group on the linker can hydrolyze over time, rendering it inactive for conjugation. Prepare the linker solution immediately before use and minimize the reaction time where the maleimide is exposed to aqueous conditions.
Problem 2: ADC Aggregation

Possible Causes & Solutions

CauseRecommended Action
Increased Hydrophobicity The conjugation of the hydrophobic DM1 payload increases the overall hydrophobicity of the antibody, which can lead to aggregation.[15][16] Including a certain percentage of an organic solvent, such as dimethylacetamide (DMA), in the conjugation buffer can help mitigate aggregation.[16]
High DAR A higher DAR increases the hydrophobicity of the ADC, making it more prone to aggregation.[7] If aggregation is a persistent issue, consider targeting a lower average DAR by adjusting the conjugation conditions.
Inappropriate Buffer Conditions The ionic strength and pH of the buffer can impact protein stability. Screen different buffer compositions to find one that minimizes aggregation. The inclusion of excipients like polysorbate-20 can help inhibit aggregation at hydrophobic interfaces.[15]
Agitation-Induced Aggregation Physical stress during the conjugation process can induce aggregation.[15] Minimize vigorous mixing or shaking of the reaction mixture.

Experimental Protocols

Protocol 1: Two-Step this compound Conjugation via Lysine Residues

This protocol describes a common method for conjugating this compound to an antibody through its lysine residues using an SMCC linker.

Materials:

  • Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., 50 mM PB, 50 mM NaCl, pH 6.5)

  • SMCC linker solution in DMA (e.g., 20 mM)

  • DM1 solution in DMA (e.g., 10 mM)

  • Reaction Buffer A: 50 mM PB, 50 mM NaCl, pH 6.5

  • Purification columns (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Exchange the antibody into Reaction Buffer A to a concentration of >12 mg/mL.

  • Antibody Modification: Add the SMCC linker solution to the antibody solution. The molar ratio of linker to antibody will influence the final DAR. Incubate the reaction for a specified time (e.g., 2 hours) at room temperature.

  • Purification of Modified Antibody: Remove excess SMCC linker by purifying the antibody-SMCC conjugate using a suitable chromatography method (e.g., size-exclusion chromatography) equilibrated in Reaction Buffer A.

  • DM1 Conjugation: Add the DM1 solution to the purified antibody-SMCC conjugate. Incubate the reaction for a specified time (e.g., 16-18 hours) at room temperature.

  • Final Purification: Purify the resulting ADC to remove unconjugated DM1 and other reactants using an appropriate chromatography method.

Protocol 2: this compound Conjugation via Reduced Interchain Disulfides

This protocol involves the partial reduction of the antibody's interchain disulfide bonds to create thiol groups for conjugation.

Materials:

  • Antibody in a suitable buffer

  • Reducing agent (e.g., DTT or TCEP) solution

  • Thiol-reactive linker-payload (e.g., maleimide-linker-DM1)

  • Reaction Buffer

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification columns

Procedure:

  • Antibody Reduction: Incubate the antibody with the reducing agent in the reaction buffer. The concentration of the reducing agent, temperature, and time will determine the extent of disulfide bond reduction.[4] For example, using DTT at concentrations ranging from 0.1 to 20 mM at 37°C for 30 minutes can generate approximately 0.4 to 8 thiols per antibody, respectively.[4]

  • Removal of Reducing Agent: Promptly remove the excess reducing agent using a desalting column to prevent re-oxidation of the thiols.

  • Conjugation: Immediately add the thiol-reactive linker-payload to the reduced antibody. The conjugation reaction is typically faster than the reduction step.[17]

  • Quenching: After the desired reaction time, add a quenching reagent to cap any unreacted thiol groups.

  • Purification: Purify the ADC to remove unreacted payload, linker, and quenching reagent.

Visual Guides

ADC_Conjugation_Workflow cluster_reduction Step 1: Antibody Reduction cluster_conjugation Step 2: Payload Conjugation cluster_purification Step 3: Purification & Analysis Antibody Monoclonal Antibody Reduced_Ab Reduced Antibody (Free Thiols) Antibody->Reduced_Ab Reducing Agent (e.g., DTT, TCEP) ADC This compound ADC Reduced_Ab->ADC Conjugation DM1_SMe This compound Payload (+ Linker) DM1_SMe->ADC Purified_ADC Purified ADC ADC->Purified_ADC Purification Analysis DAR Analysis (HIC, LC-MS) Purified_ADC->Analysis

Caption: Workflow for this compound ADC conjugation via disulfide reduction.

DAR_Troubleshooting Start Low DAR Observed Cause1 Inefficient Reduction? Start->Cause1 Cause2 Suboptimal pH? Cause1->Cause2 No Solution1 Optimize Reducing Agent Concentration/Time/Temp Cause1->Solution1 Yes Cause3 Payload Issue? Cause2->Cause3 No Solution2 Adjust Reaction pH (e.g., to 7.0-7.5) Cause2->Solution2 Yes Solution3 Increase Molar Excess of this compound Cause3->Solution3 Yes

Caption: Troubleshooting logic for addressing low DAR in this compound ADC synthesis.

References

Validation & Comparative

A Comparative Efficacy Analysis of DM1-SMe and Other Maytansinoids in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of DM1-SMe against other prominent maytansinoids, such as DM1 and DM4, which are pivotal in the development of Antibody-Drug Conjugates (ADCs). This analysis is supported by experimental data to inform strategic decisions in drug development.

Maytansinoids are highly potent microtubule-targeting agents that induce mitotic arrest and apoptosis in cancer cells. Their derivatization has led to the development of payloads for ADCs, enabling targeted delivery to tumor cells and minimizing systemic toxicity. This compound (S-methyl DM1) is a derivative of DM1 designed to cap the sulfhydryl group, offering a stable yet highly cytotoxic payload for ADCs.

Quantitative Efficacy Comparison

The following tables summarize the available quantitative data comparing the in vitro efficacy of this compound and other maytansinoids.

Table 1: Inhibition of Microtubule Assembly

This table presents the half-maximal inhibitory concentration (IC50) values for the inhibition of microtubule polymerization in vitro. Lower values indicate higher potency.

MaytansinoidIC50 (µM) for Microtubule Assembly Inhibition
Maytansine1.0 ± 0.02
This compound 4.0 ± 0.1
S-methyl DM41.7 ± 0.4

Data sourced from studies on microtubule protein in the presence of GTP.

Table 2: In Vitro Cytotoxicity (Mitotic Arrest)

This table shows the half-maximal inhibitory concentration (IC50) for mitotic arrest in a human breast cancer cell line.

MaytansinoidCell LineIC50 for Mitotic Arrest (pM)
MaytansineMCF7710
This compound MCF7 330

Data indicates that this compound is more potent than maytansine in inducing mitotic arrest in MCF7 cells[1].

In Vivo Efficacy

Preclinical studies using xenograft models have demonstrated the potent anti-tumor activity of ADCs carrying maytansinoid payloads. While direct head-to-head in vivo comparisons of ADCs with this compound versus DM1 and DM4 payloads under identical experimental conditions are limited in the public domain, the available data underscores the efficacy of maytansinoid-based ADCs. For instance, huC242-DM4 was effective in eradicating tumors in xenograft mouse models[1]. Similarly, ADCs utilizing DM1 have shown significant tumor growth inhibition in various preclinical models[3]. The choice between DM1 and DM4 for ADC development often depends on factors such as the linker chemistry, the specific target antigen, and the tumor type[3][4].

Mechanism of Action: Microtubule Disruption and Apoptosis

Maytansinoids exert their cytotoxic effects by binding to tubulin and inhibiting microtubule polymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis.

Maytansinoid_Mechanism cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Cell Target Cancer Cell cluster_Apoptosis Apoptotic Signaling ADC ADC (e.g., with this compound) Receptor Tumor Antigen Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Microtubules Microtubules Lysosome->Microtubules 4. Payload Release (e.g., DM1) Nucleus Nucleus Microtubules->Nucleus 5. Microtubule Disruption & Mitotic Arrest Mitochondrion Mitochondrion Microtubules->Mitochondrion 6. Induction of Intrinsic Pathway Caspases Caspase Cascade Mitochondrion->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis Execution

Mechanism of action of a maytansinoid-based ADC.

Experimental Workflow for ADC Efficacy Evaluation

The preclinical evaluation of an ADC involves a series of in vitro and in vivo experiments to assess its efficacy and safety.

ADC_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Binding Antigen Binding Assay (ELISA, Flow Cytometry) Internalization Internalization Assay (Confocal Microscopy, Flow Cytometry) Binding->Internalization Cytotoxicity Cytotoxicity Assay (MTT, LDH, etc.) Internalization->Cytotoxicity Xenograft Xenograft/PDX Tumor Model Establishment Cytotoxicity->Xenograft Promising Candidate Dosing ADC Administration (Dose-response studies) Xenograft->Dosing Monitoring Tumor Volume & Body Weight Monitoring Dosing->Monitoring Efficacy Efficacy Assessment (Tumor Growth Inhibition, Survival) Monitoring->Efficacy Toxicity Toxicity Assessment (Histopathology, Blood Chemistry) Monitoring->Toxicity Clinical_Trials Clinical Trials Efficacy->Clinical_Trials Toxicity->Clinical_Trials Start ADC Candidate Start->Binding

Preclinical evaluation workflow for an ADC.

Experimental Protocols

1. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of maytansinoids on cancer cell lines.

  • Cell Seeding:

    • Harvest and count cancer cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the maytansinoid compounds (this compound, DM1, DM4) in the appropriate cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from the wells.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Shake the plate gently to ensure complete dissolution.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

2. In Vivo Xenograft Tumor Model Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of maytansinoid-based ADCs in a subcutaneous xenograft model.

  • Animal Model and Tumor Implantation:

    • Use immunodeficient mice (e.g., BALB/c nude or SCID).

    • Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • ADC Administration:

    • Administer the ADC (e.g., with this compound, DM1, or DM4 payload) and control substances (e.g., vehicle, unconjugated antibody) to the respective groups via an appropriate route (typically intravenous).

    • Dosing can be a single dose or multiple doses over a period, depending on the study design.

  • Monitoring and Data Collection:

    • Measure tumor volume and mouse body weight 2-3 times per week.

    • Monitor the general health and behavior of the animals.

  • Endpoint and Analysis:

    • The study may be terminated when tumors in the control group reach a specific size, or at a predetermined time point.

    • Euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group.

    • Generate tumor growth curves and survival plots (if applicable).

    • Perform statistical analysis to determine the significance of the observed differences between treatment groups.

Disclaimer: These protocols are intended as general guidelines. Specific parameters such as cell densities, drug concentrations, and animal models should be optimized for each particular experiment. All animal studies must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

References

Unveiling the In Vivo Efficacy of DM1-SMe Antibody-Drug Conjugates in Xenograft Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-tumor activity of DM1-SMe-based Antibody-Drug Conjugates (ADCs) in preclinical xenograft models. Through a comprehensive review of published experimental data, this document summarizes the performance of this compound ADCs against various cancer types and benchmarks their efficacy against other ADC platforms, offering valuable insights for the strategic development of next-generation targeted cancer therapies.

This compound, a potent maytansinoid derivative, serves as a cytotoxic payload in numerous ADCs. Its mechanism of action involves the inhibition of tubulin polymerization, leading to mitotic arrest and subsequent apoptosis of cancer cells.[1] This guide delves into the in vivo validation of this compound ADCs, presenting quantitative data from xenograft studies, detailed experimental protocols, and a visual representation of the underlying signaling pathways.

Comparative Efficacy of this compound ADCs in Xenograft Models

The anti-tumor activity of this compound ADCs has been evaluated in a range of subcutaneous xenograft models, demonstrating significant tumor growth inhibition and, in some cases, complete tumor regression. This section provides a comparative summary of the efficacy of different this compound ADCs and benchmarks their performance against ADCs with alternative payloads.

HER2-Positive Cancer Models

Trastuzumab emtansine (T-DM1), a well-established anti-HER2 ADC utilizing a DM1 payload, has been extensively studied. A new generation HER2 ADC, PF-06804103, which employs an auristatin payload (Aur-101) and a cleavable linker, has been compared to T-DM1 in various HER2-positive xenograft models. The efficacy of these ADCs is often quantified by the Tumor Static Concentration (TSC), which represents the ADC concentration required to halt tumor growth. Across multiple cell line-derived (CDX) and patient-derived (PDX) xenograft models, PF-06804103 demonstrated greater potency with lower TSC values compared to T-DM1.[2]

Xenograft ModelADCPayloadLinker TypeTumor Static Concentration (TSC) (µg/mL)Reference
NCI-N87 (Gastric)T-DM1DM1Non-cleavable Thioether29[2]
PF-06804103Aur-101Cleavable9.8[2]
JIMT-1 (Breast)T-DM1DM1Non-cleavable Thioether>50 (Resistant)[2]
PF-06804103Aur-101Cleavable8.2[2]
HCC-1954 (Breast)T-DM1DM1Non-cleavable Thioether14[2]
PF-06804103Aur-101Cleavable4.9[2]
BT-474 (Breast)T-DM1DM1Non-cleavable Thioether4.7[2]
PF-06804103Aur-101Cleavable1.0[2]
ST568 (PDX)T-DM1DM1Non-cleavable Thioether14[2]
PF-06804103Aur-101Cleavable2.0[2]
ST910 (PDX)T-DM1DM1Non-cleavable Thioether4.7[2]
PF-06804103Aur-101Cleavable1.9[2]
144580 (PDX)T-DM1DM1Non-cleavable Thioether>50 (Resistant)[2]
PF-06804103Aur-101Cleavable2.5[2]
Colorectal Cancer Models

In colorectal cancer xenografts, the choice of linker technology has been shown to significantly impact the efficacy of DM1-based ADCs, particularly in tumors expressing multidrug resistance (MDR) transporters. A study comparing an anti-EpCAM ADC with a hydrophilic PEG4Mal linker to one with a nonpolar SMCC linker in a COLO 205MDR xenograft model demonstrated the superior efficacy of the PEG4Mal-linked conjugate.

Xenograft ModelADCLinker TypeDose (µg/kg of conjugated DM1)OutcomeReference
COLO 205MDRanti-EpCAM-SMCC-DM1SMCC680Tumor Growth[3]
anti-EpCAM-PEG4Mal-DM1PEG4Mal170Comparable Tumor Growth Inhibition to 680 µg/kg SMCC-DM1[3]
anti-EpCAM-PEG4Mal-DM1PEG4Mal680Complete Regression in all treated mice[3]
Neuroblastoma Models

IMGN901 (lorvotuzumab mertansine), an anti-CD56 ADC with a DM1 payload, has shown antitumor efficacy in neuroblastoma xenograft models.[4]

Xenograft ModelADCDose and ScheduleOutcomeReference
PPTP Solid TumorIMGN90115 mg/kg, IV, 3x/week for 6 weeksTumor Growth Inhibition[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summarized protocols for key xenograft experiments cited in this guide.

General Xenograft Study Protocol

A generalized workflow for establishing and evaluating ADC efficacy in xenograft models is as follows:

G cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A Cancer Cell Line Culture (e.g., NCI-N87, JIMT-1) B Subcutaneous Injection of Cells into Immunocompromised Mice (e.g., Nude, SCID) A->B C Tumor Growth Monitoring (Calipers or Imaging) B->C D Randomization of Mice into Treatment Groups C->D E Intravenous Administration of ADC or Vehicle Control D->E F Continued Monitoring of Tumor Volume and Body Weight E->F G Tumor Excision and Weight Measurement F->G H Histological and/or Biomarker Analysis G->H

Fig. 1: Generalized Xenograft Study Workflow.
Specific Protocols

  • HER2-Positive Xenograft Models (NCI-N87, JIMT-1, HCC-1954, BT-474):

    • Cell Lines: NCI-N87 (gastric), JIMT-1, HCC-1954, BT-474 (breast).

    • Animal Model: Female athymic nude mice.

    • Tumor Implantation: Subcutaneous injection of 1 x 10^6 (NCI-N87), 5 x 10^6 (JIMT-1, HCC-1954), or 10 x 10^6 (BT-474) cells in 50% Matrigel into the flank.

    • Treatment Initiation: When tumors reached a volume of approximately 150 to 300 mm³.

    • Dosing (Example): For T-DM1, doses ranged from 0.3 to 15 mg/kg. For PF-06804103, various doses were administered.

    • Endpoint Analysis: Tumor volumes were measured regularly, and the data was used to model the pharmacokinetic/pharmacodynamic (PK/PD) relationship and determine the Tumor Static Concentration.[1]

  • Colorectal Carcinoma Xenograft Model (COLO 205MDR):

    • Cell Line: COLO 205MDR (multidrug-resistant).

    • Animal Model: SCID mice.

    • Tumor Implantation: Established subcutaneous xenografts.

    • Treatment: A single intravenous injection of anti-EpCAM-SMCC-DM1 or anti-EpCAM-PEG4Mal-DM1 at doses of 170, 340, or 680 µg/kg of conjugated DM1.

    • Endpoint Analysis: Tumor volumes were measured over time to assess tumor growth inhibition and regression.[3]

  • Neuroblastoma Xenograft Model (PPTP):

    • Animal Model: PPTP solid tumor xenograft mouse model.

    • Treatment: IMGN901 administered intravenously at a dose of 15 mg/kg, three times a week for six weeks.

    • Endpoint Analysis: Monitoring of tumor growth inhibition.[6]

Mechanism of Action: this compound Induced Apoptosis

The cytotoxic activity of this compound ADCs is driven by the payload's ability to disrupt microtubule dynamics. Upon internalization of the ADC and release of the DM1 payload within the cancer cell, it binds to tubulin, inhibiting its polymerization. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately triggers the intrinsic pathway of apoptosis.

G cluster_adc ADC Action cluster_apoptosis Apoptotic Cascade ADC This compound ADC Receptor Tumor Antigen ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Lysosome Lysosomal Degradation Internalization->Lysosome DM1 Free this compound Lysosome->DM1 Payload Release Tubulin Tubulin DM1->Tubulin Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Bcl2 Bcl-2 Family (e.g., Bax, Bak activation) G2M_Arrest->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Fig. 2: this compound ADC Mechanism of Action.

The signaling cascade involves the activation of pro-apoptotic Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. This, in turn, triggers the formation of the apoptosome and the activation of caspase-9, followed by the executioner caspase-3, culminating in programmed cell death.[2][7][8]

Conclusion

The data from various xenograft models consistently validate the potent anti-tumor activity of this compound-based ADCs. The efficacy of these conjugates can be influenced by factors such as the choice of linker and the expression of resistance mechanisms in the tumor cells. Comparative studies, such as the one between T-DM1 and the auristatin-based ADC PF-06804103, highlight the ongoing evolution of ADC technology and the potential for next-generation payloads and linkers to further enhance therapeutic outcomes. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for the continued development and optimization of ADCs for targeted cancer therapy.

References

A Head-to-Head Comparison of DM1-SMe and MMAE as Antibody-Drug Conjugate Payloads

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antibody-drug conjugates (ADCs) is continually evolving, with the choice of cytotoxic payload being a critical determinant of therapeutic success. Among the most prominent payloads are the microtubule inhibitors DM1 (a maytansinoid derivative) and MMAE (monomethyl auristatin E). This guide provides an objective comparison of DM1-SMe and MMAE, summarizing key performance data and providing detailed experimental methodologies to aid researchers in selecting the optimal payload for their ADC development programs.

Mechanism of Action: Targeting the Microtubule Machinery

Both this compound and MMAE exert their potent cytotoxic effects by disrupting the dynamics of microtubules, essential components of the cellular cytoskeleton. This interference ultimately leads to cell cycle arrest and apoptosis. However, they bind to different sites on tubulin, the building block of microtubules.

  • This compound (Mertansine derivative): A derivative of maytansine, DM1 binds to the maytansine-binding site on tubulin. This binding inhibits the polymerization of tubulin, preventing the formation of microtubules.[1][2]

  • MMAE (Auristatin derivative): A synthetic analog of the natural product dolastatin 10, MMAE binds to the vinca alkaloid-binding site on tubulin, also leading to the inhibition of tubulin polymerization.[1][3]

cluster_DM1 This compound Mechanism cluster_MMAE MMAE Mechanism DM1-ADC DM1-ADC Lysosome_DM1 Lysosome DM1-ADC->Lysosome_DM1 Internalization DM1_Payload DM1 Payload Lysosome_DM1->DM1_Payload Release Tubulin_DM1 Tubulin DM1_Payload->Tubulin_DM1 Binds to Maytansine Site Microtubule_Depolymerization_DM1 Microtubule Depolymerization Tubulin_DM1->Microtubule_Depolymerization_DM1 Inhibits Polymerization Cell_Cycle_Arrest_DM1 G2/M Arrest Microtubule_Depolymerization_DM1->Cell_Cycle_Arrest_DM1 Apoptosis_DM1 Apoptosis Cell_Cycle_Arrest_DM1->Apoptosis_DM1 MMAE-ADC MMAE-ADC Lysosome_MMAE Lysosome MMAE-ADC->Lysosome_MMAE Internalization MMAE_Payload MMAE Payload Lysosome_MMAE->MMAE_Payload Release Tubulin_MMAE Tubulin MMAE_Payload->Tubulin_MMAE Binds to Vinca Site Microtubule_Depolymerization_MMAE Microtubule Depolymerization Tubulin_MMAE->Microtubule_Depolymerization_MMAE Inhibits Polymerization Cell_Cycle_Arrest_MMAE G2/M Arrest Microtubule_Depolymerization_MMAE->Cell_Cycle_Arrest_MMAE Apoptosis_MMAE Apoptosis Cell_Cycle_Arrest_MMAE->Apoptosis_MMAE

Caption: Mechanisms of action for this compound and MMAE ADCs.

Comparative Performance Data

The following tables summarize key quantitative data from comparative studies of this compound and MMAE as ADC payloads. It is important to note that direct comparisons can be influenced by the choice of antibody, linker, and experimental model.

Table 1: In Vitro Cytotoxicity
PayloadCell LineTargetIC50 (nmol/L)Reference
DM1 Karpas 299CD300.06[1]
MMAE Karpas 299CD300.04[1]

Note: IC50 values can vary significantly between different cell lines and ADC constructs.

Table 2: Bystander Effect

The bystander effect, the ability of a payload to kill neighboring antigen-negative tumor cells, is a key differentiator between MMAE and DM1, largely dependent on the linker technology.

PayloadLinker TypeBystander KillingObservationReference
DM1 Non-cleavable (MCC)No significant bystander effectReleased Lys-MCC-DM1 is not cell-permeable.[4]
MMAE Cleavable (vc)Potent bystander effectReleased, cell-permeable MMAE can diffuse to adjacent cells.[4]

A simulation study comparing T-DM1 (non-cleavable linker) and a theoretical T-MMAE (cleavable linker) demonstrated that the MMAE payload reaches a greater number of tumor cells, albeit at a lower concentration per cell, due to its bystander effect.[5]

Table 3: Physicochemical Properties and Stability
PropertyMaytansinoid-based ADC (DM1)Auristatin-based ADC (MMAE)ObservationReference
Hydrophobicity (AlogP of drug-linker) 3.76 (MCC-maytansinoid)4.79 (MC-VC-PAB-MMAE)MMAE-based drug-linker is more hydrophobic.[6]
ADC Hydrophobicity (RP-HPLC) Less hydrophobicMore hydrophobicMaytansinoid-based ADCs show earlier elution times.[6]
Thermal Stability (DSC) Decreased upon conjugationDecreased upon conjugationBoth payloads reduce the thermal stability of the antibody.[6]
Plasma Stability Generally stable, especially with non-cleavable linkers like SMCC.[7]Stability can be influenced by the cleavable linker; some premature release can occur.[8]Linker chemistry is a critical determinant of plasma stability.
Table 4: In Vivo Efficacy

A direct in vivo comparison of anti-CD30 ADCs in a Karpas 299 xenograft model showed:

ADCDoseTumor Growth InhibitionReference
Anti-CD30-MCC-DM1 3 mg/kgSlightly higher than ADCETRIS® at the same dose in the HH model.[1]
ADCETRIS® (Brentuximab Vedotin - MMAE) 3 mg/kgPotent tumor regression.[1]

In L428 and Karpas 299 models, a higher dose of the DM1-ADC was required to achieve the same level of tumor inhibition as the MMAE-ADC.[1]

Table 5: Safety and Toxicology Profiles (Clinical Data)

A meta-analysis of clinical trial data revealed distinct toxicity profiles for ADCs based on their payloads.[9][10]

PayloadCommon Grade 3/4 ToxicitiesReference
DM1 Thrombocytopenia, Hepatic toxicity[9][10]
MMAE Anemia, Neutropenia, Peripheral neuropathy[9][10]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADC payloads.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.

Materials:

  • Target cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC constructs of this compound and MMAE

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the this compound and MMAE ADCs. Remove the culture medium from the wells and add the ADC dilutions. Include untreated cells as a control.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-120 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression model.

Bystander Effect Assay (Co-culture Method)

Objective: To quantify the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.

Materials:

  • Antigen-positive cancer cell line

  • Antigen-negative cancer cell line (stably expressing a fluorescent protein like GFP for easy identification)

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC constructs

  • Flow cytometer or high-content imaging system

Procedure:

  • Co-culture Seeding: Seed a mixture of antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1).

  • ADC Treatment: Treat the co-culture with serial dilutions of the ADCs.

  • Incubation: Incubate the plate for an appropriate duration (e.g., 72-120 hours).

  • Cell Viability Measurement:

    • Flow Cytometry: Harvest the cells and analyze the viability of the GFP-positive (antigen-negative) population using a viability dye (e.g., Propidium Iodide or DAPI).

    • High-Content Imaging: Image the wells and use image analysis software to quantify the number of viable GFP-positive cells.

  • Data Analysis: Determine the percentage of viable antigen-negative cells relative to untreated co-culture controls.

ADC Stability Assay in Plasma

Objective: To assess the stability of the ADC and the rate of payload deconjugation in plasma over time.

Materials:

  • ADC constructs

  • Human or other species' plasma

  • Incubator at 37°C

  • Analytical method for ADC and free payload quantification (e.g., ELISA, LC-MS)

Procedure:

  • Incubation: Incubate the ADC in plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).

  • Sample Preparation: Process the plasma samples to separate the ADC from other plasma proteins and to extract the free payload.

  • Quantification:

    • Intact ADC: Measure the concentration of the intact ADC using an ELISA that detects both the antibody and the payload, or by LC-MS.

    • Free Payload: Quantify the concentration of the released, unconjugated payload using LC-MS/MS.

  • Data Analysis: Plot the concentration of the intact ADC and the free payload over time to determine the stability profile and deconjugation rate.

Start Start ADC_Selection Select ADC Constructs (this compound vs. MMAE) Start->ADC_Selection In_Vitro_Assays In Vitro Characterization ADC_Selection->In_Vitro_Assays Cytotoxicity_Assay Cytotoxicity Assay (IC50 Determination) In_Vitro_Assays->Cytotoxicity_Assay Bystander_Assay Bystander Effect Assay (Co-culture) In_Vitro_Assays->Bystander_Assay Stability_Assay Plasma Stability Assay (Payload Release) In_Vitro_Assays->Stability_Assay In_Vivo_Studies In Vivo Evaluation Cytotoxicity_Assay->In_Vivo_Studies Bystander_Assay->In_Vivo_Studies Stability_Assay->In_Vivo_Studies Efficacy_Study Xenograft Tumor Model (Efficacy) In_Vivo_Studies->Efficacy_Study Toxicity_Study Toxicology Study (Safety Profile) In_Vivo_Studies->Toxicity_Study Data_Analysis Comparative Data Analysis Efficacy_Study->Data_Analysis Toxicity_Study->Data_Analysis Payload_Selection Optimal Payload Selection Data_Analysis->Payload_Selection

Caption: Experimental workflow for comparing ADC payloads.

Conclusion

The selection between this compound and MMAE as an ADC payload is a multifaceted decision that requires careful consideration of the target antigen, tumor microenvironment, and desired therapeutic window.

  • MMAE is a highly potent payload that, when combined with a cleavable linker, can induce a significant bystander effect . This can be advantageous in treating heterogeneous tumors where not all cells express the target antigen. However, this bystander effect can also contribute to off-target toxicities. The clinical toxicity profile of MMAE-based ADCs is often characterized by hematological toxicities and peripheral neuropathy.[4][9][10]

  • This compound , particularly when used with a non-cleavable linker, offers a more targeted approach with a limited bystander effect . This can potentially lead to a better safety profile in certain contexts. The primary clinical toxicities associated with DM1-based ADCs are thrombocytopenia and hepatotoxicity.[4][9][10]

Ultimately, the optimal choice will depend on a thorough preclinical evaluation that weighs the potent, bystander-mediated efficacy of MMAE against the potentially more targeted and tolerable profile of this compound for a given ADC candidate. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers navigating this critical decision in ADC development.

References

A Comparative Analysis of DM1-SMe and DM4 Cytotoxicity for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between cytotoxic payloads is critical for the design of effective antibody-drug conjugates (ADCs). This guide provides a comparative analysis of two prominent maytansinoid derivatives, DM1-SMe and DM4, focusing on their cytotoxic properties and mechanisms of action, supported by experimental data and detailed protocols.

Maytansinoids, such as DM1 and DM4, are potent microtubule-targeting agents that induce mitotic arrest and subsequent apoptosis in cancer cells.[1][2] Their high cytotoxicity makes them ideal payloads for ADCs, which are designed to deliver these potent molecules specifically to tumor cells, thereby minimizing systemic toxicity.[2] This comparison focuses on the S-methylated forms (this compound and DM4-SMe), which are stable, cell-permeable derivatives often used in preclinical studies.[1]

Comparative Cytotoxicity: In Vitro Data

While both this compound and DM4 are highly potent cytotoxic agents, their activity can vary across different cancer cell lines. A pivotal study demonstrated that the S-methylated metabolites of both DM1 and DM4 were more potent than the parent compound, maytansine, against a panel of human carcinoma cell lines.[3]

A direct comparison of the half-maximal inhibitory concentration (IC50) values for the inhibition of microtubule assembly in vitro showed that S-methyl DM4 (IC50 = 1.7 ± 0.4 μmol/L) was more potent than S-methyl DM1 (IC50 = 4 ± 0.1 μmol/L).[1][4] However, in cell-based assays, the relative potency can be influenced by factors such as cell permeability and efflux pump susceptibility.

For instance, in the COLO 205 colon cancer cell line, maytansine and its derivative DM1SMe exhibited potent cytotoxicity.[5] It is important to note that direct, side-by-side IC50 comparisons in a broad panel of cancer cell lines are not always readily available in single publications, necessitating careful consideration of data from various sources.

Table 1: Comparative in Vitro Activity of Maytansinoid Derivatives

CompoundAssayCell Line/TargetIC50Reference
S-methyl DM1 Microtubule Assembly InhibitionTubulin4 ± 0.1 μmol/L[1][4]
S-methyl DM4 Microtubule Assembly InhibitionTubulin1.7 ± 0.4 μmol/L[1][4]
Maytansine In vitro cytotoxicityCOLO 205Not specified[5]
DM1SMe In vitro cytotoxicityCOLO 205Not specified[5]

Note: The available data for direct comparison of this compound and DM4 IC50 values across a wide range of cancer cell lines is limited. The table reflects data on their direct impact on microtubule assembly and mentions their potent cytotoxicity in a specific cell line.

Mechanism of Action: Inducing Apoptosis through Microtubule Disruption

Both this compound and DM4 exert their cytotoxic effects by inhibiting the polymerization of tubulin, a critical component of microtubules.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death, or apoptosis.[6]

The signaling cascade leading to apoptosis involves the activation of the c-Jun N-terminal kinase (JNK) pathway. This is followed by the phosphorylation of the anti-apoptotic protein Bcl-2, which inactivates its protective function. The subsequent disruption of the mitochondrial membrane potential leads to the release of cytochrome c and the activation of a cascade of caspases, the executioners of apoptosis.

G cluster_0 Cellular Entry and Payload Release cluster_1 Microtubule Disruption and Mitotic Arrest cluster_2 Apoptosis Signaling Pathway ADC Antibody-Drug Conjugate (ADC) Endosome Endosome ADC->Endosome Receptor-mediated endocytosis Lysosome Lysosome Endosome->Lysosome Payload This compound / DM4 Lysosome->Payload Linker cleavage Tubulin Tubulin Payload->Tubulin Inhibits polymerization Microtubules Microtubules MitoticArrest G2/M Phase Arrest Microtubules->MitoticArrest JNK JNK Activation MitoticArrest->JNK Bcl2 Bcl-2 Phosphorylation (Inactivation) JNK->Bcl2 Mito Mitochondrial Disruption Bcl2->Mito Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 1. Signaling pathway of DM1/DM4-induced cytotoxicity.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines and determining their IC50 values.

Materials:

  • Cancer cell lines of interest

  • This compound and DM4

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and DM4 in complete culture medium. Remove the existing medium from the cells and add the medium containing the various concentrations of the compounds. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO).

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72-96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

G start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate overnight seed->incubate1 treat Treat with serial dilutions of this compound/DM4 incubate1->treat incubate2 Incubate for 72-96 hours treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Add solubilization buffer incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate IC50 values read->analyze end End analyze->end

Figure 2. Workflow for in vitro cytotoxicity (MTT) assay.

Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin

  • Tubulin polymerization buffer (e.g., G-PEM buffer containing GTP)

  • This compound and DM4

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Preparation: Prepare solutions of this compound and DM4 at various concentrations in polymerization buffer. Keep all reagents on ice.

  • Reaction Setup: In a pre-chilled 96-well plate, add the tubulin solution to the wells containing the different concentrations of the compounds or a vehicle control.

  • Initiation of Polymerization: Transfer the plate to a microplate reader pre-warmed to 37°C to initiate tubulin polymerization.

  • Kinetic Measurement: Measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). The increase in absorbance is proportional to the amount of microtubule polymer formed.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. The rate and extent of polymerization in the presence of the compounds can be compared to the control to determine their inhibitory effects.

Conclusion

Both this compound and DM4 are highly potent cytotoxic agents that function by disrupting microtubule dynamics, leading to mitotic arrest and apoptosis. While S-methyl DM4 shows greater potency in inhibiting tubulin polymerization in a cell-free system, the comparative cytotoxicity in various cancer cell lines can be influenced by multiple factors. The choice between DM1 and DM4 as an ADC payload may depend on the specific cancer type, the target antigen, and the desired therapeutic window. Further head-to-head preclinical studies across a broader range of cancer models are needed to fully elucidate the nuanced differences in their cytotoxic profiles. The provided experimental protocols offer a framework for researchers to conduct such comparative analyses in their own laboratories.

References

Unveiling the Potency of DM1-SMe: A Comparative Guide to its Tubulin Binding Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of DM1-SMe's mechanism of action with other tubulin-targeting agents. Through a detailed examination of its tubulin binding affinity and cytotoxic effects, supported by experimental data and protocols, this document serves as a critical resource for understanding the therapeutic potential of this potent microtubule inhibitor.

This compound, a thiol-containing maytansinoid, exerts its potent cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division and intracellular transport. This guide delves into the specifics of its interaction with tubulin, the fundamental protein subunit of microtubules, and benchmarks its performance against other well-established microtubule-targeting agents.

Comparative Analysis of Tubulin-Binding Agents

The efficacy of microtubule inhibitors is intrinsically linked to their affinity for tubulin and their subsequent impact on microtubule polymerization and dynamics. The following tables summarize the tubulin binding affinities and cytotoxic potencies of this compound in comparison to other widely used agents.

Table 1: Tubulin Binding Affinities

CompoundDissociation Constant (Kd)Target Site on Tubulin
This compound ~0.93 µM (to soluble tubulin)[1][2]Maytansine Site on β-tubulin
~0.1 µM (high-affinity sites on microtubules)[1][3]
Maytansine ~0.86 µM[1][2]Maytansine Site on β-tubulin
Vinblastine ~0.54 µM (high-affinity)[4]Vinca Alkaloid Site on β-tubulin
~1.9 µM (high-affinity sites on microtubules)[1]
Paclitaxel (Taxol) ~10 nM[5]Taxane Site on β-tubulin

Table 2: In Vitro Cytotoxicity (IC50 Values)

CompoundMCF-7 (Breast Cancer)COLO 205 (Colon Cancer)HCT-15 (Colon Cancer)UO-31 (Renal Cancer)
This compound ~330 pM[6]---
Maytansine ~710 pM[6]IC50 not specified, but less potent than in COLO 205 MDR cells[7]IC50 not specified, but cytotoxicity enhanced with MDR1 inhibitor[7]IC50 not specified, but cytotoxicity enhanced with MDR1 inhibitor[7]
Vinblastine ~0.68 nM[8]17-fold less potent in MDR variant[7]Cytotoxicity enhanced with MDR1 inhibitor[7]Cytotoxicity enhanced with MDR1 inhibitor[7]
Paclitaxel -13-fold less potent in MDR variant[7]Cytotoxicity enhanced with MDR1 inhibitor[7]Cytotoxicity enhanced with MDR1 inhibitor[7]

Note: IC50 values can vary significantly depending on the cell line and experimental conditions.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of tubulin binding data, detailed experimental protocols are essential. Below are methodologies for two common assays used to characterize the interaction of compounds like this compound with tubulin.

Fluorescence-Based Tubulin Binding Assay

This assay measures the quenching of intrinsic tryptophan fluorescence of tubulin upon ligand binding to determine the binding affinity.

Materials:

  • Purified tubulin protein

  • This compound or other test compounds

  • PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)

  • Fluorometer

Protocol:

  • Prepare a stock solution of tubulin in PEM buffer.

  • Prepare serial dilutions of the test compound (e.g., this compound) in PEM buffer.

  • In a quartz cuvette, mix a fixed concentration of tubulin (e.g., 3 µM) with varying concentrations of the test compound.[2]

  • Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45 minutes) to allow binding to reach equilibrium.[2]

  • Measure the intrinsic tryptophan fluorescence of tubulin. The excitation wavelength is typically set at 295 nm and the emission is scanned from 310 to 400 nm.

  • The fluorescence intensity will decrease as the concentration of the binding ligand increases.

  • The dissociation constant (Kd) can be calculated by fitting the fluorescence quenching data to a binding isotherm equation.

Microtubule Co-sedimentation Assay

This assay is used to determine the binding of a compound to polymerized microtubules.

Materials:

  • Purified tubulin protein

  • GTP (Guanosine triphosphate)

  • Taxol (for microtubule stabilization)

  • Test compound (e.g., this compound)

  • Cushion buffer (e.g., PEM buffer with 60% glycerol)

  • Ultracentrifuge

  • SDS-PAGE equipment

Protocol:

  • Polymerize tubulin into microtubules by incubating with GTP at 37°C.

  • Stabilize the microtubules with a saturating concentration of Taxol.

  • Incubate the stabilized microtubules with various concentrations of the test compound.

  • Layer the mixture onto a cushion buffer in an ultracentrifuge tube.

  • Centrifuge at high speed (e.g., 100,000 x g) to pellet the microtubules and any bound compound.

  • Carefully separate the supernatant (containing unbound compound) and the pellet (containing microtubules and bound compound).

  • Analyze the amount of the compound in the supernatant and pellet fractions using appropriate methods (e.g., radioactivity if using a radiolabeled compound, or by observing the amount of tubulin in the pellet via SDS-PAGE).

  • The amount of bound compound can be quantified and used to determine the binding affinity.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the experimental process and the molecular mechanism of this compound, the following diagrams have been generated using Graphviz.

G Experimental Workflow: Tubulin Co-sedimentation Assay cluster_prep Preparation cluster_binding Binding cluster_separation Separation cluster_analysis Analysis tubulin Purified Tubulin gtp Add GTP tubulin->gtp polymerization Incubate at 37°C (Microtubule Polymerization) gtp->polymerization taxol Add Taxol (Stabilization) polymerization->taxol compound Add this compound taxol->compound incubation Incubate compound->incubation layer Layer on Cushion Buffer incubation->layer centrifuge Ultracentrifugation layer->centrifuge separate Separate Supernatant and Pellet centrifuge->separate supernatant Analyze Supernatant (Unbound this compound) separate->supernatant pellet Analyze Pellet (Tubulin + Bound this compound) separate->pellet

Caption: Workflow of a tubulin co-sedimentation assay.

G This compound Mechanism of Action DM1_SMe This compound Tubulin β-Tubulin DM1_SMe->Tubulin Binds to Maytansine site Disruption Suppression of Microtubule Dynamics DM1_SMe->Disruption Microtubule Microtubule Dynamics (Polymerization/Depolymerization) Tubulin->Microtubule Essential for Microtubule->Disruption is inhibited by MitoticArrest Mitotic Arrest (G2/M Phase) Disruption->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Caspase Caspase-3 Activation Apoptosis->Caspase PARP PARP Cleavage Caspase->PARP

Caption: Signaling pathway of this compound-induced apoptosis.

Mechanism of Action of this compound

This compound, a derivative of the potent microtubule inhibitor maytansine, exerts its anticancer activity by targeting tubulin.[6] It binds to the maytansine site on β-tubulin, a distinct site from that of other agents like vinca alkaloids and taxanes.[9] This binding event has profound consequences on microtubule dynamics.

Instead of causing large-scale depolymerization at low concentrations, this compound potently suppresses the dynamic instability of microtubules.[6] This means it inhibits both the growth and shortening phases of microtubules, effectively freezing them in a static state. This suppression of microtubule dynamics is critical for proper mitotic spindle formation and function during cell division.

The disruption of the mitotic spindle leads to cell cycle arrest in the G2/M phase.[6] Unable to proceed through mitosis, the cancer cells ultimately undergo programmed cell death, or apoptosis. This apoptotic process is often characterized by the activation of key executioner proteins such as caspase-3 and the cleavage of poly (ADP-ribose) polymerase (PARP).[10]

References

Cross-Validation of DM1-SMe IC50 Values: A Comparative Guide to Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values of the potent microtubule inhibitor, DM1-SMe, across various in vitro cytotoxicity assays. Understanding the nuances of these assays and their potential for variability is crucial for the accurate assessment of this cytotoxic agent's potency and for making informed decisions in drug development.

This compound, a derivative of the maytansinoid DM1, is a key payload in the development of antibody-drug conjugates (ADCs). Its high cytotoxicity, with IC50 values typically in the nanomolar range, necessitates robust and reproducible methods for its evaluation. However, the IC50 value of a compound is not an absolute constant; it can be significantly influenced by the experimental methodology employed. This guide aims to shed light on these differences by presenting available data, detailing experimental protocols, and illustrating the underlying principles of common cytotoxicity assays.

Comparative IC50 Data for DM1 and T-DM1

While direct head-to-head comparative studies of this compound across multiple assay platforms are limited in the public domain, we can compile and compare IC50 values for DM1 and the well-characterized ADC, Trastuzumab emtansine (T-DM1), which utilizes the DM1 payload. It is important to note that this compound is reported to be approximately 3 to 10-fold more potent than its parent compound, maytansine. The data presented below, collated from various studies, highlights the range of reported IC50 values and underscores the importance of considering the specific cell line and assay when interpreting these values.

CompoundCell LineAssay TypeReported IC50 (nM)
T-DM1 MDA-MB-361 (Parental)MTT Assay~0.2 nM
T-DM1 SK-BR-3Not Specified0.047 - 0.12 nM
DM1 SK-BR-3Not Specified0.2 - 2 nM
DM1 SKOV3Not SpecifiedNot Specified

Note: The IC50 values are highly dependent on the specific experimental conditions, including cell density, incubation time, and reagent concentrations. The data in this table is for comparative purposes and is derived from multiple sources.

Experimental Protocols for Key Cytotoxicity Assays

The accurate determination of IC50 values is contingent on standardized and well-documented experimental protocols. Below are detailed methodologies for three commonly used cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

Similar to the MTT assay, the XTT assay measures the reduction of a tetrazolium salt to a colored formazan product. A key difference is that the formazan product of XTT is water-soluble, eliminating the need for a solubilization step.

Protocol:

  • Cell Seeding and Compound Treatment: Follow the same procedure as for the MTT assay.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition: Add the prepared XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, or until a sufficient color change is observed.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of 450-500 nm.

  • Data Analysis: Calculate cell viability and determine the IC50 value as described for the MTT assay.

CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a homogeneous method that quantifies the amount of ATP present, which is an indicator of metabolically active cells. The assay utilizes a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP.

Protocol:

  • Cell Seeding and Compound Treatment: Follow the same procedure as for the MTT assay.

  • Reagent Equilibration: Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.

  • Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and allow the luminescent signal to stabilize for 10 minutes.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate cell viability based on the luminescent signal relative to the control and determine the IC50 value.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the biological context of this compound's action, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plate overnight_incubation Overnight Incubation cell_seeding->overnight_incubation cell_treatment Cell Treatment overnight_incubation->cell_treatment dm1_sme_dilution This compound Serial Dilution dm1_sme_dilution->cell_treatment incubation_period Incubation (e.g., 72h) cell_treatment->incubation_period reagent_addition Add Assay Reagent (MTT, XTT, or CellTiter-Glo) incubation_period->reagent_addition incubation_assay Assay Incubation reagent_addition->incubation_assay measurement Measure Signal (Absorbance or Luminescence) incubation_assay->measurement data_normalization Normalize to Control measurement->data_normalization dose_response_curve Plot Dose-Response Curve data_normalization->dose_response_curve ic50_determination Determine IC50 dose_response_curve->ic50_determination

Caption: General workflow for determining the IC50 value of this compound.

signaling_pathway cluster_cell Cancer Cell dm1_sme This compound tubulin Tubulin Dimers dm1_sme->tubulin Binds to microtubule Microtubule dm1_sme->microtubule Inhibits Dynamics tubulin->microtubule Polymerization microtubule->tubulin Depolymerization mitotic_spindle Mitotic Spindle microtubule->mitotic_spindle Forms mitotic_arrest Mitotic Arrest mitotic_spindle->mitotic_arrest Disruption leads to apoptosis Apoptosis mitotic_arrest->apoptosis Induces

Validating the Specificity of DM1-SMe Based ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the specificity of antibody-drug conjugates (ADCs) based on the maytansinoid payload, DM1-SMe. Objective comparisons with alternative ADC technologies, supported by experimental data, are presented to aid researchers in the design and execution of robust validation studies.

Executive Summary

The therapeutic efficacy of an antibody-drug conjugate (ADC) is critically dependent on its specificity for the target antigen, which ensures the delivery of the cytotoxic payload to cancer cells while minimizing off-target toxicity. This compound, a potent microtubule inhibitor, is a widely used payload in ADC development. Validating the specificity of this compound based ADCs is a multi-faceted process involving a series of in vitro and in vivo experiments. This guide outlines key assays, presents comparative data for different ADC payloads, and provides detailed experimental protocols to assist researchers in this critical aspect of ADC development.

Data Presentation

Table 1: Comparative in vitro cytotoxicity of different ADC payloads
PayloadTarget Cell LineIC50 (nM)Non-Target Cell LineIC50 (nM)Reference
This compound SK-BR-3 (HER2+)0.014U-87MG (HER2-)>1000[1]
This compound NCI-N87 (HER2+)~1MCF7 (HER2-)>100[2]
MMAE HPAF-II (TF+)~0.1PSN-1 (TF-)>100[3]
DXd HPAF-II (TF+)~5PSN-1 (TF-)>100[3]
DM1 COLO 205~0.08COLO 205MDR~0.64[4]
MMAE BT-474 (HER2+)~0.01MDA-MB-468 (HER2-)~10[5]

Note: IC50 values can vary depending on the specific antibody, linker, and experimental conditions.

Table 2: Comparison of Bystander Effect for Different ADC Payloads
ADCPayloadLinker TypeBystander Killing of HER2- Cells (in co-culture with HER2+ cells)Reference
T-DM1 DM1Non-cleavable (SMCC)No significant effect[1][6][7]
T-DXd DXdCleavable (tetrapeptide)Significant cytotoxicity[1]
DS8201a DXdCleavableSignificant cytotoxicity[6][7]
Trastuzumab-vc-MMAE MMAECleavable (vc)Significant cytotoxicity[2]

Mandatory Visualizations

Signaling Pathway

HER2_Signaling_Pathway HER2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER3 HER3 HER2->HER3 Dimerization Ras Ras HER2->Ras Activation PI3K PI3K HER3->PI3K Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: HER2 signaling pathway leading to cell proliferation and survival.

Experimental Workflow

ADC_Specificity_Workflow Experimental Workflow for ADC Specificity Validation cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Cytotoxicity Cytotoxicity Assay (Target vs. Non-Target Cells) Bystander Bystander Killing Assay (Co-culture) Cytotoxicity->Bystander Internalization Internalization Assay (Flow Cytometry/Microscopy) Bystander->Internalization Decision1 Proceed to In Vivo? Internalization->Decision1 Xenograft Tumor Growth Inhibition (Xenograft Model) End Validated Specificity Xenograft->End Start ADC Candidate Start->Cytotoxicity Decision1->Xenograft Yes Decision1->Start No (Re-engineer)

Caption: Workflow for validating ADC specificity.

Logical Relationships

ADC_Specificity_Factors Key Factors Influencing ADC Specificity cluster_antibody Antibody Properties cluster_linker Linker Characteristics cluster_payload Payload Properties Specificity ADC Specificity AntigenBinding Antigen Binding Affinity & Selectivity AntigenBinding->Specificity InternalizationRate Internalization Rate InternalizationRate->Specificity LinkerStability Linker Stability (Cleavable vs. Non-cleavable) LinkerStability->Specificity PayloadPotency Payload Potency PayloadPotency->Specificity MembranePermeability Membrane Permeability (Bystander Effect) MembranePermeability->Specificity

Caption: Factors influencing ADC specificity.

Experimental Protocols

In Vitro Cytotoxicity Assay

Objective: To determine the potency and target-specificity of the this compound ADC.

Methodology:

  • Cell Culture: Culture target antigen-positive (e.g., SK-BR-3 for HER2) and antigen-negative (e.g., U-87MG) cell lines in appropriate media.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the this compound ADC and a non-targeting control ADC. Add the ADCs to the cells and incubate for 72-120 hours.

  • Viability Assessment: Measure cell viability using a suitable assay, such as MTT or CellTiter-Glo®.

  • Data Analysis: Calculate the IC50 values (the concentration of ADC that inhibits cell growth by 50%) for both cell lines. A significant difference in IC50 between the target and non-target cells indicates specificity.[8][9]

Bystander Killing Assay (Co-culture Method)

Objective: To assess the ability of the ADC's payload to kill neighboring antigen-negative cells.

Methodology:

  • Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) for easy identification.

  • Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3).

  • ADC Treatment: Treat the co-culture with the this compound ADC and a control ADC (e.g., one with a non-cleavable linker like T-DM1) for 72-96 hours.[6]

  • Imaging and Analysis: Use high-content imaging or flow cytometry to quantify the viability of the fluorescently labeled antigen-negative cells. A decrease in the viability of the antigen-negative cells in the presence of the test ADC indicates a bystander effect.[2][6]

Internalization Assay (Flow Cytometry)

Objective: To quantify the rate and extent of ADC internalization into target cells.

Methodology:

  • Cell Preparation: Harvest target antigen-positive cells and resuspend them in a suitable buffer.

  • ADC Incubation: Incubate the cells with a fluorescently labeled this compound ADC at 4°C for 30-60 minutes to allow for surface binding.

  • Internalization Induction: Shift the temperature to 37°C to initiate internalization and incubate for various time points (e.g., 0, 1, 4, 24 hours).

  • Quenching of Surface Fluorescence: Add a quenching agent (e.g., trypan blue or an anti-fluorophore antibody) to extinguish the fluorescence of the non-internalized ADC on the cell surface.[10]

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the internalized fluorescence signal. An increase in fluorescence intensity over time indicates ADC internalization.[11][12][13]

In Vivo Tumor Growth Inhibition Study (Xenograft Model)

Objective: To evaluate the anti-tumor efficacy and specificity of the this compound ADC in a living organism.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously implant antigen-positive tumor cells into the flanks of the mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[14][15]

  • Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC, this compound ADC). Administer the treatments intravenously at a predetermined dose and schedule.[16]

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis). Compare the tumor growth inhibition between the different treatment groups to assess the in vivo efficacy and specificity of the ADC.[14][15][17]

Conclusion

The validation of a this compound based ADC's specificity is a rigorous process that requires a combination of well-designed in vitro and in vivo experiments. The assays outlined in this guide provide a robust framework for assessing the key attributes of an ADC that contribute to its targeted therapeutic effect. By systematically evaluating cytotoxicity, bystander effects, internalization, and in vivo efficacy, researchers can gain a comprehensive understanding of their ADC's specificity and make informed decisions for further development. The comparative data and detailed protocols provided herein serve as a valuable resource for scientists and drug developers working to advance the next generation of targeted cancer therapies.

References

Benchmarking DM1-SMe: A Comparative Guide to Tubulin Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the microtubular inhibitor DM1-SMe against other prominent tubulin-targeting agents. This document synthesizes experimental data to benchmark performance, offering a clear comparison of cytotoxic activity and mechanistic profiles.

This compound, a derivative of the potent antimitotic agent maytansine, is a key component in antibody-drug conjugates (ADCs) designed for targeted cancer therapy.[1] Like other tubulin inhibitors, its mechanism of action centers on the disruption of microtubule dynamics, which are crucial for cell division, leading to cell cycle arrest and apoptosis.[1][2] This guide will compare this compound with established tubulin inhibitors, including vinca alkaloids (vincristine, vinblastine), taxanes (paclitaxel), eribulin, and colchicine, providing a framework for evaluating their potential in research and drug development.

Performance Comparison: Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values of this compound and other tubulin inhibitors across a range of cancer cell lines, demonstrating their cytotoxic efficacy. It is important to note that IC50 values can vary significantly depending on the cell line and experimental conditions.

Tubulin InhibitorCancer Cell LineIC50 ValueCitation(s)
This compound Panel of human tumor cell lines0.003 - 0.01 nM[3]
MCF7 (Breast)330 pM (for mitotic arrest)[4]
Maytansine MCF7 (Breast)710 pM (for mitotic arrest)[4]
Vincristine A549 (Lung)40 nM[5]
MCF-7 (Breast)5 nM[5]
HeLa (Cervical)37 nM (effective diffusion)[6]
Vinblastine A549 (Lung)2.36 µM[7]
MCF-7 (Breast)0.68 nM[8]
A2780 (Ovarian)3.92–5.39 nM[9]
Paclitaxel (Taxol) Human tumor cell lines2.5 - 7.5 nM[10]
MDA-MB-231 (Breast)0.3 µM[11]
SK-BR-3 (Breast)4 µM[11]
HeLa (Cervical)14 nM (effective diffusion)[6]
Eribulin Hematologic cancer cell lines0.13 - 12.12 nM[1]
HeLa (Cervical)1.58 nM[12]
FaDu (Pharyngeal)0.7 nM[12]
Colchicine BT-12 (Brain)0.016 µM[13]
BT-16 (Brain)0.056 µM[13]
A549 (Lung)3.9 nM[14]

Mechanisms of Action: A Comparative Overview

Tubulin inhibitors are broadly classified as either microtubule-destabilizing or -stabilizing agents.[15] this compound, along with maytansine, vinca alkaloids, and colchicine, falls into the category of destabilizing agents, which inhibit tubulin polymerization.[13][16] In contrast, taxanes like paclitaxel are stabilizing agents that promote microtubule assembly and prevent their disassembly.[15] Eribulin, while being a microtubule depolymerizing agent, has a distinct mechanism of action.[16]

Inhibitor ClassRepresentative DrugsPrimary Mechanism of ActionEffect on MicrotubulesBinding Site
Maytansinoids This compound, MaytansineInhibits tubulin polymerization and suppresses microtubule dynamics.[1][5]DestabilizationMaytansine site[17]
Vinca Alkaloids Vincristine, VinblastineBinds to β-tubulin and suppresses microtubule dynamics, leading to the destruction of mitotic spindles at high concentrations.[1][13]DestabilizationVinca alkaloid site[10]
Taxanes PaclitaxelBinds to the interior of the β-microtubule chain, promoting tubulin polymerization and stabilizing microtubules.[2][18]StabilizationTaxane site[15]
Halichondrins EribulinInhibits the growth phase of microtubules without affecting the shortening phase.[16]DestabilizationUnique site on β-tubulin[16]
Colchicine Site Binders ColchicineBinds to the colchicine binding site on β-tubulin, inhibiting microtubule polymerization.[19]DestabilizationColchicine site[19]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are standardized methodologies for key assays used to evaluate tubulin inhibitors.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment: Treat cells with a range of concentrations of the tubulin inhibitor (e.g., this compound) and a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 72 hours).

  • MTT Addition: Add 5 mg/mL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 N HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm or 620 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Cell Cycle Analysis (Flow Cytometry)

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with the tubulin inhibitor at the desired concentration and for the appropriate time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the DNA dye.

  • Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Tubulin Polymerization Assay (Turbidimetric)

This assay directly measures the effect of a compound on the in vitro assembly of microtubules.

  • Reaction Setup: In a temperature-controlled spectrophotometer, prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., PEM buffer), and GTP.

  • Compound Addition: Add the tubulin inhibitor at various concentrations or a vehicle control to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.

  • Turbidity Measurement: Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.

  • Data Analysis: Plot the absorbance as a function of time to generate polymerization curves. Calculate the rate and extent of polymerization to determine the inhibitory effect of the compound.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

General Mechanism of Tubulin Inhibitors cluster_destabilizers Microtubule Destabilizing Agents cluster_stabilizers Microtubule Stabilizing Agents DM1_SMe This compound Tubulin αβ-Tubulin Dimers DM1_SMe->Tubulin Inhibit Polymerization Vinca Vinca Alkaloids Vinca->Tubulin Inhibit Polymerization Colchicine Colchicine Colchicine->Tubulin Inhibit Polymerization Taxanes Taxanes Microtubule Microtubules Taxanes->Microtubule Inhibit Depolymerization Tubulin->Microtubule Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action for tubulin inhibitors.

Cytotoxicity Assay Workflow (MTT) Start Seed Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with Tubulin Inhibitor Incubate1->Treat Incubate2 Incubate (e.g., 72h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Add Solubilization Buffer Incubate3->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for determining cytotoxicity.

Cell Cycle Analysis Workflow Start Treat Cells with Inhibitor Harvest Harvest and Wash Cells Start->Harvest Fix Fix with Cold Ethanol Harvest->Fix Stain Stain with PI and RNase A Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Result Quantify Cell Cycle Phases Analyze->Result

Caption: Workflow for cell cycle analysis.

Resistance to Tubulin Inhibitors

A significant challenge in the clinical use of tubulin inhibitors is the development of drug resistance. The most common mechanism is the overexpression of efflux pumps, such as P-glycoprotein (P-gp), which actively transport the drugs out of the cancer cells.[10] This mechanism affects both taxanes and vinca alkaloids.[10] Other resistance mechanisms include alterations in tubulin isotypes, particularly the overexpression of βIII-tubulin, which has been associated with taxane resistance, and mutations in the tubulin genes that alter drug binding.[10][20] Some newer agents, like epothilones, are less affected by P-gp-mediated resistance.[10] Understanding these resistance mechanisms is crucial for the development of next-generation tubulin inhibitors and combination therapies to overcome them.

References

A Comparative Guide to Linker Technologies for DM1-SMe Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of an Antibody-Drug Conjugate (ADC) are critically dependent on the linker connecting the monoclonal antibody (mAb) to the cytotoxic payload. For the potent maytansinoid payload DM1, a derivative of maytansine, the choice of linker dictates the ADC's stability in circulation, its drug-release mechanism, and its overall therapeutic window. This guide provides a comparative analysis of common linker technologies used for conjugating DM1 (often via its thiol-containing form, following reduction of DM1-SMe), supported by experimental data to inform rational ADC design.

Overview of Linker Technologies

Linkers are broadly categorized into two main types: cleavable and non-cleavable.[1] The choice between them depends on the desired mechanism of action, the target antigen, and the tumor microenvironment.[1][2]

  • Non-Cleavable Linkers: These linkers, such as succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) or maleimidocaproyl (MC), form a stable bond between the antibody and the drug.[2][3] The release of the cytotoxic payload relies on the complete proteolytic degradation of the antibody within the lysosome of the target cancer cell.[3][4] This process releases the drug with an attached amino acid residue from the antibody.

    • Advantage: High plasma stability, which minimizes off-target toxicity and can lead to a wider therapeutic window.[1][3]

    • Disadvantage: The released payload-linker-amino acid metabolite is often less cell-permeable, which can limit the "bystander effect"—the killing of adjacent antigen-negative tumor cells.[4]

  • Cleavable Linkers: These are designed to be stable in systemic circulation but are cleaved by specific triggers prevalent inside the target cell or within the tumor microenvironment.[2]

    • Disulfide Linkers (e.g., SPP, SPDB): These are cleaved in the reducing environment of the cell's cytosol, where glutathione concentrations are significantly higher than in the bloodstream.[2][5] The rate of cleavage can be modulated by adjusting the steric hindrance around the disulfide bond.[2]

    • Peptide Linkers (e.g., Val-Cit): Cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[4]

    • Hydrazone Linkers: These are acid-labile and are designed to release the payload in the acidic environment of endosomes and lysosomes.[2]

  • Hydrophilic Linkers: The hydrophobic nature of DM1 can lead to ADC aggregation, particularly at high drug-to-antibody ratios (DAR).[6][7] Incorporating hydrophilic moieties, such as polyethylene glycol (PEG) or charged sulfonate groups, into the linker can mitigate this issue, improve pharmacokinetics, and in some cases, help overcome multidrug resistance (MDR).[6][8][9]

Comparative Performance Data

The selection of a linker has a profound impact on the ADC's performance, as demonstrated by in vitro and in vivo experimental data.

Table 1: In Vitro Cytotoxicity of Anti-EpCAM-DM1 ADCs with Different Linkers

Cell Line MDR1 Expression Linker IC50 (mol/L) Reference
HCT-15 Positive SMCC 3.0 x 10⁻¹⁰ [8]
HCT-15 Positive PEG₄Mal 3.0 x 10⁻¹¹ [8]
COLO 205 Negative SMCC 1.0 x 10⁻¹¹ [8]
COLO 205 Negative PEG₄Mal 1.0 x 10⁻¹¹ [8]
COLO 205MDR Positive SMCC 1.0 x 10⁻¹⁰ [8]

| COLO 205MDR | Positive | PEG₄Mal | 2.0 x 10⁻¹¹ |[8] |

Summary: The hydrophilic PEG₄Mal linker demonstrated significantly improved potency (a 10-fold lower IC50) compared to the more hydrophobic SMCC linker in MDR1-positive HCT-15 cells.[8] This suggests that the metabolite of the PEG-containing ADC is a poorer substrate for the MDR1 efflux pump, leading to higher intracellular accumulation and cytotoxicity.[8] In MDR1-negative cells, both linkers performed similarly.

Table 2: In Vivo Efficacy of Anti-EpCAM-DM1 ADCs in Xenograft Models

Xenograft Model Linker DM1 Dose (µg/kg) Outcome Reference
HCT-15 (MDR1-positive) SMCC 680 Tumor growth delay [8]
HCT-15 (MDR1-positive) PEG₄Mal 680 Complete tumor regressions [8]
COLO 205 (MDR1-negative) SMCC 680 Significant tumor regression [8]

| COLO 205 (MDR1-negative) | PEG₄Mal | 680 | More efficacious than SMCC |[8] |

Summary: In vivo results mirror the in vitro findings. The anti-EpCAM-PEG₄Mal-DM1 conjugate was markedly more effective in eradicating MDR1-expressing human xenograft tumors than the SMCC-linked version.[8] A single dose led to complete tumor regressions in the HCT-15 model, highlighting the improved therapeutic index conferred by the hydrophilic linker.[8]

Key Experimental Workflows and Mechanisms

Visualizing the processes involved in ADC development and action is crucial for understanding the impact of linker choice.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC ADC Receptor Tumor Antigen (e.g., HER2, EpCAM) ADC->Receptor 1. Binding Endosome Endosome (pH drop) Receptor->Endosome Internalization Lysosome Lysosome (Proteases) Endosome->Lysosome Trafficking Metabolite Lys-Linker-DM1 (Non-cleavable) or Free DM1 (Cleavable) Lysosome->Metabolite Antibody Degradation / Linker Cleavage Tubulin Microtubule Dynamics Apoptosis Mitotic Arrest & Apoptosis Tubulin->Apoptosis DM1 Released DM1 DM1->Tubulin Inhibition Metabolite->DM1 Linker_Evaluation_Workflow cluster_synthesis Phase 1: ADC Construction cluster_invitro Phase 2: In Vitro Evaluation cluster_invivo Phase 3: In Vivo Evaluation A Linker Synthesis (e.g., SMCC, PEG-Mal) B Conjugation to mAb (via reduced disulfides) A->B C Purification & Characterization (SEC, HIC, MS) B->C D Plasma Stability Assay (LC-MS) C->D E Cytotoxicity Assay (IC50 determination) C->E F Binding Assay (ELISA, SPR) C->F G Pharmacokinetics (PK) Study in Mice D->G E->G H Xenograft Efficacy Study (Tumor Growth Inhibition) G->H I Data Analysis & Linker Selection H->I Linker_Properties_Impact cluster_properties Linker Properties cluster_metrics ADC Performance Metrics P1 Stability M1 Therapeutic Window P1->M1 Increases M3 Off-Target Toxicity P1->M3 Decreases M5 Pharmacokinetics (PK) P1->M5 Improves P2 Cleavage Mechanism M2 In Vivo Efficacy P2->M2 Impacts M4 Bystander Effect P2->M4 Enables (if cleavable) P3 Hydrophilicity P3->M2 Can Enhance (vs. MDR) P3->M5 Improves M6 Aggregation P3->M6 Reduces

References

Safety Operating Guide

Navigating the Safe Disposal of DM1-SMe: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent cytotoxic compounds like DM1-SMe is a critical component of laboratory safety and regulatory compliance. This compound, a maytansinoid derivative, requires stringent procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step information for the safe disposal of this compound, ensuring a secure and compliant laboratory environment.

Core Principles of this compound Waste Management

This compound is classified as a cytotoxic agent and is harmful if swallowed. It is also very toxic to aquatic life with long-lasting effects.[1] Therefore, the primary principle of its waste management is to prevent exposure and environmental release.[1] This is achieved through strict containment, proper personal protective equipment (PPE), and disposal through a licensed hazardous waste contractor, typically via high-temperature incineration.

Personal Protective Equipment (PPE) Requirements

Before handling this compound or its waste, it is imperative to be outfitted with the appropriate PPE to prevent any direct contact.

PPE ComponentSpecificationRationale
Gloves Double pair of chemotherapy-rated nitrile glovesPrevents skin contact and absorption.
Eye Protection Safety goggles with side-shields or a face shieldProtects eyes from splashes or aerosols.
Lab Coat Disposable, impervious gownPrevents contamination of personal clothing.
Respiratory A suitable respirator should be used in situations with a risk of aerosol formationPrevents inhalation of the compound.

This data is a summary of recommended PPE for handling cytotoxic compounds.[1]

Step-by-Step Disposal Procedure for this compound Waste

The following protocol outlines the necessary steps for the safe segregation and disposal of solid and liquid waste contaminated with this compound.

1. Waste Segregation:

  • All materials that have come into contact with this compound must be treated as cytotoxic waste. This includes, but is not limited to:

    • Unused or expired this compound

    • Contaminated labware (e.g., pipette tips, vials, tubes)

    • Contaminated consumables (e.g., absorbent pads, wipes)

    • All used PPE

2. Containment of Solid Waste:

  • Sharps: Needles, syringes, and other sharp objects contaminated with this compound must be immediately placed into a designated, puncture-resistant sharps container with a purple lid, clearly labeled as "Cytotoxic Waste".

  • Non-Sharps Solid Waste: All other solid waste, including used PPE and contaminated consumables, should be placed in a leak-proof, sealable plastic bag. This bag must then be placed into a secondary, rigid, leak-proof container with a secure lid, also clearly labeled as "Cytotoxic Waste". These containers are often color-coded, typically with a purple lid, to signify cytotoxic contents.

3. Containment of Liquid Waste:

  • Aqueous solutions containing this compound should not be disposed of down the drain.

  • Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant container that is clearly labeled "Cytotoxic Liquid Waste: this compound".

  • Ensure the container is compatible with the solvent used. This compound is known to be incompatible with strong acids, alkalis, and strong oxidizing/reducing agents.[1]

  • Keep the liquid waste container securely sealed when not in use.

4. Storage Pending Disposal:

  • Store all cytotoxic waste containers in a designated, secure area away from general laboratory traffic.

  • This storage area should be clearly marked with a cytotoxic hazard symbol.

5. Final Disposal:

  • Arrange for the collection and disposal of the cytotoxic waste through a licensed hazardous waste management company.

  • Ensure that all containers are properly labeled according to regulatory requirements before they are transported off-site.

  • The standard and required method for the destruction of maytansinoid waste is high-temperature incineration.

Emergency Spill Procedures

In the event of a this compound spill, immediate and appropriate action is crucial to prevent exposure and contamination.

1. Alert Personnel and Secure the Area:

  • Immediately alert others in the vicinity.

  • Restrict access to the spill area.

2. Don Appropriate PPE:

  • If not already wearing it, don the full PPE as specified in the table above.

3. Contain and Absorb the Spill:

  • For a liquid spill, gently cover it with an absorbent material (e.g., chemotherapy spill pads or absorbent granules) to prevent splashing, working from the outside of the spill inwards.

  • For a powder spill, carefully cover it with damp absorbent material to avoid generating dust.

4. Clean the Area:

  • Once the spill is absorbed, carefully collect all contaminated materials using scoops or other tools and place them in the cytotoxic waste container.

  • Clean the spill area thoroughly. It is a common practice for cytotoxic spills to clean the area multiple times, typically starting with a detergent solution, followed by a rinse with water, and then a final wipe-down with 70% alcohol. All cleaning materials must be disposed of as cytotoxic waste.

5. Decontaminate and Doff PPE:

  • After the cleanup is complete, remove PPE carefully to avoid self-contamination, and dispose of it in the cytotoxic waste container.

  • Wash hands thoroughly with soap and water.

This compound Disposal Workflow

The logical flow for the proper disposal of this compound can be visualized as follows:

DM1_SMe_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation cluster_segregation Segregation & Containment cluster_storage Storage cluster_disposal Final Disposal PPE Don Appropriate PPE Identify_Waste Identify this compound Waste (Solid, Liquid, Sharps) PPE->Identify_Waste Sharps_Container Sharps -> Purple-Lidded Sharps Container Identify_Waste->Sharps_Container if sharps Solid_Waste_Container Solid Waste -> Labeled Cytotoxic Container Identify_Waste->Solid_Waste_Container if solid Liquid_Waste_Container Liquid Waste -> Labeled Waste Bottle Identify_Waste->Liquid_Waste_Container if liquid Secure_Area Store in Designated Secure Area Sharps_Container->Secure_Area Solid_Waste_Container->Secure_Area Liquid_Waste_Container->Secure_Area Licensed_Contractor Arrange Collection by Licensed Contractor Secure_Area->Licensed_Contractor Incineration High-Temperature Incineration Licensed_Contractor->Incineration

A flowchart illustrating the step-by-step process for safe this compound waste disposal.

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific safety protocols and local regulations, as they may have additional requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling DM1-SMe

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe operational use and disposal of the potent cytotoxic agent DM1-SMe, ensuring the protection of laboratory personnel and the environment.

This compound, a maytansinoid microtubule inhibitor, is a highly potent compound utilized in the development of antibody-drug conjugates (ADCs).[1][] Its cytotoxic nature necessitates stringent safety protocols to minimize exposure risks for researchers and drug development professionals. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, a comprehensive personal protective equipment strategy is crucial. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for cytotoxic drugs.[3][4] It is imperative to consult your institution's safety plan and conduct a risk assessment for specific procedures.[5]

PPE CategoryItemSpecificationRationale
Hand Protection Double GlovesChemotherapy-rated nitrile or neoprene gloves.Provides a barrier against direct skin contact. Double gloving is a best practice for handling highly potent compounds.[5]
Body Protection GownDisposable, lint-free, solid-front gown with long sleeves and tight-fitting cuffs. Should be demonstrated to be resistant to permeability by hazardous drugs.[3][5]Protects skin and personal clothing from contamination.
Eye Protection Safety GogglesSnug-fitting safety goggles with side shields.Protects eyes from splashes and aerosols.
Face Protection Face ShieldTo be worn over safety goggles.Offers an additional layer of protection for the face against splashes.
Respiratory Protection RespiratorA NIOSH-approved respirator (e.g., N95) may be required based on the risk assessment, especially when handling the powdered form or creating aerosols.[6]Prevents inhalation of airborne particles.

Note: No specific glove breakthrough time data is available for this compound. It is recommended to consult glove manufacturers' chemical resistance guides for the most current information and to select gloves tested against similar chemical classes.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict, well-defined operational plan is paramount when working with this compound. The following workflow is designed to minimize exposure and ensure safe handling from receipt to use.

G Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate a controlled work area (e.g., chemical fume hood or biological safety cabinet). gather_materials Gather all necessary equipment and reagents. prep_area->gather_materials don_ppe Don appropriate PPE as specified in the table above. gather_materials->don_ppe weigh Carefully weigh the required amount of this compound in a contained environment. don_ppe->weigh Enter Handling Phase dissolve Dissolve this compound in a suitable solvent. weigh->dissolve use Perform the experimental procedure. dissolve->use decontaminate Decontaminate all surfaces and equipment with an appropriate cleaning agent. use->decontaminate Enter Post-Handling Phase doff_ppe Doff PPE in the designated area, avoiding self-contamination. decontaminate->doff_ppe dispose Dispose of all contaminated materials according to the disposal plan. doff_ppe->dispose

Operational Workflow for Handling this compound

Detailed Experimental Protocol for Handling:

  • Preparation:

    • Designate a specific area for handling this compound, such as a certified chemical fume hood or a Class II Biosafety Cabinet, to control exposure.[7]

    • Assemble all necessary materials, including this compound, solvents, pipettes, vials, and waste containers, within the designated area to minimize movement in and out of the containment space.

    • Before entering the designated area, don the required PPE as outlined in the table above. Ensure gloves are properly fitted and cuffs of the inner gloves are tucked under the gown sleeves.

  • Handling:

    • When handling the solid form of this compound, use a balance with a draft shield or perform weighing within a containment enclosure to prevent the dispersal of powder.

    • For dissolution, add the solvent to the vial containing this compound slowly and carefully to avoid splashing.

    • Conduct all experimental manipulations with this compound within the designated and contained workspace.

  • Post-Handling:

    • Following the completion of the experimental work, decontaminate all surfaces and non-disposable equipment that may have come into contact with this compound.

    • Remove PPE in a manner that prevents cross-contamination. The outer gloves should be removed first and disposed of as cytotoxic waste. The gown and remaining PPE should be removed before exiting the work area.

    • Segregate and dispose of all contaminated waste as per the disposal plan detailed below.

Disposal Plan: Managing Cytotoxic Waste

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

G Disposal Workflow for this compound Waste cluster_waste_gen Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal solid_waste Contaminated solid waste (gloves, gowns, vials, etc.) yellow_bag Place solid waste into a yellow chemotherapy waste bag labeled as 'Cytotoxic'. solid_waste->yellow_bag liquid_waste Unused this compound solutions purple_container Place liquid waste into a sealed, rigid, purple-lidded container. liquid_waste->purple_container sharps_waste Contaminated sharps (needles, etc.) yellow_sharps Place sharps into a yellow sharps container labeled 'Chemo Sharps'. sharps_waste->yellow_sharps storage Store sealed waste containers in a designated hazardous waste accumulation area. yellow_bag->storage purple_container->storage yellow_sharps->storage incineration Arrange for pickup and high-temperature incineration by a licensed hazardous waste contractor. storage->incineration

Disposal Workflow for this compound Waste

Step-by-Step Disposal Procedures:

  • Segregation at the Source:

    • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, gowns, bench paper, and empty vials, must be disposed of in a designated yellow chemotherapy waste bag that is clearly labeled as "Cytotoxic".[8]

    • Liquid Waste: Unused or waste solutions of this compound should be collected in a sealed, leak-proof, and rigid container with a purple lid.[9][10] This container should also be labeled as "Cytotoxic Waste". Do not dispose of liquid cytotoxic waste down the drain.

    • Sharps Waste: Any sharps contaminated with this compound, such as needles and syringes, must be placed into a puncture-resistant yellow sharps container with a label indicating "Chemo Sharps".[8]

  • Container Management:

    • Do not overfill waste containers. Seal bags and containers when they are three-quarters full.

    • Ensure all waste containers are securely closed and the exterior is decontaminated before removing them from the designated work area.

  • Final Disposal:

    • Store the sealed and labeled cytotoxic waste containers in a designated, secure hazardous waste accumulation area, separate from other waste streams.

    • The final disposal of all this compound waste must be conducted via high-temperature incineration through a licensed hazardous waste disposal service.[9][10]

By implementing these comprehensive safety and handling procedures, researchers and institutions can effectively manage the risks associated with the highly potent cytotoxic agent this compound, fostering a culture of safety and responsibility in the pursuit of scientific advancement.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.